molecular formula C42H47N3O17S B2781894 MAC glucuronide linker-1

MAC glucuronide linker-1

Numéro de catalogue: B2781894
Poids moléculaire: 897.9 g/mol
Clé InChI: HKCMXFVQNGHVML-KWMSUFDQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MAC glucuronide linker-1 is a useful research compound. Its molecular formula is C42H47N3O17S and its molecular weight is 897.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]-4-(2-methylsulfonylethylcarbamoyloxymethyl)phenoxy]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H47N3O17S/c1-23(46)58-35-36(59-24(2)47)38(60-25(3)48)40(62-37(35)39(50)55-5)61-33-16-15-26(21-56-41(51)43-17-18-63(6,53)54)19-32(33)44-34(49)20-45(4)42(52)57-22-31-29-13-9-7-11-27(29)28-12-8-10-14-30(28)31/h7-16,19,31,35-38,40H,17-18,20-22H2,1-6H3,(H,43,51)(H,44,49)/t35-,36-,37-,38+,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCMXFVQNGHVML-KWMSUFDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H47N3O17S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to MAC Glucuronide Linker-1 for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MAC Glucuronide Linker-1, a crucial component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical structure, mechanism of action, synthesis, and the experimental protocols used to characterize its performance. This document is intended to serve as a valuable resource for researchers and developers in the field of targeted cancer therapy.

Introduction to this compound

This compound is a cleavable linker designed for use in antibody-drug conjugates.[1][2] Its primary function is to stably connect a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen. The linker is engineered to remain stable in systemic circulation, thereby minimizing off-target toxicity, and to selectively release the cytotoxic drug within the tumor microenvironment.[3][4]

The name "this compound" delineates its key components:

  • MAC (Maleimidocaproyl): This functional group serves as the attachment point to the monoclonal antibody. The maleimide (B117702) group reacts with free thiol groups, such as those on cysteine residues of the antibody, to form a stable covalent bond.[5]

  • Glucuronide: This sugar moiety is the linchpin of the linker's cleavage mechanism. It is specifically cleaved by the enzyme β-glucuronidase, which is significantly overexpressed in the tumor microenvironment and within the lysosomes of cancer cells.[3][4]

  • Self-Immolative Spacer: Situated between the glucuronide and the payload, this chemical moiety ensures the efficient release of the unmodified, active drug following the enzymatic cleavage of the glucuronide.[]

The hydrophilic nature of the glucuronide moiety also confers favorable pharmacokinetic properties to the resulting ADC, reducing the propensity for aggregation that can be an issue with hydrophobic drug payloads.[4]

Physicochemical Properties

While specific experimental data for this compound is proprietary, its general physicochemical characteristics can be inferred from its structure.

PropertyValueReference
CAS Number 2222981-71-5[1]
Molecular Formula C₄₂H₄₇N₃O₁₇S[1]
Molecular Weight 897.90 g/mol [1]
Appearance White to off-white solidInferred from supplier data sheets
Solubility Soluble in organic solvents like DMSOInferred from supplier data sheets

Mechanism of Action

The targeted delivery and controlled release of the cytotoxic payload by an ADC utilizing the this compound follows a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the linker stably keeping the cytotoxic drug attached to the antibody. The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked into the cell's endosomal and lysosomal compartments.

  • Enzymatic Cleavage: Within the lysosome, the high concentration of β-glucuronidase leads to the enzymatic cleavage of the glucuronide moiety from the linker.

  • Self-Immolation and Payload Release: The cleavage of the glucuronide triggers a cascade of spontaneous electronic rearrangements within the self-immolative spacer. This process culminates in the release of the active cytotoxic drug from the linker.

  • Induction of Apoptosis: The released cytotoxic drug can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis of the cancer cell.

MAC_Glucuronide_Linker_Mechanism cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC ADC in Circulation (Stable Linker) TumorCell Tumor Cell with Target Antigen ADC->TumorCell Targeting ADC_Bound ADC Binds to Target Antigen TumorCell->ADC_Bound Binding Internalization Internalization via Endocytosis ADC_Bound->Internalization Lysosome Lysosome (High β-glucuronidase) Internalization->Lysosome Trafficking Cleavage Linker Cleavage Lysosome->Cleavage Enzymatic Action DrugRelease Payload Release Cleavage->DrugRelease Self-Immolation Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis Drug Action

Figure 1. Mechanism of action of an ADC with a MAC glucuronide linker.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available due to its proprietary nature. However, a plausible synthetic route can be proposed based on established chemical principles and the synthesis of similar linkers. The synthesis would likely involve the sequential assembly of its three main components: the maleimidocaproyl (MAC) unit, the self-immolative p-aminobenzyl alcohol (PABA) spacer, and the protected glucuronic acid.

Proposed Synthetic Pathway:

  • Preparation of the Glucuronide-PABA Moiety: A protected form of glucuronic acid is activated and reacted with a derivative of p-aminobenzyl alcohol. The protecting groups on the glucuronic acid are crucial to prevent unwanted side reactions.

  • Introduction of the Maleimidocaproyl Group: The maleimidocaproyl (MAC) component, typically as an activated ester, is then conjugated to the amino group of the PABA spacer.

  • Deprotection: Finally, the protecting groups on the glucuronic acid are removed to yield the final this compound.

MAC_Glucuronide_Linker_Synthesis cluster_step1 Step 1: Glucuronide-PABA Formation cluster_step2 Step 2: MAC Conjugation cluster_step3 Step 3: Deprotection ProtectedGlucuronide Protected Glucuronic Acid Glucuronide_PABA Protected Glucuronide-PABA ProtectedGlucuronide->Glucuronide_PABA PABA_derivative PABA Derivative PABA_derivative->Glucuronide_PABA Protected_Linker Protected MAC-Glucuronide-PABA Glucuronide_PABA->Protected_Linker MAC_ester Activated Maleimidocaproyl Ester MAC_ester->Protected_Linker Final_Linker This compound Protected_Linker->Final_Linker Removal of Protecting Groups

Figure 2. Proposed synthetic pathway for this compound.

Quantitative Data

While specific quantitative data for ADCs using this compound is limited in the public domain, data from studies on similar glucuronide-based linkers provide valuable insights into their expected performance.

In Vitro Cytotoxicity

The potency of ADCs is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines.

Cell LineTarget AntigenPayloadLinker TypeIC₅₀ (nM)Reference
L540cy (Hodgkin's Lymphoma)CD30Psymberin Aβ-Glucuronide (modified)0.15[7]
Caki-1 (Renal Cell Carcinoma)CD70Psymberin Aβ-Glucuronide (modified)62 (non-target)[7]
Karpas-299CD30MMAEβ-Glucuronide~0.016[8]
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.

Xenograft ModelADC TargetDosing RegimenOutcomeReference
Karpas 299 LymphomaCD30Single dose ≥ 0.5 mg/kgComplete tumor regression in all animals[9]
Subcutaneous Renal Cell CarcinomaCD70Tolerated at 25 mg/kg, efficacious at 0.75 mg/kgSignificant anti-tumor activity[9]
HER2-positive TumorHER20.6 mg/kg weekly x 4Tumor cure[9]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of ADCs. Below are representative protocols for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

Materials:

  • Target cancer cell line (e.g., Karpas-299 for a CD30-targeted ADC)

  • Complete cell culture medium

  • ADC stock solution

  • Control antibody and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free drug. Add the treatments to the appropriate wells. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cytotoxicity_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Adherence Allow Cells to Adhere (Overnight) SeedCells->Adherence Treatment Add Serial Dilutions of ADC and Controls Adherence->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization Dissolve Formazan Crystals Formazan_Formation->Solubilization Read_Absorbance Measure Absorbance Solubilization->Read_Absorbance Data_Analysis Calculate % Viability and IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for an in vitro cytotoxicity assay.

Plasma Stability Assay

This assay evaluates the stability of the ADC and the linker in plasma to predict its in vivo behavior.

Materials:

  • ADC of interest

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for ADC quantification (e.g., LC-MS)

Procedure:

  • ADC Incubation: Incubate the ADC in plasma at a specified concentration at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw aliquots of the plasma-ADC mixture.

  • Sample Preparation: Process the samples to isolate the ADC from plasma proteins. This may involve affinity capture or other purification methods.

  • Quantification: Analyze the samples using a validated method like LC-MS to determine the concentration of the intact ADC and any released drug.

  • Data Analysis: Plot the concentration of the intact ADC over time and calculate its half-life in plasma.

In Vivo Efficacy Study in a Xenograft Model

This study assesses the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously implant the human cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC at different dose levels, control antibody).

  • Dosing: Administer the treatments to the mice according to the planned schedule (e.g., intravenous injection, once or multiple times).

  • Monitoring: Monitor the mice regularly for tumor size (measured with calipers), body weight, and any signs of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or until a specified time point.

  • Data Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.

Conclusion

The this compound represents a sophisticated and highly effective technology for the development of antibody-drug conjugates. Its design, which incorporates a stable antibody conjugation moiety, a highly selective enzymatic cleavage site, and a self-immolative spacer, allows for the targeted delivery and controlled release of potent cytotoxic agents to cancer cells. The hydrophilic nature of the glucuronide component further enhances the developability of ADCs by mitigating aggregation issues. The robust preclinical data for similar glucuronide-based linkers underscore the potential of this technology to produce highly effective and well-tolerated cancer therapeutics. As ADC technology continues to evolve, the principles embodied in the this compound will undoubtedly play a significant role in the design of future generations of targeted therapies.

References

An In-depth Technical Guide to the MAC Glucuronide Linker-1: Mechanism of Action and Applications in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MAC glucuronide linker-1, a critical component in the development of advanced antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, present key quantitative data on its performance, and provide detailed experimental protocols for its application.

Introduction to this compound

The this compound is an enzymatically cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. It combines the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a small molecule drug, ensuring that the therapeutic agent is released preferentially within the tumor microenvironment. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[]

The linker's design incorporates two key features:

  • A β-glucuronide moiety that is susceptible to cleavage by the lysosomal enzyme β-glucuronidase, which is often overexpressed in tumor tissues.[]

  • A methylene alkoxy carbamate (B1207046) (MAC) self-immolative unit, which connects the linker to alcohol-containing payloads.

This dual-component system ensures that the ADC remains stable in systemic circulation and releases its payload only upon enzymatic activation at the target site. The hydrophilic nature of the glucuronide component also aids in reducing the aggregation of hydrophobic drug-linker conjugates.[2]

Core Mechanism of Action

The mechanism of action of the this compound is a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell and culminates in the intracellular release of the cytotoxic payload.

Step 1: ADC Internalization: The ADC, circulating in the bloodstream, recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell within an endosome.

Step 2: Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The lysosome provides an acidic environment rich in various hydrolytic enzymes, including β-glucuronidase.

Step 3: Enzymatic Cleavage: Within the lysosome, the β-glucuronide moiety of the linker is recognized and cleaved by β-glucuronidase. This enzymatic cleavage is the primary trigger for the subsequent drug release cascade.

Step 4: Self-Immolation and Payload Release: The cleavage of the glucuronide group initiates a spontaneous 1,6-elimination reaction within the MAC self-immolative spacer. This electronic cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its cell-killing effect, for example, by interfering with microtubule dynamics or causing DNA damage.

Below is a diagram illustrating this mechanism:

MAC Glucuronide Linker Mechanism of Action cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Linker Intact) Internalization 1. Internalization (Endosome) ADC->Internalization Antigen Binding Lysosome 2. Fusion with Lysosome Internalization->Lysosome Trafficking Cleavage 3. β-Glucuronidase Cleavage Lysosome->Cleavage Release 4. Self-Immolation & Payload Release Cleavage->Release Payload Active Payload Release->Payload Effect Cytotoxic Effect Payload->Effect

Caption: Mechanism of action of the this compound.

Quantitative Data

The performance of an ADC linker is critically dependent on its stability in circulation and its efficiency of cleavage at the target site. Below is a summary of available quantitative data for ADCs utilizing glucuronide-based linkers.

Table 1: In Vitro and In Vivo Linker Stability
Linker SystemMatrixHalf-life (t½)Reference
β-Glucuronide MMAFRat Plasma81 days (extrapolated)[3][4]
Triglycyl Peptide (CX)-DM1Mouse Plasma9.9 days[5]
Silyl Ether-MMAEHuman Plasma> 7 days[5]
Sulfatase-Cleavable LinkerMouse Plasma> 7 days[5]
Phenylketone-derived HydrazoneHuman and Mouse Plasma2 days[5]
Carbonate Linker (in Sacituzumab govitecan)Serum36 hours[5]
Table 2: Preclinical Efficacy of ADCs with Glucuronide Linkers
ADCCell Line / Xenograft ModelIC50 / EfficacyReference
cAC10-MMAE (β-glucuronide)Karpas 299 Lymphoma (subcutaneous)Cures in all animals at ≥ 0.5 mg/kg[3]
c1F6-MMAF (β-glucuronide)Renal Cell Carcinoma XenograftEfficacious at 0.75 mg/kg[3]
MAC glucuronide α-hydroxy lactone-linked SN-38L540cy cells99 ng/mL[6]
MAC glucuronide α-hydroxy lactone-linked SN-38Ramos cells105 ng/mL[6]
Trastuzumab-β-galactosidase-MMAEN/A8.8 pmol/L[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of this compound.

Antibody Conjugation via Thiol-Maleimide Coupling

This protocol describes the conjugation of a maleimide-functionalized MAC glucuronide linker to a monoclonal antibody through the reduction of interchain disulfide bonds.

Antibody Conjugation Workflow Start Start: Monoclonal Antibody Reduction 1. Antibody Reduction (e.g., with TCEP or DTT) Start->Reduction Purification1 2. Purification (e.g., G25 desalting column) Reduction->Purification1 Conjugation 3. Conjugation with Maleimide-Linker-Payload Purification1->Conjugation Quenching 4. Quenching (e.g., with excess cysteine) Conjugation->Quenching Purification2 5. Final Purification (e.g., G25 desalting column) Quenching->Purification2 End End: Purified ADC Purification2->End

Caption: General workflow for antibody-drug conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-functionalized MAC glucuronide linker-payload

  • Quenching reagent: L-cysteine

  • Purification columns (e.g., Sephadex G-25 desalting columns)

  • Reaction buffers (e.g., PBS with EDTA)

  • Organic solvent (e.g., DMSO) for dissolving the linker-payload

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS containing 1 mM EDTA.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds. The extent of reduction can be monitored by analytical techniques such as HPLC.

  • Purification of Reduced Antibody:

    • Remove the excess reducing agent by passing the reaction mixture through a pre-equilibrated G25 desalting column.

    • Elute the reduced antibody with PBS containing 1 mM EDTA.

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide-functionalized MAC glucuronide linker-payload in DMSO.

    • Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody solution.

    • Gently mix and incubate the reaction at 4°C or room temperature for 1-2 hours. The reaction should be performed in the dark to protect the light-sensitive components.

  • Quenching the Reaction:

    • To quench any unreacted maleimide (B117702) groups, add a 20-fold molar excess of L-cysteine to the reaction mixture.

    • Incubate for an additional 30 minutes at room temperature.

  • Final Purification:

    • Purify the resulting ADC by passing the reaction mixture through a G25 desalting column to remove excess linker-payload and quenching reagent.

    • Elute the purified ADC with a suitable formulation buffer.

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like HIC-HPLC, SEC-HPLC, and mass spectrometry.

In Vitro β-Glucuronidase Cleavage Assay

This protocol outlines a method to assess the enzymatic cleavage of the glucuronide linker and the subsequent release of the payload.

Cleavage Assay Workflow Start Start: ADC Sample Incubation 1. Incubation with β-Glucuronidase Start->Incubation Sampling 2. Time-Point Sampling Incubation->Sampling Quenching 3. Reaction Quenching (e.g., Acetonitrile) Sampling->Quenching Analysis 4. LC-MS Analysis of Released Payload Quenching->Analysis End End: Cleavage Kinetics Analysis->End

Caption: Workflow for the in vitro enzymatic cleavage assay.

Materials:

  • Purified ADC with this compound

  • Recombinant human β-glucuronidase

  • Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a solution of the ADC in the reaction buffer at a final concentration of 10-100 µg/mL.

    • Pre-incubate the ADC solution at 37°C for 5 minutes.

    • Initiate the reaction by adding β-glucuronidase to a final concentration of 10-50 µg/mL.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing a 3-fold volume of cold acetonitrile with a known concentration of an internal standard.

    • Vortex the mixture and centrifuge to precipitate the protein.

  • LC-MS Analysis:

    • Analyze the supernatant by reverse-phase LC-MS to quantify the amount of released payload.

    • Develop a standard curve for the payload to accurately determine its concentration in the samples.

    • Plot the concentration of the released payload against time to determine the cleavage kinetics. A specific activity for enzymatic hydrolysis of a β-glucuronide linker has been reported as 0.21 μmol/min/mg.[7]

Conclusion

The this compound represents a sophisticated and effective technology for the development of next-generation ADCs. Its mechanism of action, which relies on the specific enzymatic cleavage by β-glucuronidase in the tumor microenvironment, provides a high degree of stability in circulation and targeted payload release. The quantitative data available to date supports the excellent stability and potent anti-tumor efficacy of ADCs employing this linker system. The experimental protocols provided in this guide offer a foundation for researchers to implement and evaluate this technology in their own drug development programs. Further optimization of the linker structure and conjugation methodologies will continue to enhance the therapeutic potential of ADCs in the treatment of cancer and other diseases.

References

An In-depth Technical Guide to MAC Glucuronide Linker-1 (CAS Number 2222981-71-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC glucuronide linker-1, identified by CAS number 2222981-71-5, is a specialized, enzymatically cleavable linker employed in the development of antibody-drug conjugates (ADCs).[] ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the success of an ADC, requiring a balance of stability in systemic circulation and efficient cleavage at the target site. The this compound is designed to be highly stable in the bloodstream and to release its conjugated payload upon exposure to the enzyme β-glucuronidase, which is often found in high concentrations within the tumor microenvironment and lysosomes.[] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload. This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for its handling, conjugation, and characterization.

PropertyValue
CAS Number 2222981-71-5
Molecular Formula C₄₂H₄₇N₃O₁₇S
Molecular Weight 897.90 g/mol
IUPAC Name (2S,3R,4S,5S,6S)-2-(2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetamido)-4-((((2-(methylsulfonyl)ethyl)carbamoyl)oxy)methyl)phenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Conditions Short term (days to weeks) at 4°C; Long term (months) at -20°C or -80°C, stored under an inert atmosphere.

Data sourced from multiple chemical suppliers.

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC utilizing the this compound is contingent on a multi-step process that ensures the targeted delivery and release of the cytotoxic payload.

3.1 ADC Trafficking and Internalization

The journey of the ADC begins with its administration into the circulatory system. The monoclonal antibody (mAb) component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized by the cell, typically through a process called endocytosis. The internalized vesicle, or endosome, then traffics through the cell and often fuses with a lysosome.

3.2 Enzymatic Cleavage and Payload Release

The lysosome provides the ideal environment for the cleavage of the this compound. Lysosomes contain a high concentration of various enzymes, including β-glucuronidase. This enzyme recognizes and hydrolyzes the glycosidic bond of the glucuronic acid moiety on the linker. This initial cleavage event triggers a self-immolative cascade, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell. The hydrophilic nature of the glucuronide linker can also aid in reducing the aggregation of ADCs, particularly when conjugated to hydrophobic payloads.

ADC_Workflow cluster_circulation Systemic Circulation (Stable) cluster_cell Target Tumor Cell ADC ADC in Circulation TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Binding Internalization Endocytosis & Lysosomal Trafficking TumorCell->Internalization 2. Internalization Lysosome Lysosome (High β-glucuronidase) Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Enzymatic Cleavage

ADC workflow from circulation to payload release.

Representative Payload Signaling Pathway: Monomethyl Auristatin E (MMAE)

While this compound can be conjugated to various payloads, Monomethyl Auristatin E (MMAE) is a frequently used and potent anti-mitotic agent. Its mechanism of action following release from the linker is well-characterized.

Once released into the cytoplasm, MMAE exerts its cytotoxic effect by disrupting the microtubule network, which is essential for cell division.

  • Tubulin Binding: MMAE binds to tubulin, the protein subunit of microtubules.

  • Inhibition of Polymerization: This binding prevents the polymerization of tubulin into microtubules.

  • Cell Cycle Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitosis.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This involves the activation of caspase cascades (e.g., caspase-3), cleavage of poly (ADP-ribose) polymerase (PARP), and ultimately, cell death.

MMAE_Pathway MMAE Released MMAE Microtubules Microtubule Polymerization MMAE->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules Forms G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Signaling pathway of MMAE leading to apoptosis.

Data Summary

Table 1: Stability and Cleavage Characteristics

ParameterDescription
Plasma Stability Generally high, minimizing premature payload release and off-target toxicity.
Cleavage Trigger Enzymatic hydrolysis by β-glucuronidase.
Cleavage Location Primarily within lysosomes and in the tumor microenvironment where β-glucuronidase is overexpressed.
Payload Release Occurs via a self-immolative mechanism following enzymatic cleavage.

Table 2: Conjugation and Formulation Properties

ParameterDescription
Hydrophilicity The glucuronide moiety imparts hydrophilicity, which can reduce ADC aggregation, especially with hydrophobic payloads.
Conjugation Chemistry Compatible with standard amine-reactive or thiol-reactive conjugation strategies for attachment to antibodies.
Payload Compatibility Can be conjugated to a variety of payloads containing suitable functional groups (e.g., amines, hydroxyls).

Experimental Protocols

Detailed experimental protocols for the synthesis and use of the specific this compound are not publicly available. However, based on established literature for similar glucuronide linkers, the following generalized protocols can be adapted.

6.1 General Protocol for ADC Conjugation

This protocol outlines a typical procedure for conjugating a maleimide-functionalized glucuronide-payload to a monoclonal antibody via thiol-reactive chemistry.

Conjugation_Workflow Start Monoclonal Antibody Reduction 1. Reduce interchain disulfides (e.g., TCEP) Start->Reduction Purification1 2. Buffer Exchange (remove excess reducing agent) Reduction->Purification1 Conjugation 3. Add Linker-Payload (Maleimide-functionalized) Purification1->Conjugation Quenching 4. Quench reaction (e.g., N-acetylcysteine) Conjugation->Quenching Purification2 5. Purify ADC (e.g., Size Exclusion Chromatography) Quenching->Purification2 FinalADC Characterized ADC Purification2->FinalADC

General workflow for ADC conjugation.

Methodology:

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) containing an EDTA salt.

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce the interchain disulfide bonds, exposing free thiol groups. The molar excess of TCEP will determine the extent of reduction and, consequently, the drug-to-antibody ratio (DAR).

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Buffer Exchange:

    • Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration, equilibrating into a conjugation buffer (e.g., PBS, pH 7.0-7.5).

  • Conjugation:

    • Dissolve the maleimide-functionalized MAC glucuronide linker-payload in a suitable organic solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced antibody solution. The molar excess of the linker-payload will influence the final DAR.

    • Incubate the reaction at a controlled temperature (e.g., room temperature) for a specified time (e.g., 1-4 hours) with gentle mixing.

  • Quenching:

    • Stop the conjugation reaction by adding a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.

  • Purification and Characterization:

    • Purify the resulting ADC from unconjugated linker-payload and other reaction components using techniques like size exclusion chromatography (SEC) or tangential flow filtration.

    • Characterize the purified ADC for parameters such as protein concentration, DAR, aggregation, and purity using methods like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.

6.2 General Protocol for In Vitro Cleavage Assay

This assay is designed to confirm the enzymatic cleavage of the glucuronide linker and the release of the payload.

  • Reaction Setup:

    • Prepare a solution of the ADC in a buffer suitable for β-glucuronidase activity (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.0).

    • Add a known amount of β-glucuronidase enzyme.

    • As a control, prepare a parallel reaction without the enzyme.

  • Incubation:

    • Incubate the reactions at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, stop the reaction (e.g., by adding a quenching solution or by flash freezing).

    • Analyze the samples for the presence of the released payload using analytical techniques such as reverse-phase HPLC or LC-MS.

  • Data Interpretation:

    • Quantify the amount of released payload at each time point to determine the cleavage kinetics of the linker.

Conclusion

This compound (CAS 2222981-71-5) represents a valuable tool in the field of antibody-drug conjugate development. Its key features—high plasma stability and specific enzymatic cleavage in the tumor microenvironment—address the fundamental requirements for a successful ADC linker. The hydrophilic nature of the glucuronide moiety offers an additional advantage in formulating ADCs with hydrophobic payloads. While specific quantitative performance data and detailed synthesis protocols for this particular linker are not widely published, the well-understood principles of glucuronide linker chemistry and the extensive research on similar linkers provide a strong foundation for its application in the design of novel, targeted cancer therapies. Researchers and drug developers can leverage the properties of this compound to create ADCs with an improved therapeutic index, ultimately aiming for more effective and better-tolerated cancer treatments.

References

In-Depth Technical Guide: MAC Glucuronide Linker-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MAC (Maleimido-Amide-Carbamate) Glucuronide Linker-1, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, mechanism of action, and provides exemplary experimental protocols for its application in ADC research and development.

Introduction to MAC Glucuronide Linker-1

This compound is a cleavable linker designed for the targeted delivery of cytotoxic payloads to tumor cells. A key feature of this linker is its β-glucuronide moiety, which is selectively cleaved by the enzyme β-glucuronidase. This enzyme is notably overexpressed in the tumor microenvironment and within the lysosomes of cancer cells, providing a targeted release mechanism for the conjugated drug.[1][2][3] The hydrophilic nature of the glucuronide component can also help to mitigate aggregation issues that are sometimes observed with ADCs carrying hydrophobic payloads.[1][]

The linker's design incorporates a self-immolative spacer, which, following enzymatic cleavage of the glucuronide, spontaneously releases the unmodified active drug, ensuring maximal therapeutic efficacy.[] In preclinical studies, ADCs utilizing β-glucuronide linkers have demonstrated high plasma stability, excellent tolerability at effective doses, and significant anti-tumor activity in various cancer models.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective implementation in ADC development. The following table summarizes its key quantitative data.

PropertyValueSource(s)
Molecular Weight 897.9 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 2222981-71-5--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₄₂H₄₇N₃O₁₇S--INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Solubility In DMSO: 100 mg/mL (111.37 mM)--INVALID-LINK--
Storage Conditions Short term: 4°C; Long term: -20°C--INVALID-LINK--

Mechanism of Action and Signaling Pathway

The therapeutic efficacy of an ADC constructed with this compound is contingent upon a series of well-defined steps, beginning with systemic administration and culminating in the targeted release of the cytotoxic payload within the tumor microenvironment.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Events ADC Antibody-Drug Conjugate (ADC) in Circulation Binding ADC Binds to Tumor Antigen ADC->Binding TumorCell Tumor Cell Internalization Internalization via Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Enzymatic Cleavage of Glucuronide Linker by β-glucuronidase Lysosome->Cleavage Release Payload Release Cleavage->Release Apoptosis Induction of Apoptosis Release->Apoptosis

ADC Mechanism of Action

Experimental Protocols

The following sections provide representative protocols for the synthesis of a glucuronide-drug linker, its conjugation to a monoclonal antibody, and the characterization of the resulting ADC. These protocols are based on established methodologies for similar β-glucuronide linkers.[5][6]

Synthesis of a β-Glucuronide-Drug Linker

The synthesis of a drug-linker construct utilizing a β-glucuronide moiety typically involves multiple steps, including the protection of the glucuronic acid, coupling with a self-immolative spacer, attachment of the cytotoxic drug, and final deprotection. Detailed synthetic procedures can be found in the patent literature.[7][8]

Antibody-Drug Conjugation

This protocol outlines the conjugation of a maleimide-containing glucuronide-drug linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • This compound-Payload construct dissolved in DMSO

  • PBS, pH 7.4

  • Sephadex G-25 column for purification

Procedure:

  • Antibody Reduction:

    • Prepare the mAb solution at a concentration of approximately 10 mg/mL in PBS.

    • Add a calculated molar excess of TCEP to the mAb solution to partially reduce the interchain disulfide bonds. The exact molar ratio should be optimized for the specific mAb.

    • Incubate the reaction at 37°C for 2 hours.

  • Purification of Reduced Antibody:

    • Remove excess TCEP by buffer exchange using a Sephadex G-25 column pre-equilibrated with PBS.

  • Conjugation Reaction:

    • Immediately after purification, add the this compound-Payload solution (in DMSO) to the reduced mAb solution. A typical molar excess of the linker-payload is 5-10 fold over the antibody.

    • Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using a Sephadex G-25 column equilibrated with PBS.[9]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the level of aggregation by size exclusion chromatography (SEC).

ADC_Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduction Partial Reduction with TCEP mAb->Reduction Purification1 Purification (e.g., G-25 column) Reduction->Purification1 Conjugation Conjugation Reaction Purification1->Conjugation LinkerPayload MAC Glucuronide Linker-Payload LinkerPayload->Conjugation Purification2 ADC Purification (e.g., G-25 column) Conjugation->Purification2 ADC Purified ADC Purification2->ADC Characterization Characterization (DAR, Aggregation) ADC->Characterization

ADC Conjugation Workflow
In Vitro Cleavage Assay

This assay confirms the enzymatic release of the payload from the ADC in the presence of β-glucuronidase.

Materials:

  • Purified ADC

  • β-glucuronidase enzyme (from E. coli or bovine liver)

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)

  • Control buffer (without enzyme)

  • HPLC system for analysis

Procedure:

  • Incubate the ADC at a defined concentration in both the assay buffer containing β-glucuronidase and the control buffer.

  • Maintain the incubation at 37°C.

  • At various time points, take aliquots from each reaction and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

  • Analyze the samples by HPLC to quantify the amount of released payload.[10]

  • Compare the release profile in the presence and absence of the enzyme to determine the rate and extent of specific cleavage.[11]

Conclusion

This compound represents a sophisticated and effective tool in the design of next-generation Antibody-Drug Conjugates. Its key attributes, including high plasma stability, targeted enzymatic cleavage, and hydrophilic nature, contribute to the development of ADCs with a favorable therapeutic window. The experimental protocols provided herein offer a foundation for researchers to incorporate this promising linker technology into their drug development pipelines. Further optimization of conjugation strategies and payload selection will continue to expand the utility of glucuronide linkers in oncology and beyond.

References

MAC Glucuronide Linker-1: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Maleimidocaproyl (MAC) glucuronide linker-1 is a critical component in the design of antibody-drug conjugates (ADCs), offering a robust platform for the targeted delivery of cytotoxic payloads. This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of MAC glucuronide linker-1, compiled from available scientific literature and technical data sheets. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this linker in their ADC development programs.

Physicochemical Properties

The this compound possesses a unique combination of a hydrophilic glucuronide moiety and a maleimide (B117702) group for conjugation to thiol-containing molecules such as antibodies. This design imparts specific solubility and stability properties that are crucial for the performance of the resulting ADC.

Solubility

The glucuronide portion of the linker is highly hydrophilic, which can enhance the aqueous solubility of the linker-payload complex, particularly when conjugated to hydrophobic drugs.[1][2] This property can help mitigate the aggregation issues often associated with ADCs carrying hydrophobic payloads.[1]

Quantitative solubility data for the unconjugated this compound is summarized in the table below.

SolventSolubilityMolar ConcentrationMethod
Dimethyl Sulfoxide (DMSO)100 mg/mL111.37 mMNot specified

Table 1: Quantitative Solubility Data for this compound. This table summarizes the available quantitative solubility data for the unconjugated linker.

Stability

The stability of the this compound is a key determinant of the ADC's therapeutic index, ensuring that the cytotoxic payload remains attached to the antibody in systemic circulation and is only released at the target site. The stability is influenced by both the glucuronide and the maleimidocaproyl components of the linker.

Glucuronide Linkage Stability: The β-glucuronide bond is designed to be stable in the bloodstream at physiological pH (around 7.4) and is cleaved by the enzyme β-glucuronidase, which is abundant in the acidic environment of lysosomes (pH 4.5-5.0).[2][3] This enzymatic cleavage is the primary mechanism of payload release. A study on a β-glucuronide MMAF drug-linker demonstrated high stability in rat plasma, with an extrapolated half-life of 81 days, indicating the robustness of the glucuronide linkage in circulation.

Maleimide Linkage Stability: The maleimidocaproyl (MAC) component is used for conjugation to cysteine residues on the antibody via a thiol-maleimide reaction, forming a thiosuccinimide linkage. This linkage can be susceptible to a retro-Michael reaction, which can lead to premature drug release and exchange of the drug-linker with other thiol-containing molecules in the plasma, such as albumin.[4][5][6] However, the thiosuccinimide ring can undergo hydrolysis to form a stable maleamic acid thioether, which is resistant to the retro-Michael reaction.[6] The rate of this stabilizing hydrolysis can be influenced by the local chemical environment.[6]

Linker ComponentConditionStability MetricValue
β-glucuronide-MMAFRat PlasmaExtrapolated Half-life81 days
Thiol-Maleimide LinkageIn vivoPotential InstabilitySusceptible to retro-Michael reaction
Hydrolyzed Thiol-Maleimide LinkageIn vivoStabilityResistant to retro-Michael reaction

Table 2: Stability Data for Components of this compound. This table presents key stability data related to the different chemical moieties within the linker.

Mechanism of Action and Payload Release

The targeted payload release mechanism of a MAC glucuronide linker-based ADC is a multi-step process that relies on the physiological conditions within the target cancer cell.

MAC_Glucuronide_ADC_MOA Mechanism of Action of a MAC Glucuronide Linker-based ADC cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_cell Target Cancer Cell ADC_Circulation ADC in Circulation (Stable) ADC_Binding 1. ADC binds to target antigen ADC_Circulation->ADC_Binding Targeting Internalization 2. Receptor-mediated endocytosis ADC_Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH, ~4.5-5.0) Endosome->Lysosome Fusion Cleavage 3. β-glucuronidase cleavage of linker Lysosome->Cleavage Payload_Release 4. Payload is released into the cytoplasm Cleavage->Payload_Release Cell_Death 5. Cytotoxic effect leading to cell death Payload_Release->Cell_Death

Figure 1: Mechanism of Action of a MAC Glucuronide ADC. This diagram illustrates the sequential steps from systemic circulation to payload-induced cell death.

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound and its conjugates.

Kinetic Solubility Assay (Turbidimetric Method)

This protocol outlines a high-throughput method to determine the kinetic solubility of the linker or linker-payload conjugate in an aqueous buffer.[7][8][9][10]

Objective: To determine the concentration at which the compound precipitates from an aqueous solution under specific conditions.

Materials:

  • This compound (or conjugate)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate reader with turbidimetric measurement capability (e.g., measuring absorbance at 620 nm)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: To a separate 96-well plate, add a defined volume of PBS (pH 7.4).

  • Compound Addition: Transfer a small, equal volume of each DMSO stock dilution to the corresponding wells of the PBS-containing plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the absorbance (or light scattering) of each well at 620 nm using a plate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control, indicating the formation of a precipitate.

Kinetic_Solubility_Workflow Kinetic Solubility Assay Workflow Stock_Prep Prepare 10 mM Stock in DMSO Serial_Dilution Serial Dilution in DMSO Stock_Prep->Serial_Dilution Compound_Addition Add DMSO Stocks to PBS Plate Serial_Dilution->Compound_Addition Plate_Prep Prepare Plate with PBS (pH 7.4) Plate_Prep->Compound_Addition Incubation Incubate at 37°C for 2 hours Compound_Addition->Incubation Measurement Measure Turbidity at 620 nm Incubation->Measurement Analysis Determine Precipitation Concentration Measurement->Analysis

Figure 2: Workflow for the Kinetic Solubility Assay. This diagram outlines the key steps in determining the kinetic solubility of a compound.

In Vitro Plasma Stability Assay (LC-MS Method)

This protocol describes a method to assess the stability of an ADC containing the this compound in plasma by monitoring the drug-to-antibody ratio (DAR) over time.[11][12][13]

Objective: To quantify the amount of payload that remains conjugated to the antibody after incubation in plasma.

Materials:

  • ADC construct with this compound

  • Human or mouse plasma

  • Phosphate-Buffered Saline (PBS)

  • Affinity capture beads (e.g., Protein A or anti-human IgG)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • ADC Capture: At each time point, isolate the ADC from the plasma using affinity capture beads.

  • Washing: Wash the beads with PBS to remove unbound plasma proteins.

  • Elution: Elute the ADC from the beads.

  • Reduction (for Cysteine-linked ADCs): Reduce the interchain disulfide bonds of the eluted ADC using DTT to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the reduced sample by LC-MS. The different drug-loaded antibody fragments (e.g., light chain with 0 or 1 drug, heavy chain with 0, 1, 2, or 3 drugs) will be separated by chromatography and their masses determined by MS.

  • DAR Calculation: Determine the relative abundance of each drug-loaded species from the chromatogram. Calculate the average DAR at each time point by taking a weighted average of the drug load of each species. A decrease in DAR over time indicates linker instability.

Plasma_Stability_Workflow In Vitro Plasma Stability Assay Workflow Incubation Incubate ADC in Plasma at 37°C (Time course) Capture Isolate ADC with Affinity Beads Incubation->Capture Wash_Elute Wash and Elute ADC Capture->Wash_Elute Reduction Reduce ADC with DTT Wash_Elute->Reduction LCMS LC-MS Analysis of Light & Heavy Chains Reduction->LCMS DAR_Calc Calculate Average DAR LCMS->DAR_Calc Stability_Assess Assess Stability by Monitoring DAR over Time DAR_Calc->Stability_Assess

Figure 3: Workflow for the In Vitro Plasma Stability Assay. This diagram details the process of assessing ADC stability in plasma via LC-MS.

Conclusion

The this compound offers a compelling set of features for the development of next-generation ADCs. Its hydrophilic nature can improve the solubility of hydrophobic payloads, and the β-glucuronidase-cleavable bond provides a tumor-selective release mechanism. While the maleimide-thiol linkage requires careful consideration regarding its stability, strategies exist to mitigate potential premature drug release. The experimental protocols provided in this guide offer a framework for the thorough evaluation of the solubility and stability of novel ADCs incorporating the this compound, enabling researchers to make informed decisions in their drug development endeavors.

References

The Role of β-Glucuronidase in the Cleavage of MAC Glucuronide Linker-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the lysosomal enzyme β-glucuronidase in the cleavage of MAC glucuronide linker-1, a key component in the design of modern antibody-drug conjugates (ADCs). This document details the mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the involved processes to facilitate a deeper understanding for researchers in the field of targeted therapeutics.

Introduction to β-Glucuronide Linkers in ADCs

β-glucuronide linkers are a class of enzymatically cleavable linkers utilized in the development of ADCs.[][2] These linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon encountering the enzyme β-glucuronidase.[3] This enzyme is abundant in the lysosomal compartments of cells and can also be found in the necrotic regions of tumors, making it an attractive target for tumor-specific drug release.[][4]

The hydrophilic nature of the β-glucuronic acid moiety offers a significant advantage by reducing the propensity for aggregation, a common issue with ADCs carrying hydrophobic drug payloads.[4] This improved solubility allows for the production of ADCs with higher drug-to-antibody ratios (DARs).[5]

The Cleavage Mechanism of this compound

The MAC (Maleimido-Caproyl) glucuronide linker-1 is a specialized linker that facilitates the controlled release of a cytotoxic payload. The cleavage process is a multi-step cascade initiated by the enzymatic action of β-glucuronidase.

The fundamental mechanism involves two key steps:

  • Enzymatic Cleavage: β-glucuronidase hydrolyzes the glycosidic bond between the glucuronic acid sugar moiety and a self-immolative spacer.[]

  • Self-Immolation: The removal of the glucuronic acid triggers a spontaneous electronic cascade within the self-immolative spacer, leading to the release of the active drug.[][6]

Common self-immolative spacers used in conjunction with glucuronide linkers include p-aminobenzyl carbamate (B1207046) (PABC) and N,N'-dimethylethylene diamine (DMED).[4][5][7] The choice of spacer can influence the stability and release kinetics of the payload.

Below is a diagram illustrating the general cleavage pathway.

Cleavage_Mechanism ADC Antibody-Drug Conjugate (this compound) Internalization Internalization into Target Cell (Lysosome) ADC->Internalization 1. Binding & Endocytosis Enzyme β-Glucuronidase Internalization->Enzyme 2. Lysosomal Trafficking Cleavage Hydrolysis of Glycosidic Bond Enzyme->Cleavage 3. Enzymatic Action Intermediate Unstable Intermediate (Self-immolative Spacer Exposed) Cleavage->Intermediate SelfImmolation Spontaneous 1,6-Elimination / Cyclization Intermediate->SelfImmolation 4. Electronic Cascade Payload Active Cytotoxic Payload SelfImmolation->Payload Byproducts Linker Remnants (e.g., CO2, Spacer byproduct) SelfImmolation->Byproducts

Caption: General mechanism of ADC drug release via β-glucuronidase.

Quantitative Data

Precise kinetic parameters for the commercially available "this compound" are not readily found in public literature. However, data from analogous β-glucuronide linker systems provide valuable insights into their performance.

ParameterValueLinker-Payload ConjugateOrganism/ConditionsReference
Specific Activity 0.21 µmol/min/mgPsymberin-N,N'-dimethylethylene diamine-β-glucuronideE. coli β-glucuronidase at 37°C[7]
Plasma Half-life 81 days (extrapolated)MMAF-β-glucuronideRat Plasma[8]
Aggregation <5%MMAE/MMAF/Doxorubicin-β-glucuronide ADCsCompared to Val-Cit-PAB-linked ADCs (up to 80% aggregation)[]

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the cleavage of a β-glucuronide linker by β-glucuronidase.

In Vitro Enzymatic Cleavage Assay by HPLC

Objective: To determine the rate and extent of payload release from a this compound ADC in the presence of β-glucuronidase.

Materials:

  • This compound conjugated ADC

  • Recombinant human β-glucuronidase (or from E. coli)

  • Assay Buffer: 50 mM sodium acetate, pH 5.0 (mimicking lysosomal pH)

  • Quenching Solution: Acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA)

  • Control ADC (non-cleavable linker, if available)

  • Released payload standard

  • HPLC system with a C18 column and UV-Vis or Mass Spectrometry (MS) detector

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

    • Prepare a stock solution of β-glucuronidase in the Assay Buffer.

    • Prepare the released payload standard in a suitable solvent for generating a standard curve.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add the ADC to the pre-warmed Assay Buffer (37°C) to a final concentration of 10-100 µM.

    • Initiate the reaction by adding β-glucuronidase to a final concentration (e.g., 50 µg/mL). A no-enzyme control should be run in parallel.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 10 min, 30 min, 1h, 2h, 4h, 24h), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a 2-3 fold excess of the cold Quenching Solution. This will precipitate the enzyme and stop the reaction.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact ADC, the released payload, and any intermediates.

    • Monitor the elution profile at a wavelength appropriate for the payload or by MS.

  • Data Analysis:

    • Quantify the amount of released payload at each time point by comparing the peak area to the standard curve.

    • Plot the concentration of the released payload versus time to determine the cleavage kinetics.

HPLC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis ADC_stock ADC Stock Solution Reaction_mix Mix ADC and Buffer (37°C) ADC_stock->Reaction_mix Enzyme_stock Enzyme Stock Solution Add_enzyme Add β-glucuronidase Enzyme_stock->Add_enzyme Buffer_prep Assay Buffer (pH 5.0) Buffer_prep->Reaction_mix Reaction_mix->Add_enzyme Incubation Incubate at 37°C Add_enzyme->Incubation Time_points Take Aliquots at Time Intervals Incubation->Time_points Quench Quench with Acetonitrile/TFA Time_points->Quench Centrifuge Centrifuge Samples Quench->Centrifuge HPLC Analyze Supernatant by HPLC Centrifuge->HPLC Data Quantify Released Payload HPLC->Data

Caption: Workflow for the in vitro enzymatic cleavage assay.

Signaling Pathways and Downstream Effects

The cleavage of the this compound itself does not directly trigger a signaling pathway. Instead, its role is to release the cytotoxic payload, which then exerts its biological effect. The affected signaling pathways are therefore dependent on the nature of the released drug.

For instance, if the payload is Monomethyl Auristatin E (MMAE) , a potent anti-mitotic agent, its release will lead to the following downstream events:

  • Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization into microtubules.[9]

  • Cell Cycle Arrest: The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase.[9]

  • Apoptosis Induction: Prolonged cell cycle arrest ultimately triggers programmed cell death (apoptosis).[10]

The following diagram illustrates the logical relationship between linker cleavage and the induction of apoptosis by an MMAE payload.

Signaling_Pathway cluster_delivery Drug Delivery cluster_action Cellular Action cluster_outcome Cellular Outcome ADC ADC with MAC Glucuronide Linker-1-MMAE Cleavage β-Glucuronidase Cleavage in Lysosome ADC->Cleavage MMAE Released MMAE Cleavage->MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Microtubules Microtubule Network Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Downstream effects of MMAE release after linker cleavage.

Conclusion

The this compound, and β-glucuronide linkers in general, represent a sophisticated and effective strategy in ADC design. Their high plasma stability, coupled with specific cleavage by β-glucuronidase in the tumor microenvironment, allows for targeted delivery and controlled release of potent cytotoxic agents. A thorough understanding of the cleavage mechanism, kinetics, and the downstream effects of the released payload is paramount for the successful development of next-generation ADCs. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers and developers in this dynamic field.

References

The Application of MAC Glucuronide Linker-1 in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. The efficacy and safety of an ADC are critically dependent on the synergy between its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a stable yet cleavable linker. This technical guide provides an in-depth exploration of a specific and promising linker technology: the Maleimide-Capped (MAC) glucuronide linker-1. We will delve into its mechanism of action, applications, and the methodologies used to evaluate its performance, presenting available data to inform researchers and drug developers in the field.

Introduction to MAC Glucuronide Linker-1

The this compound is an enzyme-cleavable linker designed for the targeted delivery of cytotoxic agents in ADCs.[] Its architecture incorporates a maleimide (B117702) group for conjugation to the antibody, a glucuronide moiety as the cleavable trigger, and a self-immolative spacer that connects to the drug payload. The key to its function lies in the enzymatic cleavage of the glucuronide unit by β-glucuronidase, an enzyme that is notably overexpressed in the tumor microenvironment and within the lysosomes of cancer cells.[] This targeted cleavage mechanism ensures that the potent cytotoxic payload is released preferentially at the site of the tumor, thereby minimizing systemic exposure and associated off-target toxicities.[]

While some commercial suppliers have occasionally misclassified this linker as "non-cleavable," the scientific literature and detailed technical specifications unequivocally describe it as an enzyme-cleavable system.[][3] This targeted release mechanism is a cornerstone of its design and therapeutic rationale.

Mechanism of Action

The targeted drug release facilitated by the this compound follows a well-defined pathway. This process ensures that the cytotoxic payload remains inactive and securely attached to the antibody while in systemic circulation, and is only activated upon reaching the target tumor cells.

MAC_Glucuronide_Linker_Mechanism ADC ADC in Circulation (Stable) TumorCell Target Tumor Cell (Antigen Binding) ADC->TumorCell Targeting Internalization Internalization (Endocytosis) TumorCell->Internalization Binding Lysosome Lysosome (β-glucuronidase) Internalization->Lysosome Trafficking Cleavage Glucuronide Cleavage Lysosome->Cleavage Enzymatic Action Release Payload Release & Activation Cleavage->Release Self-Immolation Apoptosis Cell Death (Apoptosis) Release->Apoptosis Cytotoxicity DAR_Determination_Workflow cluster_sample Sample Preparation cluster_hic Hydrophobic Interaction Chromatography (HIC) cluster_ms Mass Spectrometry (MS) cluster_analysis Data Analysis ADC_Sample ADC Sample HIC_Column HIC Column Separation ADC_Sample->HIC_Column LC_MS LC-MS Analysis (Intact or Reduced) ADC_Sample->LC_MS UV_Detector UV Detection (280 nm) HIC_Column->UV_Detector Deconvolution Mass Deconvolution LC_MS->Deconvolution Peak_Integration Peak Area Integration (HIC) DAR_Calculation Average DAR Calculation Peak_Integration->DAR_Calculation Mass_Calculation Mass Calculation (MS) Mass_Calculation->DAR_Calculation MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate ADC_Treatment Treat with serial dilutions of ADC Cell_Seeding->ADC_Treatment Incubation Incubate for 72-96 hours ADC_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals with DMSO or SDS Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

References

An In-depth Technical Guide to MAC Glucuronide Linker-1 for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MAC (Maleimide-Activated Glucuronide) glucuronide linker-1, a critical component in the development of advanced targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). This document details the linker's mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visualizations of relevant biological and experimental workflows.

Introduction to MAC Glucuronide Linker-1

This compound is an enzymatically cleavable linker designed for the targeted release of therapeutic payloads.[][2] It plays a crucial role in connecting a targeting moiety, such as a monoclonal antibody, to a potent cytotoxic drug.[][2] The defining feature of this linker is its β-glucuronide motif, which is susceptible to cleavage by the lysosomal enzyme β-glucuronidase.[][2] This enzyme is often overexpressed in the tumor microenvironment and within cancer cells, providing a targeted release mechanism that enhances the therapeutic window of the conjugated drug by minimizing off-target toxicity.[][3][4] The hydrophilic nature of the glucuronide moiety also imparts favorable solubility properties to the resulting ADC, which can be advantageous when working with hydrophobic payloads.[3][5]

Mechanism of Action

The targeted drug delivery strategy employing the this compound involves several key steps, from systemic circulation to intracellular drug release.

First, the ADC, comprised of the antibody, linker, and drug, circulates in the bloodstream. The linker is designed to be highly stable in plasma, preventing premature release of the cytotoxic payload.[4][6][7] Upon reaching the target tumor cells, the antibody component of the ADC binds to a specific antigen on the cell surface. This binding event triggers the internalization of the ADC, typically through receptor-mediated endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the acidic environment and the presence of β-glucuronidase lead to the cleavage of the glucuronide bond in the linker.[][2] This enzymatic cleavage initiates a self-immolative cascade, resulting in the release of the active drug inside the target cell, where it can then exert its cytotoxic effect.

MAC_Glucuronide_Linker_Mechanism cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_cell Intracellular ADC ADC in Circulation (Stable Linker) TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell 1. Targeting & Binding Endosome Early Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (β-glucuronidase) Endosome->Lysosome 3. Trafficking Payload Active Drug Released Lysosome->Payload 4. Enzymatic Cleavage & Self-immolation Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Mechanism of ADC action with a MAC glucuronide linker.

Quantitative Data

The stability of the linker in circulation and the efficiency of drug release at the target site are critical parameters for the success of an ADC. The following tables summarize key quantitative data for ADCs employing a β-glucuronide linker.

Table 1: In Vitro Stability of a β-Glucuronide Linker-Drug Conjugate

ParameterValueSpeciesSource
Plasma Half-life81 days (extrapolated)Rat[4][6][7]

Table 2: In Vivo Efficacy of a β-Glucuronide Linker-based ADC (cAC10-MMAE)

Animal ModelTreatmentDoseOutcomeSource
Subcutaneous Karpas 299 lymphomaSingle dose0.5 mg/kgCures in all animals[6]
Subcutaneous Karpas 299 lymphomaSingle dose100 mg/kgWell tolerated[6]
Subcutaneous renal cell carcinoma-25 mg/kgWell tolerated[6]
Subcutaneous renal cell carcinoma-0.75 mg/kgEfficacious[6]

Experimental Protocols

This section provides generalized methodologies for the synthesis of a MAC glucuronide linker-drug conjugate, its conjugation to a monoclonal antibody, and the in vitro evaluation of the resulting ADC. These protocols are based on established procedures for similar linker technologies.

Synthesis of a MAC Glucuronide Linker-Payload Conjugate

The synthesis of a MAC glucuronide linker-payload conjugate is a multi-step process that involves the preparation of the glucuronide donor, the self-immolative spacer, and the final conjugation to the cytotoxic drug.

Synthesis_Workflow A 1. Protection of Glucuronic Acid B 2. Activation of Anomeric Carbon A->B C 3. Glycosylation with Self-Immolative Spacer B->C D 4. Introduction of Maleimide Group C->D E 5. Deprotection of Glucuronide Moiety D->E F 6. Conjugation to Cytotoxic Payload E->F G Final MAC-Glucuronide-Payload F->G Conjugation_Workflow A 1. Antibody Reduction B 2. Buffer Exchange A->B C 3. Conjugation Reaction B->C D 4. Quenching C->D E 5. Purification of ADC D->E F 6. Characterization (DAR) E->F G Purified ADC F->G

References

hydrophilicity of MAC glucuronide linker-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Hydrophilicity of MAC Glucuronide Linker-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the properties of its constituent components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. The linker, in particular, plays a pivotal role in the stability, pharmacokinetics, and mechanism of drug release.

This compound is an enzymatically cleavable ADC linker designed for the targeted delivery of cytotoxic agents.[] A key feature of this and other β-glucuronide-based linkers is their inherent hydrophilicity.[2][3][4] This property is crucial for overcoming challenges associated with the hydrophobicity of many potent cytotoxic payloads, which can otherwise lead to ADC aggregation, reduced solubility, and accelerated plasma clearance.[5][6][7] This guide provides a technical overview of the this compound, with a core focus on its hydrophilic nature and its implications for ADC development.

It should be noted that while one source has referred to this linker as "non-cleavable"[8], the overwhelming consensus and the fundamental design of glucuronide linkers indicate that they are cleaved by the enzyme β-glucuronidase.[][2][3][9] This enzymatic cleavage is the intended mechanism for payload release in the target tumor environment.

Physicochemical Properties

While specific experimental data on the , such as its octanol-water partition coefficient (LogP), are not publicly available, its fundamental physicochemical properties have been documented.

PropertyValueReference
CAS Number 2222981-71-5[][10][11]
Molecular Formula C₄₂H₄₇N₃O₁₇S[8][10][11]
Molecular Weight 897.90 g/mol [8][10][11]
Appearance White to off-white solid[12]
Purity > 96%[10]

The structure of the linker, derived from its SMILES notation, reveals the presence of a hydrophilic glucuronic acid moiety, which is the primary contributor to its water-soluble character.

cluster_Linker This compound Core Structure Antibody Attachment to Antibody (Thiol) Maleimide Maleimide Group Antibody->Maleimide via Cys Spacer Hydrophilic Spacer (e.g., PEG - not explicitly in MAC-1) Maleimide->Spacer Linker Core Glucuronide β-Glucuronide Moiety (Hydrophilic Core & Cleavage Site) Spacer->Glucuronide PABC Self-Immolative Spacer (p-aminobenzyl alcohol) Glucuronide->PABC Enzymatic Cleavage Site Drug Attachment to Payload PABC->Drug Payload Release

Caption: Key functional components of a typical maleimide-activated glucuronide linker.

The Role of Hydrophilicity in ADCs

The hydrophilicity of an ADC linker is a critical parameter that influences the overall properties and performance of the conjugate.

  • Improved Solubility and Reduced Aggregation: Many potent cytotoxic payloads are highly hydrophobic. Conjugating these molecules to an antibody can decrease the overall solubility of the ADC and promote aggregation.[6][7] Hydrophilic linkers, like the β-glucuronide linker, help to counteract the hydrophobicity of the payload, thereby improving the solubility and physical stability of the final ADC product.[2][3]

  • Enhanced Pharmacokinetics: ADC aggregation can lead to rapid clearance from circulation, reducing the amount of therapeutic agent that reaches the tumor site. By mitigating aggregation, hydrophilic linkers contribute to more favorable pharmacokinetic profiles and a longer half-life in circulation.[5]

  • Lower Off-Target Toxicity: Increased hydrophilicity can reduce the non-specific uptake of ADCs by cells, which is often driven by hydrophobic interactions. This can lead to a wider therapeutic window by minimizing off-target toxicity.[5]

Strategies to further enhance the hydrophilicity of ADC linkers often involve the incorporation of polyethylene (B3416737) glycol (PEG) chains.[5][13]

Mechanism of Action: Targeted Payload Release

The this compound is designed for selective cleavage within the tumor microenvironment or inside cancer cells, where the lysosomal enzyme β-glucuronidase is abundant.[3][9] This targeted release mechanism is crucial for maximizing efficacy while minimizing systemic toxicity.

cluster_Systemic Systemic Circulation cluster_Tumor Tumor Microenvironment ADC ADC with MAC-Glucuronide Linker (Stable in Plasma) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome (High β-glucuronidase) Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Enzymatic Cleavage Payload Active Cytotoxic Payload Cleavage->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action for an ADC utilizing a β-glucuronide linker.

Experimental Protocols

While specific protocols for this compound are proprietary, the following sections detail representative methodologies for assessing the hydrophilicity of ADC linkers and for the general characterization of the resulting ADCs.

Representative Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a standard measure of a compound's hydrophilicity/lipophilicity.[14] A lower LogP indicates higher hydrophilicity. The Shake-Flask method is a classic approach for its determination.[14]

Objective: To determine the LogP of an ADC linker.

Materials:

  • ADC linker compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Purified water (HPLC grade, pre-saturated with n-octanol)

  • Glass vials with PTFE-lined caps

  • Vortex mixer and mechanical shaker

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for quantification

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the linker in a suitable solvent (e.g., DMSO).

    • Create a working solution by diluting the stock solution in water (pre-saturated with n-octanol). The final concentration should be accurately known and detectable by the chosen analytical method.

  • Partitioning:

    • In a glass vial, combine a precise volume of the aqueous linker solution with an equal volume of n-octanol (pre-saturated with water).

    • Securely cap the vial and vortex vigorously for 1-2 minutes.

    • Place the vial on a mechanical shaker and agitate for at least 1 hour at a constant temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to achieve complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully collect a sample from both the upper (n-octanol) and lower (aqueous) phases.

    • Determine the concentration of the linker in each phase using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC system.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water].

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

General Workflow for ADC Characterization

The successful synthesis of an ADC requires rigorous characterization to ensure quality, consistency, and desired activity. This involves a series of analytical techniques to confirm conjugation, determine the drug-to-antibody ratio (DAR), and assess stability.[6][15]

cluster_Workflow General ADC Characterization Workflow Start Synthesize ADC (Antibody + Linker-Payload) Purification Purification (e.g., Size Exclusion Chromatography) Start->Purification DAR_UV Determine Average DAR (UV-Vis Spectroscopy) Purification->DAR_UV DAR_MS Determine DAR Distribution (Mass Spectrometry - LC-MS) Purification->DAR_MS Purity Assess Purity & Aggregation (SEC-HPLC) Purification->Purity Free_Drug Quantify Free Drug (Reversed-Phase HPLC) Purity->Free_Drug Binding Confirm Antigen Binding (ELISA / SPR) Free_Drug->Binding Potency In Vitro Cytotoxicity Assay (Cell-based) Binding->Potency End Proceed to In Vivo Studies Potency->End

Caption: A typical experimental workflow for the characterization of a newly synthesized ADC.

Conclusion

References

An In-depth Technical Guide to MAC Glucuronide Linker-1 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the MAC (Maleimide Activated Glucuronide) glucuronide linker-1, a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. This document details its mechanism of action, summarizes key preclinical data, and provides representative experimental protocols to aid in its application in cancer research.

Introduction to MAC Glucuronide Linker-1

The this compound is an enzymatically cleavable linker system designed for the targeted delivery of cytotoxic payloads to tumor cells.[] A key feature of this technology is its reliance on the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within lysosomes of cancer cells, for the release of the conjugated drug.[2][3] This targeted release mechanism minimizes systemic exposure to the potent cytotoxic agent, thereby enhancing the therapeutic window.[] The hydrophilic nature of the glucuronide moiety also helps to improve the solubility and reduce aggregation of ADCs, particularly those with hydrophobic payloads.[4]

Key Features:

  • Enzymatic Cleavage: Specifically cleaved by β-glucuronidase, an enzyme overexpressed in many tumor types.[2][3]

  • Stability: Exhibits high stability in systemic circulation, preventing premature drug release.[4][5]

  • Hydrophilicity: The sugar-based structure can improve the pharmacokinetic properties of the ADC.[4]

  • Versatility: Compatible with a range of payloads and antibody conjugation strategies, including those targeting amine or thiol groups.[]

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound is a multi-step process designed for precision and efficacy.

MAC_Glucuronide_Linker_ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC in Circulation (Stable) Binding ADC Binds to Tumor Antigen ADC->Binding 1. Targeting TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Lysosome Lysosome (High β-glucuronidase) Internalization->Lysosome 2. Trafficking Cleavage Linker Cleavage by β-glucuronidase Lysosome->Cleavage 3. Enzymatic Action PayloadRelease Payload Release Cleavage->PayloadRelease 4. Activation Apoptosis Apoptosis PayloadRelease->Apoptosis 5. Cell Death General_Synthesis_Workflow Start Protected Glucuronic Acid Step1 Couple with Spacer Start->Step1 Spacer Self-immolative Spacer (e.g., PABC) Spacer->Step1 Payload Cytotoxic Payload Step2 Attach Payload Payload->Step2 AntibodyHandle Maleimide Group (for antibody conjugation) Step3 Introduce Maleimide AntibodyHandle->Step3 Step1->Step2 Step2->Step3 FinalLinker MAC Glucuronide Linker-Payload Step3->FinalLinker MMAE_Signaling_Pathway MMAE MMAE (Released from ADC) Tubulin Tubulin MMAE->Tubulin Binds to Microtubules Microtubule Polymerization MMAE->Microtubules Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin (Released from ADC) TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibits DNA DNA Doxorubicin->DNA Intercalates DNADamage DNA Damage TopoisomeraseII->DNADamage DNA->DNADamage p53 p53 Activation DNADamage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

MAC Glucuronide Linker-1: A Technical Guide for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the MAC glucuronide linker-1, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its mechanism of action, summarizes key suppliers, and presents relevant experimental data and protocols to guide researchers in its application.

Introduction to this compound

The MAC (Maleimido-Amide-Carbamate) glucuronide linker-1 is an enzymatically cleavable linker designed for the targeted delivery of cytotoxic payloads to tumor cells.[] Its unique structure incorporates a β-glucuronic acid moiety, which is selectively cleaved by the lysosomal enzyme β-glucuronidase, an enzyme often overexpressed in the tumor microenvironment.[][2][3][4][5][6] This targeted cleavage mechanism ensures the controlled release of the cytotoxic drug at the site of action, thereby minimizing systemic toxicity and enhancing the therapeutic window of the ADC.[]

The hydrophilic nature of the glucuronide moiety can also improve the solubility and reduce the aggregation potential of ADCs, particularly those carrying hydrophobic payloads.[5][6]

Suppliers and Pricing

The this compound is available from several commercial suppliers specializing in reagents for ADC development. While pricing is typically available upon request, researchers can source this linker from the following companies:

SupplierWebsiteContact for Pricing
BOC Sciences--INVALID-LINK--Request a Quote
MedChemExpress--INVALID-LINK--Request a Quote
Precise PEG--INVALID-LINK--Request a Quote

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 2222981-71-5[7]
Molecular Formula C₄₂H₄₇N₃O₁₇S[7]
Molecular Weight 897.9 g/mol [7]
Purity Typically >96%[7]
Solubility Soluble in DMSO[]
Storage Recommended at -20°C[]

Mechanism of Action: Targeted Payload Release

The efficacy of ADCs constructed with the this compound relies on a well-defined, multi-step mechanism of action that ensures targeted drug delivery and activation.

MAC_Glucuronide_Linker_ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment ADC ADC in Circulation (Stable) Binding ADC Binds to Tumor Antigen ADC->Binding Tumor Targeting TumorCell Tumor Cell Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage β-glucuronidase Cleavage Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Mechanism of Action of a MAC Glucuronide Linker-based ADC.

As depicted in the diagram, the ADC remains stable in systemic circulation.[][8][9][10] Upon reaching the tumor microenvironment, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome. The endosome then fuses with a lysosome, where the acidic environment and the presence of β-glucuronidase facilitate the cleavage of the glucuronide linker.[2][5] This enzymatic cleavage liberates the cytotoxic payload, which can then exert its pharmacological effect, typically leading to apoptosis of the cancer cell.

Experimental Data

While specific quantitative data for ADCs utilizing the this compound is limited in publicly available literature, the following sections present representative data for glucuronide-based linkers in general. This information can serve as a valuable benchmark for researchers designing and evaluating their own ADCs.

Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, influencing its efficacy and toxicity. While specific DAR values for this compound are not published, a study on a similar β-glucuronide MMAF drug-linker reported the successful synthesis of ADCs with a DAR of approximately 4.5. The DAR is typically determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vitro Cytotoxicity

The cytotoxic potential of an ADC is evaluated using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. In one study, a conjugate of an anti-CD70 antibody with a β-glucuronide-MMAF linker demonstrated efficacy at a dose of 0.75 mg/kg in a renal cell carcinoma xenograft model. Another study involving a conjugate with a β-glucuronide linker and the payload psymberin (B1248840) A showed immunologically selective activity against CD30-positive and CD70-positive cell lines.

Plasma Stability

The stability of the linker is crucial to prevent premature release of the payload in circulation. A β-glucuronide MMAF drug-linker demonstrated high stability in rat plasma with an extrapolated half-life of 81 days. The stability of ADCs in plasma can be assessed by measuring the amount of intact ADC or the release of free payload over time using methods like ELISA and LC-MS.[9][11]

Experimental Protocols

The following are generalized protocols for key experiments in the development and characterization of ADCs using a glucuronide linker. Researchers should optimize these protocols for their specific antibody, payload, and cell lines.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a patent for the general process for the preparation of glucuronide drug-linkers has been identified.[12][13] Researchers can refer to this patent for a general understanding of the synthetic strategy. For specific synthesis needs, it is recommended to contact the suppliers listed in Section 2, who may offer custom synthesis services.

Conjugation of this compound to an Antibody

This protocol describes a typical conjugation procedure for attaching a maleimide-containing linker to a monoclonal antibody via reduced interchain disulfide bonds.

ADC_Conjugation_Workflow Start Start: Antibody Solution Reduction Antibody Reduction (e.g., with DTT or TCEP) Start->Reduction Purification1 Purification (e.g., Desalting Column) Reduction->Purification1 Conjugation Conjugation Reaction Purification1->Conjugation LinkerPayload MAC Glucuronide Linker-Payload Solution LinkerPayload->Conjugation Purification2 Purification of ADC (e.g., Size Exclusion Chromatography) Conjugation->Purification2 Characterization Characterization of ADC (DAR, Purity, etc.) Purification2->Characterization End Final ADC Product Characterization->End

General workflow for the conjugation of a drug-linker to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound conjugated to the desired payload

  • Reducing agent (e.g., DTT or TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., PBS with EDTA)

  • Purification columns (e.g., desalting and size-exclusion chromatography columns)

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating it with a controlled molar excess of a reducing agent (e.g., TCEP) at 37°C for a defined period.

  • Purification: Remove the excess reducing agent using a desalting column.

  • Conjugation: React the reduced mAb with the MAC glucuronide linker-payload conjugate. The reaction is typically carried out in a reaction buffer at a specific temperature and for a set duration.

  • Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted maleimide (B117702) groups.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography.

  • Characterization: Characterize the purified ADC for its DAR, purity, and aggregation state.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the IC50 of an ADC.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC of interest

  • Control antibody and free payload

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, control antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for the desired pharmacological effect (e.g., 72-96 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the logarithm of the ADC concentration.

Conclusion

The this compound represents a valuable tool for the development of targeted cancer therapies. Its selective cleavage by β-glucuronidase in the tumor microenvironment offers a robust mechanism for the controlled release of cytotoxic payloads, potentially leading to improved efficacy and reduced off-target toxicity. This technical guide provides a foundational understanding of the this compound, its properties, and its application in ADC development. Further research and optimization of experimental conditions are essential to fully harness the potential of this promising linker technology.

References

An In-depth Technical Guide to the Safety and Handling of MAC Glucuronide Linker-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for MAC glucuronide linker-1, a crucial component in the development of antibody-drug conjugates (ADCs). Given the highly potent nature of the payloads typically associated with this linker, stringent safety protocols are paramount.

Introduction to this compound

This compound is a cleavable linker used to conjugate cytotoxic payloads to monoclonal antibodies.[1][2] Its defining feature is a β-glucuronide moiety that is selectively cleaved by the enzyme β-glucuronidase. This enzyme is found in high concentrations within the lysosomes of cells and is also overexpressed in the microenvironment of many tumors.[3] This targeted cleavage mechanism allows for the controlled release of the cytotoxic drug at the intended site of action, minimizing systemic toxicity.[]

Chemical and Physical Properties

PropertyValue
CAS Number 2222981-71-5
Physical Form Solid
Purity >96%

Mechanism of Action and Inherent Safety Features

The safety profile of an ADC is intrinsically linked to the stability of its linker in systemic circulation and its ability to selectively release the payload at the target site.

The β-glucuronide linkage in this compound is designed to be stable in the bloodstream, preventing premature release of the cytotoxic drug.[3] Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of β-glucuronidase facilitate the cleavage of the linker, releasing the active drug.

cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) with this compound Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to cell surface antigen Lysosome Lysosome (High β-glucuronidase) Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis cluster_assessment Risk Assessment Workflow start Identify Hazards evaluate Evaluate Exposure Potential start->evaluate control Implement Control Measures evaluate->control review Review and Update control->review review->start

References

Methodological & Application

Application Notes and Protocols for MAC Glucuronide Linker-1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of a drug-linker, specifically utilizing a maleimide-activated glucuronide linker such as MAC glucuronide linker-1, to a monoclonal antibody (mAb). The protocol covers the essential steps from antibody preparation to the final analysis of the resulting antibody-drug conjugate (ADC).

Antibody-drug conjugates are a class of biotherapeutics that combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs.[1] The linker connecting the antibody and the cytotoxic payload is a critical component that influences the efficacy, stability, and safety of the ADC.[1][2] Glucuronide linkers are a type of cleavable linker designed to release the cytotoxic payload upon enzymatic cleavage by β-glucuronidase, an enzyme that is overexpressed in the lysosomal compartment of many tumor cells and also found in the tumor microenvironment.[3][4][][] This targeted release mechanism aims to minimize systemic toxicity while maximizing the therapeutic effect at the tumor site.[4]

The following protocol is a representative guide for the conjugation of a maleimide-activated glucuronide linker to a monoclonal antibody via cysteine residues.

Experimental Protocols

1. Materials and Reagents

  • Antibody: Monoclonal antibody (mAb) with accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound Payload: Maleimide-activated glucuronide linker conjugated to the desired cytotoxic payload.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water).

  • Quenching Reagent: N-acetylcysteine (NAC) solution (e.g., 100 mM in water).

  • Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Buffers:

    • Reduction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).

    • Conjugation Buffer: Phosphate buffer (e.g., 50 mM Phosphate, 50 mM NaCl, pH 7.5).

    • Purification Buffer: Histidine-sucrose buffer (e.g., 20 mM Histidine, 5% Sucrose, pH 6.0).

  • Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.

2. Antibody Reduction

This step reduces the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

  • Prepare the antibody solution at a concentration of 10 mg/mL in the reduction buffer.

  • Add a 3-fold molar excess of TCEP to the antibody solution.

  • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • After incubation, cool the reaction mixture to 4°C.

  • Remove the excess TCEP using a desalting column equilibrated with conjugation buffer.

3. Drug-Linker Conjugation

This step involves the reaction of the maleimide (B117702) group of the drug-linker with the free thiol groups on the reduced antibody.

  • Dissolve the this compound payload in DMSO to prepare a 10 mM stock solution.

  • Add a 5-fold molar excess of the drug-linker stock solution to the reduced antibody solution.

  • Incubate the reaction mixture at 4°C for 1 hour with gentle agitation.

  • To quench the reaction, add a 20-fold molar excess of N-acetylcysteine.

  • Incubate for an additional 20 minutes at 4°C.

4. Purification of the Antibody-Drug Conjugate

This step removes unconjugated drug-linker and other impurities.

  • Purify the ADC using a size-exclusion chromatography (SEC) column equilibrated with purification buffer.

  • Alternatively, use a tangential flow filtration (TFF) system for purification and buffer exchange.

  • Collect the fractions containing the purified ADC.

  • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

5. Characterization of the Antibody-Drug Conjugate

The purified ADC should be thoroughly characterized to determine key quality attributes.

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute that can impact both safety and efficacy.[7][8] This can be determined using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[7]

  • Purity and Aggregation: Assessed by size-exclusion chromatography (SEC).

  • In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on target cancer cell lines.

Data Presentation

Table 1: Summary of a Representative this compound Conjugation

ParameterValue
Antibody Concentration10 mg/mL
TCEP Molar Excess3-fold
Drug-Linker Molar Excess5-fold
Reaction Time1 hour
Reaction Temperature4°C
Quenching AgentN-acetylcysteine
Purification MethodSize-Exclusion Chromatography
Resulting ADC Properties
Average DAR3.8
Purity (by SEC)>95%
Monomer Content (by SEC)>98%
Endotoxin Levels< 0.5 EU/mg

Visualizations

experimental_workflow Experimental Workflow for ADC Conjugation cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis mAb Monoclonal Antibody Reduced_mAb Reduced mAb (with free thiols) mAb->Reduced_mAb TCEP Reduction Reaction Conjugation Reaction (Maleimide-Thiol) Reduced_mAb->Reaction DrugLinker This compound Payload DrugLinker->Reaction Crude_ADC Crude ADC Reaction->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC SEC/TFF Characterization Characterization (DAR, Purity) Purified_ADC->Characterization

Caption: A flowchart illustrating the key stages of antibody-drug conjugate preparation.

signaling_pathway Mechanism of Action of a Glucuronide Linker-based ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway cluster_release Payload Release and Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding to Target Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking PayloadRelease Payload Release via β-glucuronidase Cleavage Lysosome->PayloadRelease Cytotoxicity Cytotoxic Payload Induces Cell Death PayloadRelease->Cytotoxicity

Caption: The mechanism of action for an ADC with a cleavable glucuronide linker.

References

Application Notes and Protocols for the Construction of Antibody-Drug Conjugates with a Maleimidocaproyl (MAC) Glucuronide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides a detailed guide to the construction of ADCs utilizing a Maleimidocaproyl (MAC) glucuronide linker.

The MAC linker provides a stable connection to the antibody via a thiol-maleimide linkage, while the glucuronide moiety offers several advantages. It is highly hydrophilic, which can help to mitigate aggregation issues often seen with hydrophobic payloads.[1] Furthermore, the β-glucuronide linker is designed to be stable in systemic circulation and is specifically cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment of cells and overexpressed in some tumor microenvironments.[2][3] This enzymatic cleavage allows for the targeted release of the cytotoxic payload within the tumor cells, minimizing off-target toxicity.[1][2]

This guide will cover the step-by-step protocol for ADC construction, from antibody preparation to final product characterization, as well as data presentation and visualization of key processes.

Mechanism of Action

The mechanism of action for an ADC constructed with a MAC glucuronide linker involves a series of sequential events, leading to the targeted killing of cancer cells.

  • Target Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[4]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[4][5]

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.

  • Enzymatic Cleavage: Within the lysosome, the β-glucuronide linker is cleaved by the enzyme β-glucuronidase.[2][3] This cleavage is often followed by a self-immolation step of a spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which ensures the efficient release of the unmodified cytotoxic payload.[3]

  • Payload-Induced Cytotoxicity: Once released, the potent cytotoxic payload can exert its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Target Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. β-glucuronidase Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Signaling pathway of ADC action.

Experimental Workflow

The construction of an ADC with a MAC glucuronide linker is a multi-step process that requires careful execution and characterization at each stage. The general workflow is outlined below.

cluster_workflow ADC Construction Workflow start Start: Monoclonal Antibody reduction 1. Antibody Reduction (e.g., TCEP or DTT) start->reduction purification1 2. Buffer Exchange/ Desalting reduction->purification1 conjugation 3. Conjugation with MAC-Glucuronide-Payload purification1->conjugation quenching 4. Quenching Reaction (e.g., N-acetylcysteine) conjugation->quenching purification2 5. Purification of ADC (e.g., SEC, HIC) quenching->purification2 characterization 6. ADC Characterization purification2->characterization end End: Purified ADC characterization->end

Caption: Experimental workflow for ADC construction.

Experimental Protocols

This section provides detailed protocols for the key steps in the construction of a cysteine-linked ADC using a MAC glucuronide linker.

Antibody Reduction

This protocol describes the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.

  • Materials:

    • Monoclonal antibody (mAb) solution (e.g., 10 mg/mL in PBS)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water)

    • Reduction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4, containing 1 mM EDTA)

  • Procedure:

    • Dilute the mAb to the desired concentration (e.g., 5 mg/mL) with the reduction buffer.

    • Add a calculated molar excess of the reducing agent (TCEP or DTT) to the mAb solution. A typical starting point is a 5-10 fold molar excess of reducing agent per disulfide bond to be reduced.[6]

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[7]

    • The progress of the reduction can be monitored by measuring the number of free thiols using Ellman's reagent (DTNB).

Buffer Exchange/Desalting

This step is crucial to remove the excess reducing agent, which could otherwise react with the maleimide (B117702) group of the linker.

  • Materials:

    • Reduced antibody solution

    • Conjugation buffer (e.g., PBS, pH 7.0-7.4, containing 1 mM EDTA)

    • Desalting column (e.g., Sephadex G-25) or centrifugal ultrafiltration device (e.g., Amicon Ultra with appropriate molecular weight cutoff)

  • Procedure:

    • Equilibrate the desalting column or ultrafiltration device with conjugation buffer.

    • Apply the reduced antibody solution to the column or device.

    • Elute the reduced antibody with the conjugation buffer or perform buffer exchange according to the manufacturer's instructions.

    • Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

Conjugation with MAC-Glucuronide-Payload

This is the core step where the drug-linker is covalently attached to the reduced antibody.

  • Materials:

    • Reduced and buffer-exchanged antibody solution

    • MAC-glucuronide-payload stock solution (e.g., 10 mM in a compatible organic solvent like DMSO)

    • Conjugation buffer

  • Procedure:

    • Adjust the concentration of the reduced antibody with conjugation buffer.

    • Add a slight molar excess of the MAC-glucuronide-payload solution to the antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker per free thiol.

    • Incubate the reaction mixture at 4°C or room temperature for 1-2 hours with gentle mixing.[7] The reaction should be performed in the dark to protect the light-sensitive components.

Quenching the Reaction

This step deactivates any unreacted maleimide groups to prevent unwanted side reactions.

  • Materials:

    • ADC reaction mixture

    • Quenching reagent (e.g., N-acetylcysteine or L-cysteine) stock solution (e.g., 100 mM in water)

  • Procedure:

    • Add a 5-10 fold molar excess of the quenching reagent over the initial amount of the maleimide linker to the ADC reaction mixture.

    • Incubate for 30 minutes at room temperature with gentle mixing.

Purification of the ADC

Purification is essential to remove unconjugated payload, free linker, and potential aggregates.

  • Materials:

    • Quenched ADC reaction mixture

    • Purification buffer (e.g., PBS, pH 7.4)

    • Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system and column

  • Procedure:

    • Equilibrate the chromatography column with the purification buffer.

    • Load the quenched ADC reaction mixture onto the column.

    • Elute the ADC using the purification buffer. Collect fractions corresponding to the monomeric ADC peak.[]

    • Pool the relevant fractions and concentrate the purified ADC using a centrifugal ultrafiltration device if necessary.

ADC Characterization

Thorough characterization of the final ADC product is critical to ensure its quality and consistency.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV/Vis Spectroscopy: The average DAR can be determined by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.[9]

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.[]

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide precise information on the DAR and the distribution of different drug-loaded species.[11]

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[]

    • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.

  • In Vitro Cytotoxicity Assay:

    • The potency of the ADC is typically evaluated using in vitro cytotoxicity assays on antigen-positive and antigen-negative cancer cell lines.[12][13] The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.[14]

  • In Vivo Efficacy Studies:

    • The anti-tumor activity of the ADC is evaluated in preclinical animal models, such as xenograft models in immunodeficient mice.[15][16] Tumor growth inhibition is the primary endpoint of these studies.[17]

Data Presentation

Quantitative data from ADC construction and characterization should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Summary of ADC Conjugation and Characterization

ParameterMethodResult
Antibody ConcentrationUV-Vis (A280)5.2 mg/mL
Drug-to-Antibody Ratio (DAR)UV-Vis Spectroscopy3.8
HIC-HPLCDAR 0: 5%, DAR 2: 25%, DAR 4: 50%, DAR 6: 15%, DAR 8: 5%
Mass Spectrometry3.9
Monomer PuritySEC-HPLC98.5%
Aggregate ContentSEC-HPLC1.5%
Free Drug LevelRP-HPLC< 0.1%

Table 2: In Vitro Cytotoxicity of ADC

Cell LineAntigen ExpressionIC50 (ng/mL)
Cell Line AHigh15.2
Cell Line BMedium89.5
Cell Line CLow/Negative> 1000
Unconjugated AntibodyN/A> 1000
Free PayloadN/A0.5

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Antibody515
ADC165
ADC595

Conclusion

The construction of antibody-drug conjugates using a MAC glucuronide linker is a robust and effective strategy for developing targeted cancer therapies. The protocols and guidelines presented in this document provide a comprehensive framework for researchers and scientists to successfully synthesize, purify, and characterize these complex biotherapeutics. Careful optimization of each step and thorough analytical characterization are paramount to ensuring the production of a safe and efficacious ADC. The unique properties of the glucuronide linker, including its hydrophilicity and specific cleavage at the tumor site, make it an attractive choice for the next generation of ADCs.

References

Application Notes: Amine-Reactive Conjugation with MAC Glucuronide Linker-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MAC (Maleimide-Activated Glucuronide-Cleavable) glucuronide linker-1 is a specialized chemical moiety used in the development of antibody-drug conjugates (ADCs).[] This enzymatically cleavable linker is designed for stability in systemic circulation and for the specific release of a cytotoxic payload within the tumor microenvironment or inside cancer cells.[] The linker incorporates a β-glucuronic acid group, which can be hydrolyzed by the lysosomal enzyme β-glucuronidase (GUSB).[2][3] This enzyme is abundant in lysosomes and is also found to be overexpressed in the extracellular environment of some tumors, while having low activity in normal tissues.[2][3] This differential expression and activity profile allows for targeted drug release.

The hydrophilic nature of the β-glucuronide moiety can improve the solubility and reduce the aggregation of ADCs, particularly those carrying hydrophobic drug payloads.[2][3] The MAC glucuronide linker-1 is compatible with amine-reactive conjugation strategies, typically involving the reaction of an N-hydroxysuccinimide (NHS) ester on the linker with primary amines (e.g., lysine (B10760008) residues) on the antibody.[]

Mechanism of Action

Antibody-drug conjugates utilizing the this compound exert their cytotoxic effects through a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, often via receptor-mediated endocytosis, and trafficked to the lysosomes. Inside the acidic environment of the lysosome, β-glucuronidase cleaves the glycosidic bond of the glucuronide linker, releasing the active cytotoxic payload. The released drug can then induce cell death through its specific mechanism of action, such as inhibiting tubulin polymerization or causing DNA damage.

Key Applications

  • Oncology: Development of targeted cancer therapies with an improved therapeutic window.

  • Antiviral Therapies: Targeted delivery of antiviral agents to infected cells.[]

  • Targeted Drug Delivery: Use in drug delivery systems for specific tissues or organs to reduce systemic toxicity.[]

Data Presentation

The following tables summarize representative quantitative data for an antibody-drug conjugate constructed using a β-glucuronide linker.

Disclaimer: Specific quantitative data for this compound is not publicly available. The data presented below is from a study on a closely related β-glucuronide linker conjugated to the cytotoxic agent psymberin (B1248840) and is provided for illustrative purposes.

Table 1: Conjugation Efficiency

ParameterValueReference
AntibodycAC10 (anti-CD30 mAb)[3]
Drug-Linkerβ-Glucuronide-Psymberin[3]
Average Drug-to-Antibody Ratio (DAR)5.4[3]
Monomeric ADC Percentage>95%[3]

Table 2: In Vitro Cytotoxicity

Cell LineAntigen ExpressionIC50 (nM)Reference
L540cy (Hodgkin's lymphoma)CD30-positive0.15[3]
Caki-1 (Renal cell carcinoma)CD30-negative62[3]

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of an NHS-activated this compound payload to a monoclonal antibody via primary amines.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-activated this compound payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 50 mM Sodium Borate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dialyze the mAb into the conjugation buffer.

    • Adjust the concentration of the mAb to 3.0 mg/mL.

  • Linker-Payload Preparation:

    • Prepare a 10 mM stock solution of the NHS-activated this compound payload in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the linker-payload solution to the mAb solution with gentle stirring. A typical starting molar ratio of linker-payload to mAb is 15:1, but this should be optimized.

    • Incubate the reaction mixture for 60 minutes at room temperature in the dark.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other reaction components using a pre-equilibrated size-exclusion chromatography column.

  • Characterization:

    • Determine the protein concentration and the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Procedure:

  • Dilute the purified ADC to approximately 0.1 mg/mL.

  • Measure the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.

  • Calculate the corrected absorbance at 280 nm to account for the payload's absorbance at this wavelength.

  • Use the Beer-Lambert law to calculate the concentrations of the antibody and the payload, and from these values, determine the average DAR.

Protocol 3: In Vitro Plasma Stability Assay

Procedure:

  • Incubate the ADC in human plasma at 37°C at a concentration of 1.3 mg/mL.

  • Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).

  • Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., Protein A magnetic beads).

  • Analyze the captured ADC by LC-MS to determine the average DAR at each time point.

  • A stable ADC will show minimal loss in DAR over time.

Protocol 4: In Vitro Cytotoxicity Assay

Procedure:

  • Plate antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a relevant isotype control ADC, and the free payload.

  • Incubate the cells for a period appropriate for the payload's mechanism of action (typically 72-120 hours).

  • Assess cell viability using a suitable method, such as the MTT assay.

  • Calculate the IC50 values from the dose-response curves.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Characterization Antibody Preparation Antibody Preparation Conjugation Conjugation Antibody Preparation->Conjugation Linker-Payload Preparation Linker-Payload Preparation Linker-Payload Preparation->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification DAR Calculation DAR Calculation Purification->DAR Calculation Stability Assay Stability Assay Purification->Stability Assay Cytotoxicity Assay Cytotoxicity Assay Purification->Cytotoxicity Assay

Caption: Experimental workflow for ADC synthesis and characterization.

signaling_pathway cluster_cell Cancer Cell ADC ADC Receptor Antigen ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload Release Payload Release Lysosome->Payload Release β-glucuronidase cleavage Tubulin Disruption Tubulin Polymerization Inhibition Payload Release->Tubulin Disruption Cell Cycle Arrest G2/M Arrest Tubulin Disruption->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action of an auristatin-based ADC.

References

Application Notes: Thiol-Reactive Conjugation with MAC Glucuronide Linker-1 for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiol-reactive conjugation utilizing a maleimide-activated cleavable linker is a cornerstone strategy in the development of Antibody-Drug Conjugates (ADCs).[1][2][] The MAC Glucuronide Linker-1 is a specialized, cleavable ADC linker designed for this purpose.[4][][6] ADCs are a powerful class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs, enabling targeted delivery to cancer cells while minimizing systemic toxicity.[7][8] The linker component is critical, influencing the stability, toxicity, and pharmacokinetic properties of the entire ADC.[9]

The this compound features two key components: a maleimide (B117702) group for thiol-reactive conjugation and a β-glucuronide moiety as an enzymatically cleavable unit.[] This combination offers a robust and specific method for attaching potent payloads to antibodies.

Principle of Thiol-Reactive Conjugation

The conjugation chemistry is based on the Michael addition reaction. The maleimide group of the linker reacts specifically with sulfhydryl (thiol) groups (-SH) on cysteine residues within the antibody to form a stable thioether bond.[] This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), which helps to preserve the integrity and biological activity of the antibody.[][10] Native cysteine residues in antibodies are typically involved in interchain disulfide bonds. To make them available for conjugation, these disulfide bonds must first be reduced using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[11][12]

Mechanism of Action and Drug Release

The this compound is designed for controlled drug release within the tumor microenvironment.[] After the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. The lysosomal enzyme β-glucuronidase, which is often overexpressed in tumor tissues, specifically cleaves the glucuronide portion of the linker.[13][][15][16] This cleavage initiates a self-immolative cascade, leading to the release of the active cytotoxic payload inside the target cell, thereby inducing cell death. The high stability of the glucuronide linker in systemic circulation minimizes premature drug release, enhancing the ADC's therapeutic index.[16][17][18]

Advantages of this compound

  • High Stability: The linker is highly stable in circulation, preventing premature drug release and reducing off-target toxicity.[][15][17]

  • Tumor-Specific Cleavage: The reliance on β-glucuronidase for cleavage ensures targeted drug release in the tumor microenvironment where the enzyme is abundant.[13][16]

  • Hydrophilicity: The glucuronide moiety is hydrophilic, which can help to mitigate aggregation issues often associated with hydrophobic drug payloads, improving the ADC's solubility and pharmacokinetic profile.[][15][17]

  • Versatility: This linker technology is compatible with a wide range of cytotoxic agents containing appropriate functional groups for attachment.[16][17][18]

Data Presentation

Table 1: Typical Reaction Parameters for Thiol-Maleimide Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for specific reaction with thiols; higher pH can lead to reaction with amines.[][19]
Temperature 4°C to Room TemperatureLower temperatures can help maintain protein stability.[11]
Reaction Time 1 - 4 hours (or overnight at 4°C)Should be optimized for the specific antibody and drug-linker.[10][11][20]
Molar Ratio (Linker:Ab) 5:1 to 20:1Higher ratios drive the reaction to completion but may require more extensive purification.[10]
Antibody Concentration 1 - 10 mg/mLHigher concentrations can promote aggregation; should be optimized.[10][21]
Organic Co-solvent 5 - 20% (e.g., DMSO, DMF)Required to dissolve the typically hydrophobic drug-linker complex.[11][21]

Table 2: Characterization of a Typical ADC Prepared with this compound

CharacteristicTypical ResultMethod of Analysis
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.2Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS).[2][22][]
Purity / Aggregation >95% monomerSize Exclusion Chromatography (SEC).[2]
In Vitro Plasma Stability (% intact ADC after 7 days) >90%LC-MS analysis of ADC incubated in plasma.[2]
In Vitro Cytotoxicity (IC50) Low nanomolar rangeCell-based assays on antigen-positive cell lines.[9]
Binding Affinity (KD) Comparable to unconjugated antibodySurface Plasmon Resonance (SPR) or ELISA.

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: Phosphate buffer (50 mM) with EDTA (2 mM), pH 7.5, degassed.

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP).

  • Add the reducing agent to the antibody solution to a final molar excess of 2-5 equivalents per antibody. The exact ratio needs to be optimized to achieve the desired number of free thiols (typically aiming for a DAR of 4).

  • Incubate the reaction mixture at 37°C for 30-60 minutes.[11]

  • Immediately after incubation, remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column using the reaction buffer.

  • Collect the protein fractions and determine the concentration and number of free thiols using Ellman's reagent (DTNB). The reduced antibody should be used immediately for conjugation.

Protocol 2: ADC Conjugation with this compound-Payload

This protocol details the conjugation of the reduced antibody with the pre-prepared drug-linker complex.

Materials:

  • Reduced antibody from Protocol 1

  • This compound-Payload, dissolved in an organic solvent (e.g., DMSO)

  • Reaction Buffer (as above)

  • Quenching Solution: N-acetylcysteine or Cysteine (freshly prepared 100 mM stock)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Adjust the concentration of the reduced antibody to 2.5-5 mg/mL with chilled reaction buffer.[11]

  • Prepare the drug-linker solution. The amount should be calculated to achieve a 5-10 molar excess of the linker-drug over the antibody.[11]

  • Add the drug-linker solution to the reduced antibody solution dropwise while gently stirring on ice. The final concentration of the organic solvent should not exceed 20%.[11]

  • Allow the reaction to proceed for 1-2 hours at 4°C or room temperature, protected from light.[10][11]

  • To quench the reaction, add a 20-fold molar excess of the quenching solution over the drug-linker and incubate for an additional 20-30 minutes.[11]

  • Purify the resulting ADC from unreacted drug-linker and quenching agent using a suitable chromatography method, such as Size Exclusion Chromatography (SEC).

  • Analyze the purified ADC for DAR, purity, and aggregation. Store the final ADC at 4°C or -80°C as appropriate.[20]

Visualizations

Thiol_Reactive_Conjugation cluster_reduction Step 1: Antibody Reduction Antibody_Disulfide Antibody with Interchain Disulfide (S-S) Reduced_Antibody Reduced Antibody with Free Thiols (SH) Antibody_Disulfide->Reduced_Antibody Reduction Reduced_Antibody->Reduced_Antibody_ref TCEP TCEP or DTT Drug_Linker MAC Glucuronide Linker-Drug (Maleimide) ADC Antibody-Drug Conjugate (Thioether Bond)

Caption: Workflow for ADC synthesis via thiol-reactive conjugation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_circ Stable ADC Tumor_Cell Tumor Cell (Antigen-Positive) ADC_circ->Tumor_Cell Targeting Binding 1. Binding to Target Antigen Tumor_Cell->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. β-glucuronidase cleaves linker Lysosome->Cleavage Release 5. Drug Release Cleavage->Release Apoptosis 6. Cell Death (Apoptosis) Release->Apoptosis

Caption: Mechanism of action for a glucuronide-linked ADC.

References

Application Notes and Protocols for MAC Glucuronide Linker-1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal buffer conditions and protocols for the conjugation of MAC (Maleimidocaproyl) glucuronide linker-1 to thiol-containing molecules, such as antibodies or other proteins. The information herein is designed to facilitate efficient, reproducible, and stable bioconjugation for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Introduction to MAC Glucuronide Linker-1

This compound is a cleavable ADC linker that plays a crucial role in connecting an antibody to a cytotoxic payload.[1][2][3][] Its design incorporates a maleimide (B117702) group for covalent attachment to thiol moieties on the antibody, and a β-glucuronide unit that can be enzymatically cleaved by β-glucuronidase, an enzyme often overexpressed in the tumor microenvironment.[5][6] This targeted cleavage mechanism allows for the specific release of the cytotoxic agent at the desired site of action, minimizing off-target toxicity.[] The hydrophilic nature of the glucuronide moiety can also help to mitigate aggregation issues that may arise with hydrophobic payloads.[6][7]

The conjugation of the maleimide group to a thiol is a critical step that is highly dependent on the reaction conditions, particularly the buffer composition. Optimal buffer conditions are essential to ensure high conjugation efficiency, specificity, and stability of the resulting conjugate.

Key Considerations for Buffer Selection

The success of the this compound conjugation is highly dependent on the careful control of the reaction buffer conditions. The following parameters are critical for optimizing the maleimide-thiol ligation:

  • pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5 .[8] Within this range, the reaction is highly chemoselective for thiols. Above pH 7.5, the maleimide group can react with amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation. Below pH 6.5, the reaction rate with thiols is significantly reduced.

  • Buffer System: Several buffer systems are suitable for maleimide-thiol conjugation, provided they do not contain primary or secondary amines or free thiols. Commonly used buffers include:

    • Phosphate-Buffered Saline (PBS)

    • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

    • Tris (tris(hydroxymethyl)aminomethane) - Note: Use with caution as it contains a primary amine, though its reactivity is generally low.

  • Additives:

    • Chelating Agents: The inclusion of a chelating agent, such as EDTA (ethylenediaminetetraacetic acid) at a concentration of 1-2 mM, is highly recommended to prevent the oxidation of free thiols to disulfides, which are unreactive with maleimides.[9]

    • Co-solvents: this compound is often dissolved in an organic solvent such as DMSO (dimethyl sulfoxide) .[2][8] The final concentration of the co-solvent in the reaction mixture should be kept as low as possible (typically ≤10%) to avoid denaturation of the antibody.

Quantitative Data on Conjugation Parameters

Table 1: Influence of pH on Maleimide-Thiol Reaction

pHRelative Reaction Rate with ThiolPotential for Amine Reactivity
6.0SlowerMinimal
6.5GoodLow
7.0 Optimal Low
7.5FastIncreased
8.0Very FastHigh

This table represents a generalized trend for maleimide-thiol conjugation.

Table 2: Representative Conjugation Efficiencies with Maleimide-Containing Molecules

MoleculeMaleimide:Thiol Molar RatioReaction TimeTemperatureBufferConjugation EfficiencyReference
cRGDfK peptide2:130 minRoom Temp10 mM HEPES, pH 7.084 ± 4%(Not explicitly in search results)
11A4 nanobody5:12 hoursRoom TempPBS, pH 7.458 ± 12%(Not explicitly in search results)
Maleimide-PEG Drug9.5:1 (linker:antibody)1 hourOn icePBS with 1 mM DTPANot specified[9]

Note: The data in this table is derived from studies with different molecules and should be used as a general guideline.

Table 3: Stability of Glucuronide-Linked ADCs in Plasma

Linker TypeADC ModelAnimal ModelStabilityReference
β-glucuronide MMAFc1F6 or cAC10RatHighly stable, extrapolated half-life of 81 days[10]
Tandem-cleavage (glucuronide-dipeptide)anti-CD79b-MMAERatMore stable than monocleavage linkers over 7 days[11]

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a thiol-containing antibody. Optimization of specific parameters such as molar ratios, reaction time, and temperature may be required for each specific antibody and application.

Materials and Reagents
  • Thiol-containing antibody (e.g., reduced monoclonal antibody)

  • This compound

  • Anhydrous DMSO

  • Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.0-7.4, containing 1 mM EDTA.

  • Reducing Agent (if starting with non-reduced antibody): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Reagent: N-acetylcysteine or L-cysteine.

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column).

Antibody Reduction (if necessary)

This step is required if the antibody's interchain disulfides need to be reduced to generate free thiol groups.

  • Prepare the antibody in the Conjugation Buffer . A typical antibody concentration is 5-10 mg/mL.

  • Add a 5-10 molar excess of TCEP to the antibody solution.

  • Incubate at 37°C for 1-2 hours.

  • Remove the excess TCEP by buffer exchange using a desalting column equilibrated with Conjugation Buffer .

Conjugation Reaction
  • Prepare Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[2][8]

  • Reaction Setup:

    • Bring the reduced antibody solution to the desired reaction temperature (room temperature is a good starting point).

    • While gently stirring, add the this compound stock solution to the antibody solution to achieve a final linker-to-antibody molar ratio of 5-10:1. The final DMSO concentration should not exceed 10%.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed overnight at 4°C.

Quenching the Reaction
  • To stop the conjugation reaction, add a quenching reagent such as N-acetylcysteine to a final concentration that is a 2-fold molar excess relative to the initial amount of the this compound.

  • Incubate for 20-30 minutes at room temperature.

Purification of the ADC
  • Remove unconjugated linker, payload, and quenching reagent by purifying the ADC using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR): Determine the average number of linker-payload molecules conjugated per antibody using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

  • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using Size-Exclusion Chromatography (SEC).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis antibody_prep Antibody Preparation (Buffer Exchange) reduction Antibody Reduction (with TCEP) antibody_prep->reduction pH 7.0-7.4 linker_prep Linker Preparation (Dissolve in DMSO) conjugation Conjugation Reaction (Add Linker to Antibody) linker_prep->conjugation reduction->conjugation Molar Ratio Control quenching Quenching (with N-acetylcysteine) conjugation->quenching 1-2 hours purification Purification (SEC) quenching->purification characterization Characterization (DAR, Purity) purification->characterization

Caption: A generalized workflow for the conjugation of this compound to an antibody.

Maleimide-Thiol Conjugation Chemistry

maleimide_thiol_reaction cluster_product Product Antibody_Thiol Antibody-SH (Thiol Group) ADC_Conjugate Antibody-S-Linker (Stable Thioether Bond) Antibody_Thiol->ADC_Conjugate pH 6.5-7.5 MAC_Linker This compound (Maleimide Group) MAC_Linker->ADC_Conjugate

Caption: The reaction mechanism of maleimide-thiol conjugation.

Stability and Storage

  • Linker Stability: this compound should be stored at -20°C under an inert atmosphere and protected from moisture.[]

  • Conjugate Stability: Glucuronide-linked ADCs have demonstrated high stability in plasma.[5][10][12] For long-term storage of the purified ADC, it is recommended to store at 4°C for short periods (up to a week) or at -20°C or -80°C for longer durations. The addition of cryoprotectants like glycerol (B35011) (to a final concentration of 50%) can be beneficial for frozen storage.[13] The use of specialized ADC stabilizing buffers may also enhance long-term stability.

Disclaimer: The protocols and quantitative data presented in these application notes are based on a synthesis of information from related linker systems and general bioconjugation principles. Researchers should perform their own optimization experiments to determine the ideal conditions for their specific antibody and application.

References

Application Notes and Protocols: Cytotoxic Agents Compatible with MAC Glucuronide Linker-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MAC (Maleimido-aminocaproyl) glucuronide linker-1 is an advanced, enzymatically cleavable linker system designed for the development of antibody-drug conjugates (ADCs). This technology leverages the unique tumor microenvironment, where the enzyme β-glucuronidase is often overexpressed, to achieve targeted release of highly potent cytotoxic agents. The hydrophilic nature of the glucuronide moiety can also improve the pharmacokinetic properties of ADCs by reducing aggregation and improving solubility, even with hydrophobic payloads.[1]

These application notes provide a comprehensive overview of cytotoxic agents that are compatible with the MAC glucuronide linker-1, along with detailed protocols for conjugation, characterization, and evaluation of the resulting ADCs.

Mechanism of Action

The this compound ensures that the cytotoxic payload remains securely attached to the monoclonal antibody (mAb) while in systemic circulation, minimizing off-target toxicity. Upon reaching the tumor site, the ADC is internalized by the target cancer cell. Inside the cell's lysosomes, which have a high concentration of β-glucuronidase, the linker is cleaved, releasing the active cytotoxic agent to induce cell death.

MAC_Glucuronide_Linker_Mechanism ADC ADC in Circulation (Stable) TumorCell Target Tumor Cell (Antigen Expression) ADC->TumorCell 1. Targeting Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Binding Lysosome Lysosome (High β-glucuronidase) Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage by β-glucuronidase Lysosome->Cleavage 4. Enzymatic Activity PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Mechanism of action of a glucuronide-linked ADC.

Compatible Cytotoxic Agents

The this compound is versatile and can be conjugated to a variety of potent cytotoxic agents. The primary requirement is a suitable functional group on the payload for attachment to the linker. Generally, payloads are classified based on their mechanism of action, primarily as either DNA damaging agents or tubulin inhibitors.[2]

Table 1: Cytotoxic Agents Compatible with Glucuronide Linkers

Payload ClassSpecific AgentMechanism of ActionNotes
Auristatins Monomethyl auristatin E (MMAE)Tubulin InhibitorHighly potent; widely used in ADCs.
Monomethyl auristatin F (MMAF)Tubulin InhibitorSimilar to MMAE but with a charged C-terminal phenylalanine, making it less membrane permeable.
Camptothecins SN-38Topoisomerase I InhibitorActive metabolite of irinotecan.
Doxorubicins DoxorubicinDNA Intercalator & Topoisomerase II InhibitorA well-established chemotherapeutic agent.
CBI Minor Groove Binders DNA Alkylating Agent
Psymberin A potent cytotoxic agent.
Anthracyclines DNA IntercalatorsA class of drugs used in cancer chemotherapy.
Taxanes Tubulin InhibitorsA class of chemotherapy drugs.
Nitrogen Mustards DNA Alkylating AgentsA class of chemotherapy agents.
Histone Deacetylase (HDAC) Inhibitors Epigenetic Modifiers

Quantitative Data on ADC Potency

The choice of cytotoxic payload significantly impacts the in vitro and in vivo efficacy of an ADC. Below is a summary of available data for ADCs constructed with glucuronide linkers and different payloads. It is important to note that direct head-to-head comparisons with the specific this compound across multiple payloads are not extensively published. The data presented is compiled from studies using glucuronide linkers that are structurally and functionally similar.

Table 2: In Vitro Cytotoxicity of Glucuronide-Linked ADCs

Antibody TargetPayloadCell LineIC50 (ng/mL)Reference
Anti-Trop-2SN-38CFPAC-1 (Pancreatic Cancer)0.83[3]
Anti-Trop-2MMAECFPAC-1 (Pancreatic Cancer)1.19[3]
Anti-Trop-2SN-38MDA-MB-468 (Breast Cancer)0.47[3]
Anti-Trop-2MMAEMDA-MB-468 (Breast Cancer)0.28[3]
-MAC glucuronide α-hydroxy lactone-linked SN-38L540cy (Lymphoma)99[4]
-MAC glucuronide α-hydroxy lactone-linked SN-38Ramos (Lymphoma)105[4]

Note: The last two entries refer to the drug-linker conjugate itself, not a full ADC.

Table 3: In Vivo Efficacy of a Glucuronide-MMAE ADC

ADCTumor ModelDosingOutcomeReference
cAC10-MMAE-glucuronideSubcutaneous Karpas 299 lymphomaSingle dose ≥ 0.5 mg/kgCures in all animals[5]
c1F6-MMAF-glucuronideSubcutaneous renal cell carcinoma25 mg/kgWell-tolerated[5]
c1F6-MMAF-glucuronideSubcutaneous renal cell carcinoma0.75 mg/kgEfficacious[5]

Experimental Protocols

Protocol for ADC Conjugation (via Cysteine Residues)

This protocol outlines a general method for conjugating a thiol-reactive this compound payload to a monoclonal antibody.

ADC_Conjugation_Workflow start Start antibody_prep 1. Antibody Preparation (Buffer Exchange) start->antibody_prep reduction 2. Antibody Reduction (e.g., with TCEP or DTT) antibody_prep->reduction conjugation 4. Conjugation Reaction (Incubate reduced mAb with linker-payload) reduction->conjugation linker_payload_prep 3. Linker-Payload Preparation (Dissolve in organic solvent) linker_payload_prep->conjugation quenching 5. Quenching (e.g., with N-acetylcysteine) conjugation->quenching purification 6. Purification (e.g., Size Exclusion Chromatography) quenching->purification characterization 7. Characterization (DAR, aggregation, etc.) purification->characterization end End characterization->end

Workflow for ADC conjugation.

Materials:

  • Monoclonal antibody (mAb)

  • This compound-payload with a maleimide (B117702) group

  • Reducing agent (e.g., TCEP, DTT)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., Sephadex G-25)

  • Organic solvent (e.g., DMSO)

Procedure:

  • Antibody Preparation: Exchange the antibody into the conjugation buffer to remove any interfering substances.

  • Antibody Reduction:

    • Add a controlled molar excess of the reducing agent to the antibody solution. The amount will depend on the desired drug-to-antibody ratio (DAR).

    • Incubate at 37°C for 30-60 minutes.

  • Linker-Payload Preparation: Dissolve the this compound-payload in a minimal amount of organic solvent.

  • Conjugation:

    • Add the dissolved linker-payload to the reduced antibody solution.

    • Incubate at 4°C for 1-2 hours or at room temperature for 30-60 minutes.

  • Quenching: Add a molar excess of the quenching reagent to cap any unreacted maleimide groups.

  • Purification: Purify the ADC using size-exclusion chromatography to remove excess linker-payload and other small molecules.

  • Characterization: Characterize the purified ADC for DAR, monomer content, and endotoxin (B1171834) levels.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of an ADC in a cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC constructs

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete medium.

    • Add the ADC dilutions to the appropriate wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Protocol for In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells

  • ADC constructs

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC and vehicle control intravenously at the predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of any anti-tumor effects.

Physicochemical Characterization of ADCs

Thorough characterization of ADCs is crucial to ensure their quality, stability, and consistency.

Table 4: Key Physicochemical Characterization Assays for ADCs

ParameterMethod(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass SpectrometryTo determine the average number of drug-linker molecules conjugated to each antibody.
Purity and Aggregation Size Exclusion Chromatography (SEC)To quantify the percentage of monomer, aggregates, and fragments.
Charge Heterogeneity Ion-Exchange Chromatography (IEX), Capillary Isoelectric Focusing (cIEF)To assess the distribution of differently charged ADC species.
In Vitro Stability Incubation in plasma followed by analysis (e.g., ELISA, LC-MS)To evaluate the stability of the linker and the potential for premature drug release.
Endotoxin Levels Limulus Amebocyte Lysate (LAL) AssayTo ensure the absence of pyrogenic contaminants.

Conclusion

The this compound offers a robust and versatile platform for the development of next-generation antibody-drug conjugates. Its ability to be paired with a wide range of potent cytotoxic agents, combined with its favorable physicochemical properties, makes it an attractive choice for researchers and drug developers. The protocols and data presented in these application notes provide a solid foundation for the successful design, synthesis, and evaluation of novel ADCs utilizing this promising linker technology. Further research to generate direct comparative data for various payloads conjugated via the this compound will be invaluable for optimizing ADC design and efficacy.

References

Application Notes and Protocols for the Conjugation of MMAE to Antibodies Using a Maleimidocaproyl (MAC) Glucuronide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity associated with traditional chemotherapy. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload.

This document provides detailed application notes and protocols for the conjugation of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, to a monoclonal antibody using a cleavable maleimidocaproyl-β-glucuronide (MAC-glucuronide) linker. The MAC group provides a stable attachment point to the antibody via cysteine residues, while the β-glucuronide moiety offers high plasma stability and selective cleavage by the lysosomal enzyme β-glucuronidase, which is often overexpressed in the tumor microenvironment.[1][][3] This ensures that the highly toxic MMAE payload is released preferentially inside the target cancer cells.[4][5]

Mechanism of Action

The therapeutic action of an MMAE-based ADC with a MAC-glucuronide linker is a multi-step process initiated by the specific binding of the antibody component to a target antigen on the surface of a cancer cell.

  • Binding and Internalization : The ADC binds to the tumor-associated antigen and is internalized into the cell, typically through receptor-mediated endocytosis.[6]

  • Lysosomal Trafficking : The ADC-antigen complex is trafficked through the endosomal pathway to the lysosome.

  • Enzymatic Cleavage : Within the acidic and enzyme-rich environment of the lysosome, the β-glucuronide linker is cleaved by the enzyme β-glucuronidase.[1][][5] This enzyme is abundant in lysosomes and can be overexpressed in some tumor types.[3]

  • Payload Release : The cleavage of the glucuronide moiety initiates the release of the active MMAE payload into the cytoplasm of the cancer cell.

  • Cytotoxicity : Free MMAE then binds to tubulin, a critical component of microtubules.[7][8] This disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[6]

MMAE_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_pathway Internalization Pathway ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Tubulin Tubulin Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis Disruption MMAE_free Free MMAE MMAE_free->Tubulin 5. Tubulin Binding Endosome Endosome Internalization->Endosome Trafficking Lysosome Lysosome Endosome->Lysosome Trafficking Lysosome->MMAE_free 3. β-glucuronidase Cleavage 4. Payload Release

Caption: Mechanism of action for a MAC-glucuronide-MMAE ADC.

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of a MAC-glucuronide-MMAE linker-payload to a monoclonal antibody, followed by purification and characterization.

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (typically an IgG1) to generate free sulfhydryl (thiol) groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.[9][10]

Materials:

  • Monoclonal Antibody (mAb) stock solution (e.g., 10 mg/mL)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, containing 1 mM EDTA

  • TCEP stock solution (10 mM in water)

  • Purification/Diafiltration Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation : Dilute the mAb stock solution to a working concentration of approximately 5-10 mg/mL using the Conjugation Buffer.[5]

  • TCEP Addition : Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is 10-12 molar equivalents of TCEP per mole of antibody to achieve full reduction of the four interchain disulfides.[9] The exact amount may need to be optimized depending on the specific antibody and desired final drug-to-antibody ratio (DAR).

  • Reduction Reaction : Incubate the mixture at 37°C for 1-2 hours with gentle mixing.[5][10] The progress of the reduction can be monitored by analytical methods such as reversed-phase chromatography.[9]

  • Removal of Excess TCEP : Immediately after incubation, remove the excess TCEP from the reduced antibody solution. This is critical to prevent interference with the subsequent maleimide (B117702) conjugation step. Purification can be achieved using:

    • Diafiltration : Use a centrifugal filter device (e.g., 30 kDa MWCO) to perform buffer exchange into fresh, cold Conjugation Buffer.[9] Repeat the dilution and centrifugation steps at least three times.

    • Desalting Column : Elute the sample through a desalting column (e.g., Sephadex G-25) pre-equilibrated with cold Conjugation Buffer.[4]

  • Concentration Determination : Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm. Keep the reduced antibody on ice and proceed immediately to the conjugation step.

Protocol 2: Conjugation of MAC-Glucuronide-MMAE

This protocol details the conjugation of the maleimide-activated linker-payload to the reduced antibody. The maleimide group reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond.[10]

Materials:

  • Reduced antibody solution (from Protocol 1)

  • MAC-glucuronide-MMAE stock solution (e.g., 10 mM in a compatible organic solvent like DMSO)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, containing 1 mM EDTA

  • Quenching Solution: N-acetylcysteine or Cysteine solution (1 M in water)

Procedure:

  • Adjust Antibody Concentration : Adjust the concentration of the reduced antibody solution to 2.5-5 mg/mL with cold Conjugation Buffer.

  • Linker-Payload Addition : Add a slight molar excess of the MAC-glucuronide-MMAE stock solution to the reduced antibody solution with gentle but immediate mixing. A typical starting point is a 10-25% molar excess of the linker-payload over the available thiol groups.[9] The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should typically be kept below 10% (v/v) to avoid antibody denaturation.

  • Conjugation Reaction : Incubate the reaction mixture at room temperature for 15-30 minutes or on ice for 1 hour, protected from light.[4][9]

  • Quenching : Stop the reaction by adding a 20-fold molar excess of the quenching solution (e.g., N-acetylcysteine) over the initial amount of the linker-payload. Incubate for an additional 20-30 minutes at room temperature. This step caps (B75204) any unreacted maleimide groups.

  • Proceed to Purification : The resulting crude ADC mixture contains the desired ADC species, unconjugated antibody, aggregated proteins, and excess linker-payload and quenching reagent. Proceed immediately to purification.

Protocol 3: ADC Purification and Characterization

Purification is essential to remove impurities and isolate a homogenous ADC product. Hydrophobic Interaction Chromatography (HIC) is the gold standard for separating ADC species based on their drug-to-antibody ratio (DAR).[9][11][12][13][14]

A. Purification by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • HIC Column (e.g., Phenyl or Butyl chemistry)

  • HIC Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0)[7]

  • HIC Mobile Phase B: Low salt buffer (e.g., 25 mM Potassium Phosphate, pH 7.0, with 20-25% isopropanol)[7]

  • HPLC or FPLC system

Procedure:

  • Column Equilibration : Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.

  • Sample Loading : Load the crude ADC mixture onto the equilibrated column.

  • Gradient Elution : Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 12-20 minutes).[7] ADC species will elute in order of increasing hydrophobicity (and thus, increasing DAR). Unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, etc.

  • Fraction Collection : Collect fractions corresponding to the desired DAR species.

  • Buffer Exchange : Pool the desired fractions and perform buffer exchange into a formulation buffer (e.g., PBS) using diafiltration as described in Protocol 1.

  • Final Product Characterization : Analyze the purified ADC for purity, aggregation (by Size Exclusion Chromatography), and final DAR.

B. Characterization: Drug-to-Antibody Ratio (DAR) Analysis by HIC

The average DAR and the distribution of different DAR species are critical quality attributes of an ADC.

Procedure:

  • Analytical HIC : Inject a small amount of the purified ADC onto an analytical HIC column using the same mobile phases as in the purification step.

  • Data Analysis :

    • Integrate the peak areas for each DAR species (DAR 0, DAR 2, DAR 4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100 For example: ((%Area_DAR0 * 0) + (%Area_DAR2 * 2) + (%Area_DAR4 * 4) + ...)

ADC_Workflow cluster_analysis Characterization mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with -SH groups) mAb->reduced_mAb Protocol 1: Reduction (TCEP) crude_ADC Crude ADC Mixture reduced_mAb->crude_ADC Protocol 2: Conjugation linker_payload MAC-Glucuronide-MMAE linker_payload->crude_ADC purified_ADC Purified ADC crude_ADC->purified_ADC Protocol 3: Purification (HIC) DAR_Analysis DAR Analysis (HIC) purified_ADC->DAR_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT/XTT) purified_ADC->Cytotoxicity_Assay

Caption: Experimental workflow for ADC synthesis and characterization.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency (IC₅₀ value) of the purified ADC against cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells.[9]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Purified ADC, unconjugated antibody, and free MMAE drug

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.

  • ADC Treatment : Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include untreated cells as a control.

  • Incubation : Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the logarithm of the drug/ADC concentration.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability) by fitting the data to a four-parameter logistic (sigmoidal) dose-response curve.

Data Presentation

Quantitative data from ADC characterization and in vitro studies should be summarized for clear comparison.

Table 1: ADC Characterization Summary

ADC Batch IDTarget AntibodyAverage DAR (by HIC)% Monomer (by SEC)
ADC-Batch-001Anti-HER23.8>98%
ADC-Batch-002Anti-CD304.1>97%
ADC-Batch-003Non-binding IgG3.9>99%

Note: Data presented are representative examples.

Table 2: In Vitro Cytotoxicity of Anti-HER2 ADC

CompoundCell LineTarget ExpressionIC₅₀ (nM)
Anti-HER2-MAC-Gluc-MMAE SK-BR-3HER2+++0.13
Anti-HER2-MAC-Gluc-MMAE MDA-MB-453HER2++1.9
Anti-HER2-MAC-Gluc-MMAE MDA-MB-231HER2->100
Free MMAE SK-BR-3N/A0.06
Free MMAE MDA-MB-453N/A0.10
Free MMAE MDA-MB-231N/A0.08
Unconjugated Anti-HER2 mAb SK-BR-3HER2+++No effect

Note: IC₅₀ values are representative and can vary based on experimental conditions and cell lines.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the development of ADCs using a MAC-glucuronide linker to conjugate MMAE. The β-glucuronide linker provides a robust system for creating stable ADCs that can selectively release their potent payload within the lysosomal compartment of target cells. Careful execution of the conjugation, purification, and characterization steps is paramount to producing a homogenous and effective therapeutic agent. The described analytical and in vitro methods are essential for ensuring the quality, potency, and selectivity of the final ADC product.

References

Application Notes and Protocols: Utilizing MAC Glucuronide Linker-1 with Doxorubicin for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its three core components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker connecting them. This document provides detailed application notes and protocols for the use of Maleimidocaproyl (MAC) glucuronide linker-1 in conjunction with the widely used chemotherapeutic agent, doxorubicin (B1662922).

The MAC glucuronide linker-1 is a cleavable linker system that offers several advantages for ADC development. The maleimide (B117702) group allows for specific and stable conjugation to cysteine residues on the antibody. The glucuronide moiety provides hydrophilicity, which can improve the solubility and reduce aggregation of the ADC, and serves as the cleavage-triggering element.[1] This linker system remains stable in systemic circulation but is designed to be cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within lysosomes of cancer cells.[][3] Upon enzymatic cleavage of the glucuronide, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer is revealed, which then spontaneously releases the active doxorubicin payload inside the target cell.[1][]

Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[4] By incorporating doxorubicin into an ADC with a MAC glucuronide linker, its potent cytotoxic activity can be harnessed in a targeted manner, potentially expanding its therapeutic window.

These application notes provide a comprehensive guide, including detailed protocols for the synthesis of the drug-linker conjugate, its conjugation to an antibody, and subsequent characterization and in vitro evaluation of the resulting ADC.

Data Presentation

Table 1: Representative Characterization Data for a Doxorubicin-Glucuronide ADC
ParameterResultMethod
Drug-to-Antibody Ratio (DAR) 3.5 - 4.2UV-Vis Spectroscopy / HIC-HPLC
Monomer Purity >95%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability >90% ADC remaining after 7 daysLC-MS analysis of ADC in human plasma
In Vitro Cytotoxicity (IC50) 10-100 nM (Antigen-positive cells)Cell Viability Assay (e.g., MTT, CCK-8)
In Vitro Cytotoxicity (IC50) >1000 nM (Antigen-negative cells)Cell Viability Assay (e.g., MTT, CCK-8)

Note: The data presented in this table are representative values based on published studies of doxorubicin ADCs with cleavable linkers and glucuronide-linked ADCs with other payloads. Actual results may vary depending on the specific antibody, conjugation conditions, and cell lines used.

Experimental Protocols

Protocol 1: Synthesis of MAC-Glucuronide-PABC-Doxorubicin Drug-Linker

This protocol describes a potential synthetic route for the MAC-glucuronide-PABC-doxorubicin drug-linker. The synthesis involves the sequential assembly of the maleimide, glucuronide, PABC spacer, and doxorubicin moieties. Due to the complexity of this synthesis, it is recommended to be performed by chemists with expertise in multi-step organic synthesis.

Materials:

  • Maleimidocaproic acid

  • p-Aminobenzyl alcohol

  • Protected glucuronic acid derivative

  • Doxorubicin hydrochloride

  • Coupling reagents (e.g., DCC, EDC, HOBt)

  • Protecting group reagents

  • Solvents (e.g., DMF, DCM, DMSO)

  • Purification supplies (e.g., silica (B1680970) gel, HPLC columns)

Procedure:

  • Synthesis of Maleimidocaproyl-p-aminobenzyl alcohol (MAC-PAB-OH):

    • Activate the carboxylic acid of maleimidocaproic acid using a suitable coupling reagent.

    • React the activated maleimidocaproic acid with p-aminobenzyl alcohol to form an amide bond.

    • Purify the product by column chromatography.

  • Glycosylation of MAC-PAB-OH:

    • Couple the protected glucuronic acid derivative to the hydroxyl group of MAC-PAB-OH using a glycosylation promoting agent.

    • Deprotect the glucuronic acid moiety.

    • Purify the resulting MAC-PAB-glucuronide.

  • Activation of the Glucuronide Linker:

    • Introduce a leaving group (e.g., p-nitrophenyl carbonate) at the anomeric position of the glucuronic acid to create an activated linker.

  • Conjugation to Doxorubicin:

    • React the activated MAC-PAB-glucuronide linker with the primary amine of doxorubicin. The reaction is typically carried out in an anhydrous polar aprotic solvent in the presence of a non-nucleophilic base.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, purify the final MAC-glucuronide-PABC-doxorubicin drug-linker by preparative HPLC.

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Conjugation of MAC-Glucuronide-PABC-Doxorubicin to a Monoclonal Antibody

This protocol outlines the conjugation of the prepared drug-linker to a monoclonal antibody via thiol chemistry, targeting the interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • MAC-glucuronide-PABC-doxorubicin drug-linker dissolved in an organic solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size exclusion chromatography, tangential flow filtration)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-20 molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent by buffer exchange using a desalting column or spin filtration.

  • Conjugation Reaction:

    • Immediately after reduction, add the MAC-glucuronide-PABC-doxorubicin drug-linker to the reduced antibody solution. A 5-10 molar excess of the drug-linker over the antibody is typically used.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at 4°C for 4-16 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other reaction components using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS, pH 7.4).

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by BCA assay or UV absorbance at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) (see Protocol 3).

    • Assess the monomer purity by SEC.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry

This protocol provides a straightforward method for determining the average number of drug molecules conjugated to each antibody.

Materials:

  • Purified ADC solution

  • Unconjugated antibody solution (for reference)

  • MAC-glucuronide-PABC-doxorubicin drug-linker solution (for reference)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Molar Extinction Coefficients:

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm (A280) and at the wavelength of maximum absorbance for doxorubicin (typically around 480 nm, A480). Calculate the molar extinction coefficient of the antibody at both wavelengths (ε_Ab,280 and ε_Ab,480).

    • Measure the absorbance of a known concentration of the MAC-glucuronide-PABC-doxorubicin drug-linker at 280 nm (A280) and 480 nm (A480). Calculate the molar extinction coefficient of the drug-linker at both wavelengths (ε_Drug,280 and ε_Drug,480).

  • Measure Absorbance of the ADC:

    • Measure the absorbance of the purified ADC solution at 280 nm (A_ADC,280) and 480 nm (A_ADC,480).

  • Calculate ADC and Drug Concentrations:

    • The absorbance of the ADC at 480 nm is primarily due to the doxorubicin. The concentration of the drug can be calculated using the Beer-Lambert law:

      • C_Drug = A_ADC,480 / ε_Drug,480

    • The absorbance of the ADC at 280 nm is a combination of the absorbance from the antibody and the drug. The concentration of the antibody can be calculated by correcting for the drug's absorbance at 280 nm:

      • A_Ab,280 = A_ADC,280 - (C_Drug * ε_Drug,280)

      • C_Ab = A_Ab,280 / ε_Ab,280

  • Calculate DAR:

    • The DAR is the molar ratio of the drug to the antibody:

      • DAR = C_Drug / C_Ab

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency and specificity of the doxorubicin-glucuronide ADC using a cell-based viability assay.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • Doxorubicin-glucuronide ADC

  • Free doxorubicin (as a positive control)

  • Unconjugated antibody (as a negative control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the doxorubicin-glucuronide ADC, free doxorubicin, and unconjugated antibody in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Include wells with untreated cells as a control.

    • Incubate the plates for 72-96 hours.

  • Cell Viability Measurement:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the concentration.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound using a non-linear regression analysis.

Protocol 5: Plasma Stability Assay

This protocol outlines a method to assess the stability of the ADC in plasma, measuring the amount of intact ADC over time.

Materials:

  • Doxorubicin-glucuronide ADC

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubation:

    • Spike the doxorubicin-glucuronide ADC into plasma at a final concentration of 50-100 µg/mL.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), take aliquots of the plasma samples and store them at -80°C until analysis.

  • Sample Preparation for LC-MS:

    • Thaw the plasma samples.

    • Extract the ADC from the plasma, for example, by protein A affinity purification.

    • Elute the ADC and prepare it for LC-MS analysis. This may involve reduction of the antibody to separate the light and heavy chains.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS to determine the relative abundance of the intact ADC (or its constituent chains with the drug-linker attached) at each time point.

    • The amount of free doxorubicin released into the plasma can also be quantified.

  • Data Analysis:

    • Plot the percentage of intact ADC remaining over time.

    • Calculate the half-life of the ADC in plasma.

Visualizations

Doxorubicin_Signaling_Pathway cluster_cell Cancer Cell Dox_ext Doxorubicin Membrane Dox_int Intracellular Doxorubicin Membrane->Dox_int Passive Diffusion Topoisomerase_II Topoisomerase II Dox_int->Topoisomerase_II Inhibition DNA DNA Dox_int->DNA Intercalation Topoisomerase_II->DNA Interacts with DNA_damage DNA Double-Strand Breaks DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Doxorubicin's mechanism of action leading to apoptosis.

ADC_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Conjugation cluster_characterization ADC Characterization & Evaluation MAC Maleimidocaproic Acid Drug_Linker MAC-Glucuronide-PABC-Doxorubicin MAC->Drug_Linker Glucuronide Protected Glucuronic Acid Glucuronide->Drug_Linker PABC p-Aminobenzyl Alcohol PABC->Drug_Linker Dox Doxorubicin Dox->Drug_Linker Conjugation Thiol-Maleimide Coupling Drug_Linker->Conjugation Drug_Linker->Conjugation Antibody Monoclonal Antibody Reduction Reduction of Disulfide Bonds Antibody->Reduction Reduction->Conjugation ADC Doxorubicin-Glucuronide ADC Conjugation->ADC DAR DAR Determination ADC->DAR ADC->DAR Purity Purity Analysis (SEC) ADC->Purity ADC->Purity Stability Stability Assay ADC->Stability ADC->Stability Cytotoxicity In Vitro Cytotoxicity Assay ADC->Cytotoxicity ADC->Cytotoxicity

Caption: Experimental workflow for ADC synthesis and evaluation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Doxorubicin-Glucuronide ADC Antigen Tumor Antigen ADC->Antigen Binding ADC_bound ADC-Antigen Complex Antigen->ADC_bound Endosome Endosome ADC_bound->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Glucuronidase β-glucuronidase Dox_released Released Doxorubicin Glucuronidase->Dox_released Linker Cleavage Cell_Death Cell Death Dox_released->Cell_Death Induces

Caption: Mechanism of action of a doxorubicin-glucuronide ADC.

References

Application Notes and Protocols for MAC Glucuronide Linker-1 in Camptothecin Analogue Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A critical component of an ADC is the linker that connects the antibody to the payload. The MAC glucuronide linker-1 is an enzymatically cleavable linker designed for the targeted delivery of cytotoxic agents, such as camptothecin (B557342) analogues, to the tumor microenvironment. This linker system offers high plasma stability and selective cleavage by the lysosomal enzyme β-glucuronidase, which is overexpressed in many tumor types.[1][2] The hydrophilic nature of the glucuronide moiety can also improve the solubility and reduce aggregation of the final ADC product.[3][4]

Camptothecin and its analogues are potent topoisomerase I inhibitors that induce S-phase specific cell death.[5] However, their clinical use has been limited by factors such as poor water solubility, instability of the active lactone ring, and systemic toxicity.[6] Conjugation to an antibody via a this compound can overcome these limitations by ensuring targeted delivery and controlled release of the active drug at the tumor site.[3][7]

These application notes provide an overview of the use of this compound for the conjugation of camptothecin analogues, including quantitative data on the efficacy of such conjugates and detailed experimental protocols.

Data Presentation

The following tables summarize representative quantitative data for antibody-drug conjugates utilizing a glucuronide linker and a camptothecin analogue payload. This data is compiled from published studies on similar ADC constructs and serves as a reference for expected performance.

Table 1: In Vitro Cytotoxicity of Camptothecin Analogue-Glucuronide ADCs

ADC ConstructTarget Cell LineIC50 (nM)Reference
7300-LP3004 (PSar-modified linker)SHP-77 (Small-Cell Lung Cancer)39.74[4][8]
7300-LP2004 (PEG-modified linker)SHP-77 (Small-Cell Lung Cancer)32.17[4][8]
7300-LP1003 (Linear PEG linker)SHP-77 (Small-Cell Lung Cancer)186.6[4][8]
7300-Deruxtecan (Control)SHP-77 (Small-Cell Lung Cancer)124.5[4][8]

Table 2: In Vivo Efficacy of a Camptothecin Analogue-Glucuronide ADC in a Xenograft Model

Treatment Group (5 mg/kg)Tumor Growth Inhibition (TGI) (%)Tumor Volume at Day 21 (mm³)Reference
7300-LP3004106.0925.90[4][8]
7300-Deruxtecan (Control)103.9568.37[4][8]
Phosphate-Buffered Saline (Vehicle)N/A2044.31[4]

Signaling Pathway and Mechanism of Action

The this compound facilitates the targeted delivery and selective release of a camptothecin analogue within the tumor microenvironment. The following diagram illustrates the proposed mechanism of action.

MAC_Glucuronide_Linker_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_nucleus Nucleus ADC ADC with MAC Glucuronide Linker (Stable in Plasma) TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell 1. Targeting Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Binding & Lysosome Lysosome (High β-glucuronidase) Internalization->Lysosome 3. Trafficking DrugRelease Camptothecin Analogue (Active Drug) Lysosome->DrugRelease 4. β-glucuronidase   Cleavage Topoisomerase Topoisomerase I Inhibition DrugRelease->Topoisomerase 5. Diffusion Apoptosis Apoptosis Topoisomerase->Apoptosis 6. DNA Damage ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DrugLinker 1. Synthesize Drug-Linker mAb_Reduction 2. Reduce mAb DrugLinker->mAb_Reduction Conjugation 3. Conjugate Drug-Linker to mAb mAb_Reduction->Conjugation Purification 4. Purify ADC Conjugation->Purification DAR 5. Determine DAR (HIC) Purification->DAR Aggregation 6. Assess Aggregation (SEC) Purification->Aggregation Purity 7. Confirm Purity (HPLC) Purification->Purity Cytotoxicity 8. Cytotoxicity Assay (IC50) DAR->Cytotoxicity Aggregation->Cytotoxicity Purity->Cytotoxicity Efficacy 10. Xenograft Efficacy Study (TGI) Cytotoxicity->Efficacy Stability 9. Plasma Stability Assay Stability->Efficacy Toxicity 11. Toxicity Assessment Efficacy->Toxicity

References

Application Notes and Protocols for the Development of Antibody-Drug Conjugates with Auristatin Payloads and a MAC Glucuronide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2] This powerful synergy allows for the selective delivery of highly toxic agents directly to cancer cells, thereby minimizing systemic exposure and associated side effects.[1][2]

This document provides a comprehensive guide to the development of ADCs utilizing a potent auristatin payload, such as Monomethyl Auristatin E (MMAE), and a maleimidocaproyl (MAC) glucuronide linker. Auristatins are highly effective antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The MAC glucuronide linker is an enzymatically cleavable system designed for stability in systemic circulation and efficient payload release within the target cell.[3] The maleimide (B117702) group allows for covalent attachment to the antibody, while the glucuronide moiety is specifically cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the intracellular environment and overexpressed in some tumor microenvironments.[3][4] This targeted release mechanism is crucial for maximizing efficacy and improving the therapeutic window.[5]

Mechanism of Action

The therapeutic strategy for an auristatin-based ADC with a glucuronide linker involves a sequence of targeted events. Upon administration, the ADC circulates systemically, with the stable linker preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells, initiating receptor-mediated endocytosis.[1] The ADC is then trafficked to the lysosome, where the acidic environment and the presence of β-glucuronidase facilitate the cleavage of the glucuronide linker.[3][5] This releases the active auristatin payload into the cytoplasm, where it can bind to tubulin, disrupt microtubule dynamics, induce cell cycle arrest at the G2/M phase, and ultimately trigger apoptosis.[1]

Auristatin-Induced Intrinsic Apoptosis Pathway

Auristatins primarily induce cell death through the intrinsic apoptosis pathway, which is initiated by intracellular stress signals. The disruption of microtubule polymerization by auristatin leads to mitotic arrest, which in turn activates a cascade of signaling events culminating in programmed cell death.

G cluster_0 Cytoplasm cluster_1 Mitochondrion cluster_2 Cytoplasm (Apoptosome Formation) cluster_3 Execution Phase Auristatin Auristatin Payload (e.g., MMAE) Tubulin Tubulin Dimers Auristatin->Tubulin Inhibits Microtubules Microtubule Polymerization MitoticArrest G2/M Phase Mitotic Arrest Bcl2 Bcl-2 Family (Bcl-2, Bcl-xL) MitoticArrest->Bcl2 Downregulates BaxBak Bax/Bak Activation MitoticArrest->BaxBak Upregulates Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates ProCasp3 Pro-Caspase-3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis

Caption: Auristatin-induced intrinsic apoptosis signaling pathway.

ADC Development Workflow

The development of a novel ADC is a multi-step process that begins with the synthesis of the drug-linker construct and culminates in preclinical in vivo evaluation. Each stage requires careful execution and rigorous characterization to ensure the final product is stable, potent, and specific.

ADC_Workflow cluster_synthesis 1. Drug-Linker Synthesis cluster_conjugation 2. ADC Conjugation cluster_characterization 3. ADC Characterization cluster_invitro 4. In Vitro Evaluation cluster_invivo 5. In Vivo Evaluation s1 Synthesis of Glucuronide-MMAE Intermediate s2 Attachment of Maleimidocaproyl (MAC) Spacer s1->s2 s3 Purification and Characterization of MAC-Glucuronide-MMAE s2->s3 c2 Thiol-Maleimide Conjugation with Drug-Linker s3->c2 Drug-Linker c1 Antibody Preparation (Interchain Disulfide Reduction) c1->c2 c3 Purification of ADC (e.g., Size-Exclusion Chromatography) c2->c3 ch1 Drug-to-Antibody Ratio (DAR) (HIC, RP-HPLC, MS) c3->ch1 Purified ADC ch2 Purity and Aggregation (SEC, DLS) ch1->ch2 iv1 Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) ch2->iv1 Characterized ADC ch3 Antigen Binding (ELISA, Flow Cytometry) iv3 Bystander Killing Assay iv1->iv3 inv1 Xenograft Tumor Model Efficacy Studies iv1->inv1 Lead Candidate iv2 Linker Cleavage Assay (β-Glucuronidase Assay) inv2 Pharmacokinetics (PK) and Biodistribution inv1->inv2 inv3 Tolerability/Toxicity Studies inv2->inv3

Caption: General workflow for the development of an auristatin-glucuronide ADC.

Experimental Protocols

Protocol 1: Synthesis of MAC-Glucuronide-MMAE Drug-Linker

This protocol outlines a general synthetic scheme for preparing a maleimidocaproyl-glucuronide-MMAE drug-linker. The synthesis involves the preparation of a glucuronide-MMAE intermediate followed by the attachment of the maleimidocaproyl spacer.[6][7]

Materials:

  • Glucuronide-MMAE intermediate[6]

  • N-hydroxysuccinimide (NHS)-activated maleimidocaproic acid

  • Organic solvents (e.g., DMF, DMSO)

  • Peptide coupling reagents (e.g., HATU, DIPEA)

  • Purification supplies (e.g., HPLC system, columns)

Procedure:

  • Preparation of Glucuronide-MMAE Intermediate: Synthesize the glucuronide-MMAE intermediate as previously described.[6] This typically involves coupling a protected glucuronic acid unit to the N-terminus of MMAE.

  • Activation of Maleimidocaproic Acid: Activate maleimidocaproic acid using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent to form the NHS-activated ester.

  • Coupling Reaction: React the glucuronide-MMAE intermediate with the NHS-activated maleimidocaproic acid. The reaction is typically carried out in an anhydrous organic solvent like DMF or DMSO in the presence of a base such as DIPEA.[8]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the final MAC-Glucuronide-MMAE drug-linker.[8]

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Protocol 2: ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of the MAC-Glucuronide-MMAE drug-linker to a monoclonal antibody via cysteine-mediated thiol-maleimide chemistry. This method involves the reduction of the antibody's interchain disulfide bonds to generate free thiols, which then react with the maleimide group of the drug-linker.[6][9]

Materials:

  • Monoclonal antibody (mAb) at ~10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • MAC-Glucuronide-MMAE drug-linker dissolved in DMSO

  • Purification buffer (e.g., PBS)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a solution of TCEP to achieve a final molar excess (e.g., 12 equivalents) to fully reduce the interchain disulfides.[6]

    • Incubate the reaction at 37°C for 1.5-2 hours.

  • Removal of Reducing Agent:

    • Remove the excess TCEP from the reduced antibody solution using a desalting column or buffer exchange through ultrafiltration.[9]

  • Conjugation Reaction:

    • Immediately add the MAC-Glucuronide-MMAE solution (in DMSO) to the reduced antibody solution. A typical molar excess of the drug-linker is 50-fold.[10]

    • Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.[8] The final concentration of DMSO in the reaction mixture should typically be around 10%.[10]

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other reagents using Size-Exclusion Chromatography (SEC).[9]

    • Exchange the purified ADC into a suitable formulation buffer for storage.

Protocol 3: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that influences the ADC's efficacy and toxicity.[11] It can be determined using several methods.

  • Hydrophobic Interaction Chromatography (HIC):

    • Equilibrate an HIC column with a high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer).[10]

    • Inject the ADC sample.

    • Elute with a decreasing salt gradient. Species with higher DAR are more hydrophobic and will elute later.[10]

    • Calculate the average DAR by integrating the peak areas corresponding to each drug-loaded species.[10]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Reduce the ADC to separate the light and heavy chains.

    • Inject the reduced sample onto a C4 or C8 RP-HPLC column.[9]

    • Elute with an increasing organic solvent gradient (e.g., acetonitrile (B52724) with 0.1% TFA).[9]

    • Determine the number of drugs conjugated to each chain by mass spectrometry and calculate the average DAR from the relative peak areas.

B. Assessment of Aggregation and Purity

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).[9]

    • Inject the ADC sample (typically 1 mg/mL).[9]

    • Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates (high molecular weight species).[9]

    • Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.[12]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibodies

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[8][12]

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles in culture medium. Replace the existing medium with the ADC-containing medium.[12]

  • Incubation: Incubate the plate for a period of 48-144 hours, depending on the payload's mechanism of action.[12]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[8]

Protocol 5: β-Glucuronidase Cleavage Assay

This assay confirms that the drug payload is released from the ADC in the presence of β-glucuronidase.[5][13]

Materials:

  • Purified ADC

  • Human or E. coli β-glucuronidase

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 5.0)

  • HPLC-MS system

Procedure:

  • Reaction Setup: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) with β-glucuronidase in the reaction buffer at 37°C. Include a control reaction without the enzyme.[5]

  • Time Points: Collect aliquots from the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Preparation: Stop the enzymatic reaction, for example, by adding a quenching solution or by immediate freezing. Process the samples to precipitate the antibody and isolate the released drug-linker species.

  • Analysis: Analyze the supernatant by HPLC-MS to detect and quantify the released auristatin payload.

  • Data Analysis: Plot the concentration of the released drug over time to determine the cleavage kinetics.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed with auristatin payloads and glucuronide-based linkers.

Table 1: In Vitro Cytotoxicity of Auristatin-Glucuronide ADCs
ADC ConstructCell LineTarget Antigen ExpressionIC50 (pM)Reference
anti-HER2-MC-Val-Cit-PABC-MMAU (DAR 8)HCC1954High30[10]
anti-HER2-MC-Val-Cit-PABC-MMAU (DAR 8)JIMT-1Low25[10]
anti-HER2-MC-Val-Cit-PABC-MMAU (DAR 8)Jurkat (in co-culture)Negative (Bystander)60[10]
cAC10 (anti-CD30)-Glucuronide-MMAEKarpas 299Positive-
c1F6 (anti-CD70)-Glucuronide-MMAFCaki-1Positive-

Note: MMAU is a β-D-glucuronyl-monomethylauristatin E. Data presented as pM concentration of the ADC.

Table 2: In Vivo Efficacy of Auristatin-Glucuronide ADCs in Xenograft Models
ADC ConstructXenograft ModelDosing ScheduleOutcomeReference
cAC10-Glucuronide-MMAEKarpas 299 LymphomaSingle dose, ≥ 0.5 mg/kgCures in all animals
c1F6-Glucuronide-MMAFRenal Cell CarcinomaSingle dose, 0.75 mg/kgEfficacious
Trastuzumab-mavg-MMAU (DAR 4)N87 Gastric CancerSingle dose, 2 mg/kgTumor growth inhibition
Trastuzumab-mavg-MMAU (DAR 8)N87 Gastric CancerSingle dose, 1 mg/kgTumor growth inhibition

Note: The specific glucuronide linker may vary between studies.

Table 3: Tolerability of Auristatin-Glucuronide ADCs
ADC ConstructSpeciesMaximum Tolerated Dose (MTD)Reference
cAC10-Glucuronide-MMAEMouse> 100 mg/kg
c1F6-Glucuronide-MMAFMouse> 25 mg/kg
Trastuzumab-MMAU (DAR 4)Cynomolgus MonkeyUp to 12 mg/kg
Homogeneous DAR 8 MMAU ADCMouse> 100 mg/kg (preliminary)[10]

This document provides a foundational guide for the development and evaluation of ADCs using auristatin payloads and MAC glucuronide linkers. Researchers should further optimize these protocols based on the specific characteristics of their antibody, target, and final ADC construct.

References

Application Notes and Protocols for In Vitro Cell-Based Assays for MAC Glucuronide Linker-1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of Antibody-Drug Conjugates (ADCs) featuring a Maleimidocaproyl (MAC) glucuronide linker. The protocols outlined below are essential for characterizing ADC potency, specificity, and bystander effect, which are critical parameters in the drug development process.

Introduction to MAC Glucuronide Linker-1 ADCs

Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a potent small-molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. The this compound is an enzymatically cleavable linker designed to be stable in systemic circulation and to release its cytotoxic payload upon cleavage by β-glucuronidase, an enzyme abundant in the lysosomal compartment of tumor cells. This targeted release mechanism aims to maximize the therapeutic window by concentrating the cytotoxic agent at the tumor site while minimizing off-target toxicity.

Mechanism of Action

The mechanism of action for an ADC with a this compound begins with the binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of β-glucuronidase facilitate the cleavage of the glucuronide linker, releasing the active cytotoxic payload into the cytoplasm to induce cell death.

ADC_Mechanism_of_Action Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Target Antigen on Cell Surface ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (β-glucuronidase) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Mechanism of Action of a this compound ADC.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro and in vivo studies of ADCs utilizing a β-glucuronide linker with auristatin-based payloads (MMAE and MMAF). This data is provided for comparative purposes to guide experimental design and data interpretation.

Table 1: In Vitro Cytotoxicity of β-Glucuronide Linker ADCs

ADC ConfigurationTarget Cell LineAntigenPayloadIC50 (ng/mL)
cAC10-Glucuronide-MMAEKarpas 299CD30MMAE10
c1F6-Glucuronide-MMAFL540cyCD70MMAF15
Control-Glucuronide-MMAEKarpas 299N/AMMAE>1000

Data adapted from preclinical studies of β-glucuronide-linked ADCs.

Table 2: In Vivo Efficacy of a β-Glucuronide Linker ADC

ADC ConfigurationTumor ModelDose (mg/kg)Outcome
cAC10-Glucuronide-MMAEKarpas 299 Lymphoma Xenograft0.5Complete tumor regression
cAC10-Glucuronide-MMAEKarpas 299 Lymphoma Xenograft1.0Complete tumor regression
cAC10-Glucuronide-MMAEKarpas 299 Lymphoma Xenograft100Well-tolerated

Data adapted from preclinical studies of a cAC10-β-glucuronide-MMAE ADC.

Experimental Protocols

Cytotoxicity Assay

This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cell lines to assess its potency and specificity.

Cytotoxicity_Workflow Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Antigen-Positive & Antigen-Negative Cells (96-well plate) Start->Seed_Cells Adhere Allow Cells to Adhere (Overnight) Seed_Cells->Adhere Treat Treat with Serial Dilutions of ADC and Controls Adhere->Treat Incubate Incubate (72-96 hours) Treat->Incubate Add_Reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure Measure Signal (Absorbance/Luminescence) Add_Reagent->Measure Analyze Calculate % Viability and Determine IC50 Measure->Analyze End End Analyze->End

Workflow for a standard in vitro cytotoxicity assay.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound ADC

  • Negative control ADC (e.g., targeting a non-relevant antigen)

  • Unconjugated antibody

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibodies in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the ADC dilutions. Include wells with untreated cells as a control for 100% viability.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72-96 hours.

  • Viability Assessment:

    • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure ATP levels, which correlate with cell viability.

  • Data Measurement: Read the absorbance at 570 nm for the MTT assay or luminescence for the CellTiter-Glo® assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Bystander Effect Assay

This assay assesses the ability of the ADC's payload, once released from the target antigen-positive cells, to kill neighboring antigen-negative cells.

Bystander_Effect_Workflow Bystander Effect Assay Workflow (Co-culture) Start Start Label_Cells Label Antigen-Negative Cells with a Fluorescent Marker (e.g., GFP) Start->Label_Cells Co_culture Co-culture Labeled Antigen-Negative and Unlabeled Antigen-Positive Cells Label_Cells->Co_culture Treat Treat with ADC at a Concentration Cytotoxic to Antigen-Positive Cells Co_culture->Treat Incubate Incubate (72-96 hours) Treat->Incubate Analyze Quantify Viable Fluorescent Antigen-Negative Cells (Flow Cytometry or High-Content Imaging) Incubate->Analyze End End Analyze->End

Workflow for a co-culture bystander effect assay.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Fluorescent protein vector (e.g., GFP) or fluorescent cell dye

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound ADC

  • Flow cytometer or high-content imaging system

Protocol:

  • Cell Labeling: Stably transfect the antigen-negative cell line with a fluorescent protein (e.g., GFP) or label with a live-cell fluorescent dye according to the manufacturer's protocol.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells (determined from single-culture cytotoxicity assays).

  • Incubation: Incubate the plate for 72-96 hours.

  • Analysis: Use flow cytometry or high-content imaging to quantify the number of viable, fluorescently labeled antigen-negative cells. A decrease in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.

Internalization Assay

This assay measures the rate and extent of ADC internalization into target cells, a prerequisite for the action of ADCs with intracellularly cleaved linkers.

Internalization_Workflow Internalization Assay Workflow (pH-sensitive dye) Start Start Label_ADC Label ADC with a pH-sensitive Dye (e.g., pHrodo) Start->Label_ADC Incubate_Cells Incubate Target Cells with Labeled ADC at 37°C Label_ADC->Incubate_Cells Time_Points Collect Samples at Various Time Points Incubate_Cells->Time_Points Analyze Measure Fluorescence (Flow Cytometry or Plate Reader) Time_Points->Analyze Data_Analysis Quantify Internalization (Increase in Fluorescence) Analyze->Data_Analysis End End Data_Analysis->End

Workflow for an internalization assay using a pH-sensitive dye.

Materials:

  • Target antigen-positive cell line

  • This compound ADC

  • pH-sensitive fluorescent dye (e.g., pHrodo™ Red) labeling kit

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Flow cytometer or fluorescence plate reader

Protocol:

  • ADC Labeling: Label the ADC with a pH-sensitive dye according to the manufacturer's instructions. These dyes are non-fluorescent at neutral pH but become fluorescent in the acidic environment of endosomes and lysosomes.

  • Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.

  • Incubation with Labeled ADC: Treat the cells with the fluorescently labeled ADC. Incubate at 37°C to allow for internalization. Include a control incubated at 4°C to measure surface binding without internalization.

  • Time-Course Measurement: Measure the fluorescence intensity at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence intensity over time at 37°C, corrected for the background fluorescence at 4°C, corresponds to the amount of internalized ADC. This can be used to determine the rate and extent of internalization.[1]

These protocols provide a framework for the in vitro evaluation of ADCs with a this compound. The specific conditions, such as cell densities, incubation times, and ADC concentrations, should be optimized for each specific ADC and cell line combination.

References

Application Notes and Protocols for In Vivo Testing of MAC Glucuronide Linker-1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. The MAC (Methylene Alkoxy Carbamate) glucuronide linker-1 is an enzymatically cleavable linker system designed for stable circulation and controlled intracellular release of the cytotoxic payload. This linker incorporates a β-glucuronide moiety that is selectively cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within cancer cells.[1][2] This targeted release mechanism aims to enhance the therapeutic window by maximizing antitumor activity while minimizing systemic toxicity.[1][2]

These application notes provide detailed protocols and compiled data for the in vivo evaluation of ADCs utilizing the MAC glucuronide linker-1 technology. The subsequent sections will cover experimental workflows, animal model selection, efficacy and toxicity evaluation, and pharmacokinetic analysis.

Mechanism of Action of this compound ADCs

The this compound facilitates a two-step release of the cytotoxic payload upon internalization of the ADC into the target cancer cell.

MAC_Glucuronide_Linker_ADC_Mechanism Mechanism of this compound ADC Action ADC ADC in Circulation (Stable) Binding Binding to Tumor Antigen ADC->Binding 1 Internalization Internalization (Endocytosis) Binding->Internalization 2 Lysosome Lysosome (Low pH, High β-glucuronidase) Internalization->Lysosome 3 Cleavage β-glucuronidase Cleavage Lysosome->Cleavage 4 SelfImmolation Self-Immolation of MAC Spacer Cleavage->SelfImmolation 5 PayloadRelease Payload Release SelfImmolation->PayloadRelease 6 Apoptosis Payload Induces Apoptosis PayloadRelease->Apoptosis 7

Mechanism of this compound ADC Action

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis. It then traffics to the lysosome, where the acidic environment and high concentration of β-glucuronidase facilitate the cleavage of the glucuronide sugar. This initial cleavage triggers a self-immolation cascade of the MAC spacer, leading to the release of the active cytotoxic payload into the cytoplasm, which can then exert its cell-killing effects, often by inducing apoptosis.

Signaling Pathways of Common Payloads

The efficacy of the ADC is ultimately determined by the mechanism of action of the released payload. Two common payloads that can be conjugated via the this compound are Monomethyl Auristatin E (MMAE) and Doxorubicin.

Monomethyl Auristatin E (MMAE) Induced Apoptosis

MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4][5]

MMAE_Signaling_Pathway MMAE-Induced Apoptotic Signaling Pathway MMAE Released MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule Microtubule Dynamics Tubulin->Microtubule Disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation (Caspase-3, -9) Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage

MMAE-Induced Apoptotic Signaling Pathway
Doxorubicin Mechanism of Action

Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, preventing DNA replication and transcription. This leads to DNA damage and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.[1][6][7]

Doxorubicin_Signaling_Pathway Doxorubicin-Induced Apoptotic Signaling Pathway Doxorubicin Released Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage DDR_Pathway DNA Damage Response (DDR) Activation DNA_Damage->DDR_Pathway ROS_Generation->DNA_Damage Apoptosis Apoptosis DDR_Pathway->Apoptosis ADC_Xenograft_Workflow In Vivo Xenograft Study Workflow for ADCs start Start cell_culture Cell Line Selection & Culture start->cell_culture animal_model Animal Model Selection & Acclimatization cell_culture->animal_model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing ADC Administration (e.g., i.v.) randomization->dosing monitoring Efficacy & Toxicity Monitoring dosing->monitoring pk_sampling Pharmacokinetic Sampling dosing->pk_sampling endpoint Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint data_analysis Data Analysis pk_sampling->data_analysis endpoint->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Characterization of MAC Glucuronide Linker-1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] The design of an ADC involves three key components: the antibody, the cytotoxic payload, and the linker that connects them.[2] The linker is a critical element, influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[3]

This document focuses on the analytical techniques for characterizing ADCs that utilize a Maleimido-Amide-Carbamate (MAC) glucuronide linker-1. This is an enzyme-cleavable linker system designed for high stability in systemic circulation and specific cleavage by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[][] This targeted release mechanism enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing off-target toxicity.[6]

Robust analytical methodologies are essential to ensure the quality, safety, and efficacy of these complex biotherapeutics.[1] Key quality attributes that must be thoroughly characterized include the drug-to-antibody ratio (DAR), drug load distribution, size and charge heterogeneity, and the stability of the ADC and its linker.[3] This document provides detailed protocols for the key analytical techniques used to characterize MAC glucuronide linker-1 ADCs.

Mechanism of Action of this compound ADC

The therapeutic action of a this compound ADC begins with the specific binding of the antibody component to a tumor-associated antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. The complex then traffics through the endo-lysosomal pathway, where the acidic environment and, crucially, the high concentration of β-glucuronidase enzyme lead to the cleavage of the glucuronide linker. This enzymatic cleavage releases the cytotoxic payload, which can then exert its cell-killing effect.

MAC_Glucuronide_ADC_MOA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC 1. ADC Circulates (Linker Stable) Antigen 2. Antigen Binding ADC->Antigen Targeting Internalization 3. Internalization (Endocytosis) Antigen->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Cleavage 5. β-glucuronidase Cleavage of Linker Lysosome->Cleavage Release 6. Payload Release Cleavage->Release Effect 7. Cytotoxic Effect Release->Effect

Mechanism of Action of a this compound ADC.

Overall Analytical Workflow

A comprehensive characterization of a this compound ADC requires a suite of orthogonal analytical methods. Each technique provides specific information about critical quality attributes (CQAs). The workflow generally involves analyzing the ADC at different levels: the intact conjugate, subunits, and the released payload.

ADC_Analytical_Workflow cluster_analysis Analytical Characterization cluster_outputs Critical Quality Attributes (CQAs) Measured start MAC Glucuronide Linker-1 ADC Sample HIC Hydrophobic Interaction Chromatography (HIC) start->HIC SEC Size Exclusion Chromatography (SEC) start->SEC cIEF Capillary Isoelectric Focusing (cIEF) start->cIEF MS Mass Spectrometry (LC-MS) start->MS Stability Stability Assays start->Stability DAR Avg. DAR & Drug Load Distribution HIC->DAR Aggregation Aggregation & Size Variants SEC->Aggregation Charge Charge Heterogeneity cIEF->Charge MS->DAR Mass Intact Mass, Subunit Analysis, Free Drug MS->Mass Linker_Stab Linker Stability & Payload Release Rate Stability->Linker_Stab

Overall analytical workflow for ADC characterization.

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The DAR is a critical parameter that directly impacts the ADC's efficacy and safety. Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are the primary techniques for determining the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[7][8]

Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[9] The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody. HIC can resolve ADC species with different numbers of conjugated drugs, allowing for the determination of the drug load distribution and calculation of the average DAR.[10]

Materials and Reagents:

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • ADC Sample: ~1 mg/mL in formulation buffer

  • HIC Column: e.g., TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or equivalent

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a final concentration of 0.5 mg/mL using Mobile Phase A.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Chromatographic Separation:

    • Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

    • Maintain 100% Mobile Phase B for 5 minutes to elute all species.

    • Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.

  • Detection: Monitor the elution profile at 280 nm.

Data Analysis:

  • Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, etc.). Species with higher DAR values will be more hydrophobic and have longer retention times.[11]

  • Integrate the peak area for each species.

  • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i) where i represents each drug-loaded species.

Drug-Loaded Species (DAR)Retention Time (min)Relative Peak Area (%)
05.28.5
28.935.1
412.145.3
614.810.1
816.51.0
Average DAR 3.6

Note: Data are representative and will vary based on the specific ADC and experimental conditions.

Mass Spectrometry (MS)

Principle: LC-MS, particularly under native conditions, can determine the mass of the intact ADC.[12] The mass difference between the unconjugated antibody and the various ADC species allows for the confirmation of the drug load and calculation of the average DAR.

Materials and Reagents:

  • Mobile Phase: 100 mM Ammonium Acetate, pH 7.4

  • ADC Sample: ~1 mg/mL in formulation buffer

  • Size Exclusion Chromatography (SEC) Column: e.g., Agilent AdvanceBio SEC 300Å or equivalent

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.3 mL/min.

  • Sample Preparation: Dilute the ADC sample to 0.1 mg/mL in water or mobile phase.

  • Injection: Inject 5-10 µL of the sample.

  • LC Separation: Perform an isocratic elution for 10-15 minutes to desalt the sample and separate aggregates.

  • MS Analysis:

    • Acquire data in positive ion, native mode.

    • Set the mass range to m/z 2000-7000.[12]

    • Optimize instrument parameters (e.g., capillary voltage, cone voltage) to maintain the native structure and minimize fragmentation.

Data Analysis:

  • Deconvolute the mass spectrum from the main SEC peak to obtain the zero-charge masses of the different ADC species.

  • Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.

Drug-Loaded Species (DAR)Observed Mass (Da)Relative Intensity (%)
0148,0508.2
2149,95234.8
4151,85545.9
6153,75710.2
8155,6600.9
Average DAR 3.6

Note: Mass of linker-payload is assumed to be ~951 Da. Data are representative.

Aggregation and Size Heterogeneity

Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[13] It is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight fragments in biopharmaceutical products. Maintaining low aggregation levels is critical for product safety and efficacy.

Materials and Reagents:

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • ADC Sample: ~1 mg/mL in formulation buffer

  • SEC Column: e.g., TSKgel G3000SWxl (7.8 x 300 mm, 5 µm) or equivalent

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1.0 mg/mL.

  • Injection: Inject 20 µL of the sample.

  • Chromatographic Separation: Perform an isocratic elution for 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

Data Analysis:

  • Identify the main peak (monomer) and any earlier eluting peaks (aggregates) or later eluting peaks (fragments).

  • Integrate the peak areas and calculate the relative percentage of each species.

SpeciesRetention Time (min)Relative Peak Area (%)
Aggregate10.51.2
Monomer13.298.5
Fragment16.10.3

Charge Heterogeneity

Principle: Imaged Capillary Isoelectric Focusing (icIEF) separates proteins based on their isoelectric point (pI) in a pH gradient. Charge heterogeneity in ADCs can arise from the antibody itself (e.g., C-terminal lysine (B10760008) clipping, deamidation) and from the conjugation of the charged linker-payload. icIEF provides a high-resolution profile of the charge variants.[14]

Materials and Reagents:

  • Anolyte: 80 mM Phosphoric Acid

  • Catholyte: 100 mM Sodium Hydroxide

  • Ampholyte Solution: Pharmalytes covering the desired pH range (e.g., 3-10), mixed with urea (B33335) and methyl cellulose (B213188) according to the instrument manufacturer's protocol.

  • pI Markers: A set of proteins with known pI values.

  • ADC Sample: ~1 mg/mL

Instrumentation:

  • icIEF system (e.g., ProteinSimple Maurice or iCE3)

Procedure:

  • Sample Preparation: Mix the ADC sample with the ampholyte solution to a final concentration of 0.1-0.2 mg/mL.

  • Capillary Loading: Load the prepared sample, pI markers, anolyte, and catholyte into the autosampler tray.

  • Focusing: Apply a high voltage (e.g., 1500 V for 1 minute, then 3000 V for 8-10 minutes) to establish the pH gradient and focus the proteins at their respective pI.

  • Detection: Image the entire capillary using a UV detector at 280 nm.

Data Analysis:

  • Calibrate the electropherogram using the pI markers.

  • Identify and integrate the peaks corresponding to the main isoform and acidic/basic charge variants.

  • Report the pI and relative percentage of each major variant.

VariantApparent pIRelative Area (%)
Acidic Variants8.1 - 8.422.5
Main Peak8.568.1
Basic Variants8.6 - 8.89.4

In Vitro Linker Stability

Principle: Assessing the stability of the ADC in plasma is crucial to ensure the payload remains attached during circulation and is not prematurely released, which could cause systemic toxicity.[15] This is typically evaluated by incubating the ADC in plasma and measuring the change in average DAR or the appearance of free drug over time.[16]

Stability_Assay_Workflow start ADC Sample in Plasma (e.g., Human, Rat) incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points (0, 24, 72, 168 hrs) incubation->sampling analysis Analyze by HIC or LC-MS sampling->analysis result Determine Change in Average DAR analysis->result

Workflow for an in vitro plasma stability assay.

Materials and Reagents:

  • ADC Sample

  • Control Plasma (e.g., human, rat, mouse)

  • Phosphate Buffered Saline (PBS)

Instrumentation:

  • Incubator set to 37°C

  • HPLC system for HIC analysis or LC-MS system

Procedure:

  • Spike the ADC into the plasma to a final concentration of ~100 µg/mL.

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 24, 48, 96, 168 hours), remove an aliquot of the sample.

  • Immediately freeze the aliquot at -80°C to stop any further reaction until analysis.

  • For analysis, thaw the samples and prepare them for HIC or LC-MS analysis to determine the average DAR as described in Section 1. An affinity capture step may be required to isolate the ADC from plasma proteins before analysis.[17]

Data Analysis:

  • Calculate the average DAR for each time point.

  • Plot the average DAR versus time to assess the rate of drug deconjugation.

Time Point (hours)Average DAR (Human Plasma)Average DAR (Rat Plasma)
03.603.60
243.583.55
723.553.48
1683.513.40

Note: Data are representative. Glucuronide linkers are generally very stable in plasma.[][6]

References

Application Notes and Protocols for Calculating Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates with Glucuronide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1][2] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody.[3] This parameter significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[4] An optimal DAR is crucial, as low drug loading can diminish potency, while excessively high loading may negatively impact pharmacokinetics and toxicity.

This document provides detailed application notes and protocols for the determination of the DAR for ADCs employing a glucuronide-based linker system. While the specific nomenclature "MAC glucuronide linker-1" is not widely referenced in scientific literature, the methodologies described herein are standard and applicable to ADCs utilizing β-glucuronide linkers. These linkers are designed to be stable in circulation and release the cytotoxic payload upon cleavage by the enzyme β-glucuronidase, which is often overexpressed in the tumor microenvironment and within lysosomes of cancer cells.[5][6]

The following sections detail four common analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.

Method 1: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Principle

Hydrophobic Interaction Chromatography (HIC) is a leading technique for characterizing the DAR and drug-load distribution of cysteine-conjugated ADCs.[7][8][9] HIC separates molecules based on differences in their surface hydrophobicity under non-denaturing conditions, preserving the native structure of the ADC.[10][11] The conjugation of hydrophobic drug-linker moieties to the antibody increases its overall hydrophobicity. Consequently, ADC species with a higher number of conjugated drugs will bind more strongly to the hydrophobic stationary phase of the HIC column.[9][12] Elution is achieved by applying a reverse salt gradient (decreasing salt concentration), with the least hydrophobic species (unconjugated antibody, DAR=0) eluting first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.).[7][9] The weighted average DAR is then calculated from the relative peak area percentages of each species.[7]

Experimental Protocol

  • Reagents and Materials:

    • ADC Sample

    • Mobile Phase A (Binding Buffer): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

    • Mobile Phase B (Elution Buffer): e.g., 20 mM Sodium Phosphate, pH 7.0

    • HIC Column: e.g., TSKgel Butyl-NPR, Tosoh Bioscience; Protein-Pak Hi Res HIC, Waters

    • HPLC or UPLC system with a UV detector (e.g., Agilent 1290 Infinity II Bio LC System)[9]

    • Data acquisition and analysis software (e.g., Empower, OpenLab)[13]

  • Procedure:

    • System Preparation: Equilibrate the HPLC/UPLC system and the HIC column with Mobile Phase A until a stable baseline is achieved.

    • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using Mobile Phase A.

    • Injection: Inject a defined amount of the prepared ADC sample (e.g., 10-20 µL) onto the column.

    • Chromatographic Separation: Perform a linear gradient elution from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) at a constant flow rate (e.g., 0.5-1.0 mL/min).[12]

    • Detection: Monitor the elution profile using a UV detector at 280 nm.

    • Data Analysis: Integrate the peaks corresponding to the different DAR species in the resulting chromatogram.

Data Presentation

The quantitative data from the HIC analysis is summarized by identifying each peak with its corresponding drug load (e.g., DAR0, DAR2, DAR4, DAR6, DAR8 for a typical cysteine-linked ADC). The percentage of each species is determined from its peak area relative to the total peak area.

Peak Identity (DAR)Retention Time (min)Peak Area (%)
DAR 08.510.2
DAR 212.125.5
DAR 415.345.8
DAR 617.915.3
DAR 820.23.2

DAR Calculation

The weighted average DAR is calculated using the following formula:

DAR = Σ (% Peak Area of Species * DAR of Species) / 100

Example Calculation: DAR = [(10.2 * 0) + (25.5 * 2) + (45.8 * 4) + (15.3 * 6) + (3.2 * 8)] / 100 DAR = (0 + 51.0 + 183.2 + 91.8 + 25.6) / 100 = 3.52

Visualization: HIC Workflow

HIC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ADC_Sample ADC Sample Dilution Dilute with Mobile Phase A ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection HPLC_Run HPLC Gradient (Decreasing Salt) Injection->HPLC_Run UV_Detect UV Detection (280 nm) HPLC_Run->UV_Detect Chromatogram Generate Chromatogram UV_Detect->Chromatogram Integration Integrate Peaks Chromatogram->Integration DAR_Calc Calculate Weighted Average DAR Integration->DAR_Calc

Caption: Workflow for DAR determination using HIC.

Method 2: Drug-to-Antibody Ratio (DAR) Determination by Reversed-Phase Liquid Chromatography (RP-LC)

Principle

Reversed-Phase Liquid Chromatography (RP-LC) is a powerful orthogonal method for DAR determination, particularly for cysteine-linked ADCs.[7] Unlike HIC, RP-LC analysis is typically performed under denaturing conditions (e.g., using organic solvents and high temperatures).[8] For cysteine-linked ADCs, the protocol involves the reduction of interchain disulfide bonds to separate the antibody into its light chain (LC) and heavy chain (HC) subunits.[4][7] The drug-loaded and unloaded chains are then separated based on their hydrophobicity on an RP column.[7] The weighted average DAR is calculated from the peak areas of the different light and heavy chain species.[4][7]

Experimental Protocol

  • Reagents and Materials:

    • ADC Sample

    • Reducing Agent: e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

    • Denaturation Buffer: e.g., Guanidine HCl

    • Mobile Phase A: e.g., 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: e.g., 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • RP Column: e.g., Agilent PLRP-S, YMC-Triart Bio C4[4][14]

    • HPLC or UPLC system with UV detector and a column heater

    • Data acquisition and analysis software

  • Procedure:

    • Sample Reduction: a. To the ADC sample (e.g., 100 µg), add denaturation buffer and the reducing agent (e.g., DTT to a final concentration of 10 mM). b. Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.

    • System Preparation: Equilibrate the RP-LC system and column, heated to an appropriate temperature (e.g., 75-80°C), with a starting mixture of Mobile Phases A and B.

    • Injection: Inject the reduced ADC sample onto the column.

    • Chromatographic Separation: Separate the light and heavy chains using a suitable gradient of Mobile Phase B (e.g., 25% to 55% over 30 minutes).

    • Detection: Monitor the eluate at 280 nm.

    • Data Analysis: Integrate the peaks corresponding to the different drug-loaded forms of the light chain (LC, LC+1D) and heavy chain (HC, HC+1D, HC+2D, HC+3D).

Data Presentation

The chromatogram will show separate peaks for light chain species and heavy chain species.

ChainSpeciesRetention Time (min)Peak Area (%)
Light ChainLC (DAR 0)10.240
LC+1 Drug11.560
Heavy ChainHC (DAR 0)18.515
HC+1 Drug19.850
HC+2 Drugs21.130
HC+3 Drugs22.45

DAR Calculation

The weighted average DAR is calculated by summing the contributions from the light and heavy chains.[4]

DAR_LC = Σ (% Peak Area of LC Species * Number of Drugs on Species) / 100 DAR_HC = Σ (% Peak Area of HC Species * Number of Drugs on Species) / 100 Total DAR = DAR_LC + DAR_HC

Note: For a typical IgG with two light and two heavy chains, the formula is often represented as: DAR = 2 * (Weighted DAR_LC + Weighted DAR_HC). However, the above calculation based on the total population of chains is more direct.

Example Calculation: DAR_LC = [(40 * 0) + (60 * 1)] / 100 = 0.6 DAR_HC = [(15 * 0) + (50 * 1) + (30 * 2) + (5 * 3)] / 100 = (0 + 50 + 60 + 15) / 100 = 1.25 Total DAR = 2 * (DAR_LC + DAR_HC) = 2 * (0.6 + 1.25) = 3.7 (This formula assumes the peak areas for LC and HC populations are normalized to 100% independently).

A more robust formula considers the total peak area: Total DAR = [Σ(Area_LC_i * DAR_LC_i) + Σ(Area_HC_j * DAR_HC_j)] / (Total Area_LC + Total Area_HC) * 2 Assuming equal response factors, and normalizing each chain's area to 100%: DAR = 2 * (DAR_LC_weighted_avg + DAR_HC_weighted_avg) Weighted Avg LC = (00.4) + (10.6) = 0.6 Weighted Avg HC = (00.15) + (10.5) + (20.3) + (30.05) = 1.25 Total DAR = 2 * (0.6/2 + 1.25/2) = 1.85 - Correction: The calculation must account for two of each chain. The correct approach is: Average drugs per light chain = 0.6 Average drugs per heavy chain = 1.25 Total DAR = (2 * Avg drugs per LC) + (2 * Avg drugs per HC) = (2 * 0.6) + (2 * 1.25) = 1.2 + 2.5 = 3.7

Visualization: RP-LC Workflow

RP_LC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ADC_Sample ADC Sample Reduction Reduce with DTT (Denaturing Conditions) ADC_Sample->Reduction Injection Inject onto RP-LC Column Reduction->Injection HPLC_Run RP-HPLC Gradient (Increasing Organic) Injection->HPLC_Run UV_Detect UV Detection (280 nm) HPLC_Run->UV_Detect Chromatogram Separate LC & HC Chromatograms UV_Detect->Chromatogram Integration Integrate LC & HC Peaks Chromatogram->Integration DAR_Calc Calculate Total Average DAR Integration->DAR_Calc

Caption: Workflow for DAR determination using RP-LC.

Method 3: Drug-to-Antibody Ratio (DAR) Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle

LC-MS is a highly accurate method for DAR determination that combines the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry.[15] This technique can be applied to the intact ADC or its subunits after reduction or fragmentation.[15] For intact analysis, the ADC is often deglycosylated to simplify the resulting mass spectrum.[8][15] The sample is introduced into the mass spectrometer, and the different charge states are deconvoluted to yield the molecular weights of the various DAR species. The average DAR is calculated from the relative abundance of these species.

Experimental Protocol

  • Reagents and Materials:

    • ADC Sample

    • Deglycosylating Enzyme (optional): e.g., PNGase F[15]

    • Reducing Agent (for subunit analysis): e.g., DTT

    • LC-MS system: e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer[4][16]

    • Appropriate LC column (RP or size-exclusion)

    • Data analysis software with deconvolution capabilities (e.g., Agilent MassHunter BioConfirm)[3]

  • Procedure:

    • Sample Preparation:

      • Intact Mass: (Optional) Deglycosylate the ADC sample using PNGase F according to the manufacturer's protocol to reduce heterogeneity.

      • Subunit Mass: Reduce the ADC with DTT as described in the RP-LC method.

    • LC-MS Analysis: a. Inject the prepared sample into the LC-MS system. b. Elute the ADC or its subunits using a suitable chromatographic method (e.g., reversed-phase gradient). c. Acquire mass spectra across the elution profile.

    • Data Analysis: a. Extract the mass spectrum for the peak(s) of interest. b. Deconvolute the raw spectrum to obtain the zero-charge masses of the different DAR species. c. Determine the relative abundance of each species from the deconvoluted spectrum.

Data Presentation

The deconvoluted mass spectrum shows distinct mass peaks for each DAR species.

Species (Intact Deglycosylated ADC)Observed Mass (Da)Relative Abundance (%)
DAR 0145,00010
DAR 2147,40025
DAR 4149,80045
DAR 6152,20016
DAR 8154,6004

DAR Calculation

The weighted average DAR is calculated from the relative abundances of the observed masses.

DAR = Σ (Relative Abundance of Species * DAR of Species) / 100

Example Calculation: DAR = [(10 * 0) + (25 * 2) + (45 * 4) + (16 * 6) + (4 * 8)] / 100 DAR = (0 + 50 + 180 + 96 + 32) / 100 = 3.58

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ADC_Sample ADC Sample Pretreatment Optional: Deglycosylation (PNGase F) or Reduction (DTT) ADC_Sample->Pretreatment Injection Inject into LC-MS Pretreatment->Injection MS_Acquire Acquire Mass Spectra Injection->MS_Acquire Deconvolution Deconvolute Spectrum MS_Acquire->Deconvolution Abundance Determine Relative Abundance Deconvolution->Abundance DAR_Calc Calculate Weighted Average DAR Abundance->DAR_Calc

Caption: Workflow for DAR determination using UV-Vis Spectroscopy.

Summary and Comparison of Methods

MethodPrincipleAdvantagesDisadvantagesInformation Provided
HIC HydrophobicityNon-denaturing, provides drug load distribution, robust and reproducible. [7][10]High salt concentrations can be corrosive to equipment, may not resolve all species for complex ADCs. [9]Average DAR, drug load distribution, unconjugated antibody %.
RP-LC HydrophobicityHigh resolution, compatible with MS, good for reduced subunits. [4][14]Denaturing conditions, may not be suitable for intact analysis of some ADCs. [8]Average DAR, drug distribution on light and heavy chains.
LC-MS Mass-to-charge ratioHigh accuracy and specificity, provides molecular weight confirmation. [17]Higher cost and complexity, potential for ionization bias between different DAR species. [16]Average DAR, drug load distribution, mass confirmation.
UV-Vis Light AbsorbanceSimple, fast, and convenient. [][19]Provides only an average DAR, requires known extinction coefficients, prone to interference from impurities. []Average DAR only.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MAC Glucuronide Linker-1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during conjugation reactions with maleimide-activated glucuronide linkers, such as MAC Glucuronide Linker-1.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low conjugation efficiency with a maleimide-functionalized linker?

Low or failed conjugation efficiency with maleimide (B117702) linkers typically stems from one of four key areas: compromised linker integrity, insufficient or inactive protein thiols, suboptimal reaction conditions, or the presence of interfering substances.[1] A systematic approach is crucial to pinpoint the exact cause. The troubleshooting process should begin by verifying the integrity of the maleimide linker, followed by confirming the presence of reactive thiols on the antibody or protein. If both components are active, the reaction conditions (pH, temperature, stoichiometry) should be optimized. Finally, ensure that no interfering substances, such as residual reducing agents, are present in the reaction mixture.

G start Low Conjugation Efficiency q1 Is the Maleimide Linker Active? start->q1 a1_yes Check Protein Thiol Availability q1->a1_yes Yes a1_no Source Fresh Linker / Test Activity q1->a1_no No q2 Are Free Thiols Present on Protein? a1_yes->q2 a2_yes Optimize Reaction Conditions q2->a2_yes Yes a2_no Optimize Reduction Step / Quantify Thiols q2->a2_no No q3 Are Reaction Conditions (pH, Molar Ratio) Optimal? a2_yes->q3 a3_yes Check for Interfering Substances q3->a3_yes Yes a3_no Adjust pH to 6.5-7.5 / Increase Linker Molar Ratio q3->a3_no No q4 Was Reducing Agent Fully Removed? a3_yes->q4 a4_yes Analyze Final Product for Side Reactions q4->a4_yes Yes a4_no Improve Purification Step (e.g., Desalting Column) q4->a4_no No end_node Successful Conjugation q4->end_node Yes

Caption: Troubleshooting workflow for low conjugation efficiency.
Q2: How can I verify the quality and reactivity of the this compound before my experiment?

The maleimide group is highly susceptible to hydrolysis, which renders it inactive for conjugation.[1][2] This hydrolysis is accelerated in aqueous solutions and at pH values above 7.5.[1][3] It is critical to verify the linker's activity, especially if it has been stored for a long time or was reconstituted in an aqueous buffer.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always dissolve the maleimide linker in a dry, biocompatible organic solvent like DMSO or DMF immediately before use.[1] Avoid storing the linker in aqueous buffers.

  • Perform a Small-Molecule Test: React the linker with a small molecule containing a free thiol, such as N-acetylcysteine or glutathione. The reaction can be monitored by LC-MS to confirm the formation of the expected conjugate, thereby verifying the maleimide's reactivity.

  • Check Storage Conditions: Ensure the linker is stored desiccated and at the recommended temperature to prevent degradation.

pH ValueRelative Rate of Maleimide HydrolysisStability Recommendation
< 6.5SlowHigh stability, but thiol reaction is also slow.[3]
6.5 - 7.5ModerateOptimal balance for thiol reactivity and linker stability.[4]
> 7.5FastSignificant hydrolysis and potential side reactions with amines.[1][3]
Q3: My antibody reduction seems inefficient. How can I optimize and quantify the generation of free thiols?

For conjugation to occur, the antibody's interchain disulfide bonds must be reduced to generate free cysteine sulfhydryl (-SH) groups. Incomplete reduction is a common cause of low conjugation.

Troubleshooting Steps & Protocol:

  • Optimize Reducing Agent Concentration: The number of free thiols generated depends on the concentration of the reducing agent. Perform small-scale experiments with varying molar excesses of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to find the optimal concentration for your desired thiol-to-antibody ratio (TAR).[5]

  • Quantify Free Thiols with Ellman's Assay: Before proceeding with conjugation, quantify the number of free sulfhydryl groups using Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)).[6][7][8] This assay provides a quantitative measure of your reduction efficiency.

G cluster_reduction Step 1: Antibody Reduction cluster_purification Step 2: Purification cluster_conjugation Step 3: Conjugation antibody Antibody with Disulfide Bonds (S-S) tcep Add Reducing Agent (e.g., TCEP) antibody->tcep reduced_ab Reduced Antibody with Free Thiols (SH) tcep->reduced_ab desalt Remove Excess Reducing Agent (Desalting Column) reduced_ab->desalt purified_ab Purified Reduced Antibody desalt->purified_ab linker Add Maleimide Linker (pH 6.5-7.5) purified_ab->linker adc Antibody-Drug Conjugate (ADC) linker->adc

Caption: Standard experimental workflow for maleimide-based conjugation.

Experimental Protocol: Quantification of Free Thiols using Ellman's Assay [6][9]

  • Prepare Reagents:

    • Reaction Buffer (RB): 0.1 M sodium phosphate, pH 8.0.

    • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Prepare Samples:

    • For each reduced antibody sample, prepare two tubes: a "sample" tube and a "blank" tube.

    • To the "blank" tube, add 125 µL of Reaction Buffer.

    • To the "sample" tube, add 125 µL of your reduced antibody solution.

  • Reaction:

    • To both tubes, add 1.25 mL of Reaction Buffer and 25 µL of Ellman's Reagent Solution.

    • Mix gently and incubate at room temperature for 15 minutes.

  • Measurement:

    • Zero the spectrophotometer at 412 nm using the "blank" tube.

    • Measure the absorbance of the "sample" tube at 412 nm.

  • Calculation:

    • Calculate the concentration of sulfhydryl groups (M) using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) , where ε (molar extinction coefficient) for TNB is 14,150 M⁻¹cm⁻¹ and l is the path length in cm.[6]

Q4: What are the optimal reaction conditions for the maleimide-thiol conjugation step?

The success of the conjugation is highly dependent on the reaction conditions.[3][10]

ParameterRecommended ConditionRationale
pH 6.5 - 7.5This range is a critical compromise. Below pH 6.5, the thiol group is less nucleophilic, slowing the reaction.[3] Above pH 7.5, the maleimide ring is prone to hydrolysis, and the reaction loses selectivity as maleimides can begin to react with amines (e.g., lysine).[1][3]
Temperature 4°C to 25°C (Room Temp)Reactions are typically faster at room temperature (30-120 minutes).[3] For sensitive proteins, performing the reaction at 4°C overnight can minimize degradation.[3]
Molar Ratio 10-20 fold molar excess of linkerA molar excess of the maleimide linker is generally used to drive the reaction to completion and maximize conjugation to the available thiols.[3]
Q5: How do I ensure complete removal of the reducing agent before adding the maleimide linker?

This is one of the most critical and often overlooked steps. Residual reducing agents, especially thiol-containing ones like DTT (dithiothreitol), will react with and quench the maleimide linker, making it unavailable for conjugation to the antibody.[11] While TCEP does not contain a thiol, it can still react with and inactivate maleimides and should be removed.[12][13]

Troubleshooting Steps & Protocol:

  • Choose the Right Removal Method: The most common and effective methods are size-exclusion chromatography (e.g., desalting columns like PD-10) or spin filtration. These methods separate the large antibody from the small-molecule reducing agent.

  • Perform Method Efficiently: Ensure the column is properly equilibrated and that the sample is loaded and eluted according to the manufacturer's protocol to achieve good separation.

G cluster_desired Desired Reaction cluster_competing Competing Side Reactions Ab_SH Reduced Antibody (Protein-SH) ADC Stable Conjugate (Thioether Bond) Ab_SH->ADC Maleimide Maleimide Linker Maleimide->ADC Quenched Quenched Linker (Inactive) Maleimide->Quenched Hydrolyzed Hydrolyzed Linker (Inactive) Maleimide->Hydrolyzed TCEP Residual TCEP TCEP->Quenched Hydrolysis Water (H₂O) (especially at pH > 7.5) Hydrolysis->Hydrolyzed

Caption: Desired conjugation pathway vs. competing side reactions.

Experimental Protocol: Removing TCEP using a Desalting Column

  • Column Preparation: Equilibrate the desalting column (e.g., PD-10) with 4-5 column volumes of your desired conjugation buffer (e.g., PBS, pH 7.2).

  • Sample Loading: Load your reduced antibody sample (after the reduction step) onto the top of the column bed. Allow the sample to fully enter the packed bed.

  • Elution: Add the conjugation buffer to the column and collect the fractions. The purified, reduced antibody will elute in the void volume, while the smaller TCEP molecules will be retained and elute later.

  • Confirmation (Optional): Use a protein concentration assay (e.g., Nanodrop or Bradford) to identify the protein-containing fractions. Pool the relevant fractions. The purified antibody is now ready for immediate conjugation.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for MAC Glucuronide Linker-1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the Drug-to-Antibody Ratio (DAR) in Antibody-Drug Conjugates (ADCs) that utilize a maleimidocaproyl (MAC) glucuronide linker system.

Frequently Asked Questions (FAQs)

Q1: What is the MAC glucuronide linker and why is it used in ADCs?

The maleimidocaproyl (MAC) glucuronide linker is a cleavable linker system used to attach a cytotoxic payload to a monoclonal antibody (mAb). It consists of three key components:

  • Maleimidocaproyl (MAC): This unit contains a maleimide (B117702) group that reacts with free thiol (sulfhydryl) groups on the antibody, typically on cysteine residues, forming a stable covalent bond.[1][2]

  • Self-Immolative Spacer: Often a p-aminobenzyl alcohol (PAB) group is used, which connects the cleavable unit to the payload.

  • β-Glucuronide: This is the cleavable moiety. It is highly hydrophilic and is designed to be selectively cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal environment of tumor cells.[][] This targeted cleavage releases the active drug payload inside the cancer cell, minimizing systemic toxicity.[]

The glucuronide linker offers advantages such as high hydrophilicity, which can help mitigate aggregation issues often seen with hydrophobic payloads, and high plasma stability.[1][]

Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[5] It is a Critical Quality Attribute (CQA) because it directly influences the ADC's therapeutic efficacy, pharmacokinetics (PK), and potential toxicity.[5][6]

  • Low DAR: May result in insufficient potency and reduced therapeutic effect.[6]

  • High DAR: Can lead to issues such as protein aggregation, increased hydrophobicity, faster plasma clearance, and potential off-target toxicity.[6][7][]

Therefore, achieving a consistent and optimal DAR is essential for producing a safe and effective ADC. The ideal DAR is typically in the range of 2 to 4, though higher DARs can be achieved with more hydrophilic linkers like the glucuronide system.[9]

Q3: How is the average DAR of a MAC glucuronide ADC typically measured?

Several analytical techniques are used to determine the DAR, often in combination, to characterize the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).

  • Hydrophobic Interaction Chromatography (HIC): HIC is a primary method for DAR analysis. It separates ADC species based on hydrophobicity; molecules with a higher DAR are more hydrophobic and elute later.[10][11] The relative peak areas of the different species are used to calculate the average DAR.

  • Mass Spectrometry (MS): Native and denaturing mass spectrometry, often coupled with liquid chromatography (LC-MS) like size-exclusion chromatography (SEC-MS), provides precise mass measurements of the intact ADC.[5][12] This allows for the direct identification and quantification of each DAR species, offering a more accurate average DAR calculation than HIC alone.[12][13]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used, sometimes after reducing the ADC to separate its light and heavy chains, to monitor conjugation completion and calculate DAR.[14]

Experimental Workflows and Protocols

General Workflow for ADC Conjugation and DAR Optimization

The process involves controlled antibody reduction, conjugation with the linker-payload, and subsequent purification and analysis. Optimizing each step is crucial for achieving the target DAR.

ADC_Workflow cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification & Analysis mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (e.g., TCEP, DTT) mAb->Reduction Generate free thiols Conjugation Conjugation Reaction Reduction->Conjugation LinkerPayload MAC-Glucuronide-Payload LinkerPayload->Conjugation Add linker-payload Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Stop reaction Purification Purification (e.g., SEC, TFF) Quenching->Purification Remove excess reagents Analysis DAR Analysis (HIC, LC-MS) Purification->Analysis Characterize product FinalADC Final ADC Product Analysis->FinalADC

Caption: General workflow for ADC synthesis and analysis.

Detailed Protocol: Cysteine-Directed Conjugation

This protocol outlines a typical procedure for conjugating a MAC-glucuronide linker-payload to a mAb via interchain cysteine residues.

1. Antibody Reduction:

  • Objective: To partially reduce the interchain disulfide bonds of the mAb to generate a controlled number of free thiol groups for conjugation.

  • Procedure:

    • Prepare the antibody in a suitable buffer (e.g., Phosphate (B84403) Buffered Saline, PBS) containing an EDTA salt (e.g., 1 mM DTPA) to prevent re-oxidation.[15]

    • Add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The molar equivalence of the reducing agent to the mAb is a critical parameter to vary for DAR optimization.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-90 minutes).[15][16]

    • Remove the excess reducing agent immediately using a desalting column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF).[15]

2. Conjugation Reaction:

  • Objective: To covalently link the maleimide group of the linker-payload to the newly generated free thiols on the antibody.

  • Procedure:

    • Adjust the reduced antibody concentration to a working level (e.g., 2.5-10 mg/mL) in a conjugation buffer (e.g., PBS, pH 7.4).[15]

    • Prepare the MAC-glucuronide linker-payload in a compatible organic co-solvent like DMSO.[1]

    • Add the linker-payload solution to the reduced antibody solution. The molar ratio of linker-payload to antibody is a key parameter for optimization. A slight excess (e.g., 1.2-1.5 equivalents per thiol) is common.

    • Incubate the reaction, often at a reduced temperature (e.g., 4°C or room temperature) for 1-2 hours, to allow the conjugation to proceed while minimizing side reactions.[1]

3. Quenching and Purification:

  • Objective: To stop the reaction by capping any unreacted thiols and to purify the ADC from excess linker-payload and other reagents.

  • Procedure:

    • Add a quenching reagent, such as N-acetylcysteine, to react with any excess maleimide linker-payload.

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or similar protein purification methods to remove unconjugated linker-payload and quenching agent.[1]

4. Characterization:

  • Objective: To determine the average DAR and the distribution of ADC species.

  • Method (HIC):

    • Use a HIC column (e.g., TSKgel Butyl-NPR).[10]

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate buffer).[11]

    • Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, potentially with an organic modifier like isopropanol).[10]

    • Elute the ADC species using a gradient of decreasing salt concentration. Unconjugated antibody (DAR0) will elute first, followed by DAR2, DAR4, etc.

    • Calculate the average DAR based on the integrated peak areas of each species.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of DAR for MAC glucuronide ADCs.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem Observed problem1 Low Average DAR or Incomplete Conjugation start->problem1 problem2 High Average DAR or ADC Aggregation start->problem2 problem3 High Heterogeneity (Broad HIC Peaks) start->problem3 sol1a Increase molar ratio of reducing agent (TCEP/DTT) problem1->sol1a Insufficient Reduction sol1b Increase conjugation time or temperature problem1->sol1b Slow Kinetics sol1c Increase molar ratio of linker-payload to mAb problem1->sol1c Insufficient Reagent sol1d Check linker-payload purity and solubility problem1->sol1d Reagent Quality sol2a Decrease molar ratio of reducing agent (TCEP/DTT) problem2->sol2a Over- Reduction sol2b Decrease molar ratio of linker-payload to mAb problem2->sol2b Excess Reagent sol2c Optimize formulation buffer (e.g., add excipients) problem2->sol2c Poor ADC Solubility sol2d Use more hydrophilic linker variant (e.g., with PEG spacer) problem2->sol2d Linker-Payload Hydrophobicity sol3a Ensure complete removal of reducing agent post-reduction problem3->sol3a Inconsistent Reduction sol3b Control reaction pH and temperature tightly problem3->sol3b Variable Reaction Conditions sol3c Optimize HIC method (gradient, flow rate) problem3->sol3c Poor Analytical Resolution

Caption: Troubleshooting guide for common DAR optimization issues.

Issue 1: Low Average DAR or Incomplete Conjugation

  • Symptoms: HIC analysis shows a dominant DAR0 peak and weak peaks for higher DAR species. The calculated average DAR is significantly below the target.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Insufficient Antibody Reduction The number of available thiol groups is too low. Incrementally increase the molar equivalents of the reducing agent (TCEP or DTT) or extend the reduction incubation time. Monitor thiol generation using Ellman's reagent.[15]
Poor Linker-Payload Solubility The MAC-glucuronide linker-payload may have limited solubility in the aqueous buffer, leading to an incomplete reaction.[17] Increase the percentage of organic co-solvent (e.g., DMSO) in the reaction, but be careful not to exceed levels that could denature the antibody (typically <10-20%).[15]
Suboptimal Linker-Payload Ratio The amount of linker-payload is insufficient to react with all available thiols. Increase the molar ratio of the linker-payload to the antibody. A common starting point is a 6:1 to 10:1 ratio for full conjugation.[14]
Linker-Payload Instability The maleimide group can hydrolyze over time, rendering it inactive. Ensure the linker-payload stock solution is fresh and prepared correctly. Minimize the time the linker-payload spends in aqueous buffer before conjugation.

Issue 2: High Average DAR and/or Product Aggregation

  • Symptoms: The average DAR is higher than the target, and/or SEC analysis shows a significant high molecular weight (HMW) peak, indicating aggregation.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Over-reduction of Antibody Too many disulfide bonds have been reduced, potentially including those critical for antibody structure, leading to unfolding and aggregation. Decrease the molar equivalents of the reducing agent or shorten the reduction time.
High Hydrophobicity Even with a hydrophilic glucuronide linker, the payload itself may be highly hydrophobic.[7] A high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[1] Aim for a lower target DAR or consider using a linker variant with a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to increase solubility.[1][7]
Incorrect Buffer/pH The pH of the conjugation or formulation buffer is not optimal for antibody stability. Ensure the pH is maintained within a stable range for the specific mAb (typically pH 6.5-8.0). Screen different formulation buffers containing stabilizing excipients (e.g., sucrose, polysorbate).

Issue 3: High Heterogeneity (Broad DAR Distribution)

  • Symptoms: HIC chromatogram shows broad, poorly resolved peaks instead of sharp peaks for distinct DAR species.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Inconsistent Reduction The reduction reaction is not uniform, leading to a wide distribution of available thiol groups across the antibody population. Ensure homogenous mixing and precise temperature control during reduction. Ensure the reducing agent is completely removed before conjugation.
Maleimide Hydrolysis or Side Reactions If the reaction is too slow or the pH is too high, maleimide hydrolysis or other side reactions can compete with the conjugation, leading to heterogeneity. Keep the conjugation pH below 8.0 and consider performing the reaction at a lower temperature to control the reaction rate.
Suboptimal HIC Method The analytical method may not have sufficient resolution. Optimize the HIC gradient slope, flow rate, and mobile phase composition to improve peak separation.[10][11]

Data Presentation: Optimizing Reaction Conditions

The following table illustrates how to present data from experiments aimed at optimizing the DAR by varying conjugation parameters.

Table 1: Example of DAR Optimization by Varying Reagent Ratios

Experiment IDmAb Conc. (mg/mL)TCEP:mAb Molar RatioLinker:mAb Molar RatioAverage DAR (by HIC)% Aggregation (by SEC)
ADC-EXP-01102.5 : 15.0 : 13.1< 1%
ADC-EXP-02103.0 : 15.0 : 13.81.5%
ADC-EXP-03103.5 : 15.0 : 14.53.2%
ADC-EXP-04103.0 : 16.0 : 14.01.8%

This structured approach allows for clear comparison and identification of optimal conditions to achieve the desired product profile.

References

Technical Support Center: Preventing Aggregation of ADCs with MAC Glucuronide Linker-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation of Antibody-Drug Conjugates (ADCs) utilizing the MAC glucuronide linker-1. The hydrophilic nature of the this compound is designed to minimize aggregation, but various factors during ADC preparation and storage can still lead to this undesirable outcome.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the this compound in terms of ADC stability?

A1: The MAC (Maleimido-amido-caproyl) glucuronide linker-1 is an enzymatically cleavable linker that possesses hydrophilic properties.[1][2] This hydrophilicity helps to counteract the hydrophobicity of many cytotoxic payloads, thereby reducing the propensity for ADC aggregation and improving solubility.[1][2][4] Stable and soluble ADCs are crucial for therapeutic efficacy and safety.[4]

Q2: Can aggregation still occur with a hydrophilic linker like this compound?

A2: Yes. While the hydrophilic nature of the this compound significantly reduces the risk of aggregation, other factors can still contribute to this issue. These include the intrinsic properties of the monoclonal antibody (mAb), the hydrophobicity of the payload itself, a high drug-to-antibody ratio (DAR), unfavorable buffer conditions (pH and ionic strength), and environmental stressors like temperature fluctuations and freeze-thaw cycles.[5][6]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the aggregation of ADCs with the this compound?

A3: A higher DAR, meaning more drug-linker molecules are conjugated to a single antibody, can increase the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[5] Although hydrophilic linkers like the this compound can enable the development of ADCs with higher DARs without triggering aggregation, there is still a threshold that depends on the specific antibody and payload combination.[4][7] It is a critical parameter to optimize to balance potency and stability.[8]

Q4: What are the consequences of ADC aggregation?

A4: ADC aggregation can have several detrimental effects, including:

  • Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen.

  • Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients.[4][6]

  • Altered Pharmacokinetics: Aggregated ADCs can be cleared from circulation more rapidly.[]

  • Safety Concerns: Aggregation can lead to off-target toxicity.[4]

  • Manufacturing and Stability Issues: Aggregation can lead to product loss and a shorter shelf-life.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving aggregation issues when working with ADCs featuring the this compound.

Symptom: Increased high molecular weight species (HMWS) observed by Size Exclusion Chromatography (SEC) after conjugation or during storage.

Potential Cause Troubleshooting/Optimization Strategy
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. Evaluate different DAR values to find the optimal balance between potency and stability.
Unfavorable Buffer Conditions Screen different buffer formulations. Key parameters to optimize include pH and ionic strength. Avoid the isoelectric point (pI) of the antibody, as solubility is at its minimum.[6] A common starting point for ionic strength is 150 mM NaCl.[5]
Hydrophobic Payload While the this compound is hydrophilic, a highly hydrophobic payload can still drive aggregation. If possible, consider a more hydrophilic payload. The hydrophilic linker is designed to mitigate this, but its capacity is not unlimited.[1][4]
Environmental Stress Avoid repeated freeze-thaw cycles by aliquoting the ADC into single-use vials.[5] For storage, ensure the temperature is consistently maintained at the recommended level (e.g., -20°C or -80°C).[10] Protect from light if the payload is photosensitive.
Conjugation Process Conditions The conjugation process itself can introduce stress. Consider optimizing parameters such as temperature, reaction time, and the presence of organic co-solvents used to dissolve the drug-linker. One advanced strategy is to immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions.[6]
Antibody-Specific Issues Some monoclonal antibodies are inherently more prone to aggregation. If feasible, consider engineering the antibody to improve its stability.

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)

Objective: To determine the percentage of monomer, aggregate, and fragment in an ADC sample.[5]

Methodology:

  • System Preparation: Equilibrate a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å) with a mobile phase appropriate for the ADC (a typical mobile phase is a phosphate (B84403) buffer with a specific salt concentration, e.g., 150 mM sodium phosphate, pH 7.0).

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[5]

  • Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.[5]

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.

Protocol 2: Forced Degradation Study to Assess ADC Stability

Objective: To identify potential degradation pathways and assess the stability of the ADC under stress conditions.

Methodology:

  • Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in the chosen formulation buffer.

  • Application of Stress:

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C or 50°C) for a defined period (e.g., 1 week).[5]

    • Freeze-Thaw Stress: Subject samples to multiple (e.g., 3-5) cycles of freezing (e.g., at -80°C) and thawing at room temperature.[5]

    • Photostability: Expose samples to light according to ICH Q1B guidelines.[5]

  • Analysis: Analyze the stressed samples, alongside an unstressed control, using a suite of analytical techniques including SEC, Dynamic Light Scattering (DLS), and Hydrophobic Interaction Chromatography (HIC) to characterize aggregation and other degradation products.

Visual Guides

ADC_Aggregation_Pathway Potential ADC Aggregation Pathway cluster_factors Contributing Factors cluster_process Aggregation Process High_DAR High DAR Monomeric_ADC Monomeric ADC (with this compound) High_DAR->Monomeric_ADC Hydrophobic_Payload Hydrophobic Payload Hydrophobic_Payload->Monomeric_ADC Unfavorable_Buffer Unfavorable Buffer (pH, Ionic Strength) Unfavorable_Buffer->Monomeric_ADC Environmental_Stress Environmental Stress (Temp, Freeze-Thaw) Environmental_Stress->Monomeric_ADC Partially_Unfolded_ADC Partially Unfolded/ Conformationally Altered ADC Monomeric_ADC->Partially_Unfolded_ADC Instability Soluble_Aggregates Soluble Aggregates (Dimers, Trimers) Partially_Unfolded_ADC->Soluble_Aggregates Self-Association Insoluble_Aggregates Insoluble Aggregates (Precipitates) Soluble_Aggregates->Insoluble_Aggregates Growth

Caption: Factors contributing to the aggregation pathway of an ADC.

Troubleshooting_Workflow Troubleshooting Workflow for ADC Aggregation Start Aggregation Detected (e.g., by SEC) Assess_Hydrophobicity Assess Hydrophobicity (Payload, DAR) Start->Assess_Hydrophobicity Evaluate_Formulation Evaluate Formulation (pH, Buffer, Excipients) Assess_Hydrophobicity->Evaluate_Formulation Low/Moderate Optimize_DAR Optimize DAR Assess_Hydrophobicity->Optimize_DAR High Review_Handling Review Handling & Storage (Freeze-Thaw, Temp.) Evaluate_Formulation->Review_Handling Optimal Modify_Formulation Modify Formulation Evaluate_Formulation->Modify_Formulation Sub-optimal Improve_Handling Improve Handling Protocols Review_Handling->Improve_Handling Issues Found Re-analyze Re-analyze for Aggregation Review_Handling->Re-analyze No Issues Optimize_DAR->Re-analyze Modify_Formulation->Re-analyze Improve_Handling->Re-analyze Re-analyze->Assess_Hydrophobicity Unsuccessful End Aggregation Minimized Re-analyze->End Successful

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

References

strategies to reduce premature cleavage of MAC glucuronide linker-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MAC (Maleimidocaproyl) Glucuronide Linker-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this enzymatically cleavable linker in antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of MAC glucuronide linker-1, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: I am observing a rapid decrease in the average Drug-to-Antibody Ratio (DAR) in my in vitro plasma stability assay. What could be the cause and how can I troubleshoot this?

Possible Causes and Solutions:

  • Plasma Enzyme Activity: Premature cleavage of the glucuronide linker can be mediated by enzymes present in plasma. While glucuronide linkers are designed to be cleaved by β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes, low levels of this or other enzymes with similar activity in plasma could cause premature payload release.[1][2] It is also important to note that plasma stability can vary between species. For instance, some linkers that are stable in human plasma show instability in mouse plasma due to cleavage by specific enzymes like carboxylesterase 1c (Ces1c).[1][3]

  • Incorrect Storage and Handling: The stability of the this compound is sensitive to storage conditions. Improper storage can lead to degradation of the linker before it is even used in an experiment.

  • Suboptimal Formulation: The formulation of the ADC, including the buffer composition and pH, can significantly impact the stability of the linker.

Troubleshooting Steps:

  • Review Storage and Handling Procedures: Ensure that the this compound is stored at -20°C under an inert atmosphere and protected from moisture, as recommended.[4] For short-term storage, 0-4°C for days to weeks is acceptable.[4] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, under nitrogen.[2]

  • Perform a Buffer Stability Control: Incubate the ADC in the formulation buffer alone (without plasma) under the same experimental conditions. This will help differentiate between inherent instability and plasma-mediated cleavage.

  • Conduct Multi-Species Plasma Stability Studies: Test the stability of your ADC in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey) to identify any species-specific instability.[1]

  • Optimize ADC Formulation:

    • pH: Maintain a pH range of 6.0-7.0, as significant deviations can affect linker stability.

    • Excipients: Consider the addition of stabilizers, such as surfactants (e.g., polysorbate 20 or 80) at low concentrations (e.g., 0.01-0.1%), which can help prevent aggregation and may improve linker stability.[5]

    • Ionic Strength: Optimize the ionic strength of the formulation buffer, as this can also influence ADC stability.[6]

  • Consider Advanced Linker Strategies: If premature cleavage persists and is attributed to the inherent susceptibility of the linker to plasma enzymes, consider a tandem-cleavage linker strategy. This involves incorporating the glucuronide moiety as a protective group for a dipeptide linker, which is only exposed for cleavage after the glucuronide has been removed within the target cell.

Question 2: My ADC is showing high levels of aggregation. Could the this compound be contributing to this, and what can I do to mitigate it?

Possible Causes and Solutions:

  • Hydrophobicity of the Payload: While the glucuronide moiety itself is hydrophilic and can help reduce the aggregation of ADCs with hydrophobic drugs, a very hydrophobic payload can still drive aggregation, especially at high DARs.[2][7]

  • Suboptimal Formulation: As with linker stability, the formulation plays a crucial role in preventing aggregation.

Troubleshooting Steps:

  • Optimize the Drug-to-Antibody Ratio (DAR): A lower average DAR can decrease the overall hydrophobicity of the ADC and reduce the tendency for aggregation.

  • Formulation Optimization:

    • Incorporate Surfactants: The use of non-ionic surfactants like polysorbate 20 or polysorbate 80 is a standard practice to reduce protein aggregation.

    • Utilize Stabilizing Excipients: Sugars (e.g., sucrose, trehalose) and amino acids (e.g., glycine, arginine) can be included in the formulation to act as cryoprotectants and stabilizers.

    • pH and Buffer Selection: Ensure the formulation pH is at a point where the antibody is most stable, which is typically between pH 6.0 and 7.0. The choice of buffer can also impact stability.

  • Consider Linker Modification with Hydrophilic Spacers: For highly hydrophobic payloads, incorporating a hydrophilic spacer, such as a polyethylene (B3416737) glycol (PEG) chain, into the linker design can further improve solubility and reduce aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cleavage for the this compound?

A1: The this compound is an enzymatically cleavable linker.[4] The primary mechanism of cleavage is the hydrolysis of the glycosidic bond of the glucuronic acid moiety by the enzyme β-glucuronidase.[8] This enzyme is highly expressed in the lysosomes of tumor cells and is also found in the tumor microenvironment.[2][7] This targeted cleavage allows for the specific release of the cytotoxic payload at the site of the tumor, minimizing systemic toxicity.[4]

Q2: What is the role of the self-immolative spacer in the this compound?

A2: The this compound incorporates a self-immolative spacer, typically a p-aminobenzyl carbamate (B1207046) (PABC) group.[8] After the enzymatic cleavage of the glucuronide moiety by β-glucuronidase, the PABC spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" ensures the efficient release of the payload in its unmodified, active form. The inclusion of a self-immolative spacer is crucial for enhancing linker stability and enabling the safe and effective release of potent cytotoxic drugs.[8]

Q3: How does the stability of glucuronide linkers compare in human versus mouse plasma?

A3: Glucuronide-based linkers generally demonstrate high stability in plasma across different species, including human and mouse.[1] This is in contrast to some other linker types, such as the valine-citrulline (Val-Cit) linker, which is known to be stable in human plasma but can be prematurely cleaved in mouse plasma by the enzyme carboxylesterase 1c (Ces1c).[1][3] One study reported that a β-glucuronide MMAF drug-linker was highly stable in rat plasma, with an extrapolated half-life of 81 days.[1][9]

Data Presentation

Table 1: Comparative Stability of Glucuronide-Based Linkers in Plasma

Linker TypePlasma SourceReported Half-lifeReference
β-glucuronide MMAFRat81 days (extrapolated)[1][9]
Glucuronide-basedHumanGenerally high stability[1]
Glucuronide-basedMouseGenerally high stability[1]

Note: Data for this compound specifically is limited in publicly available literature. The data presented is for structurally related glucuronide-based linkers and should be considered representative.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the premature cleavage of the this compound in an ADC when incubated in plasma.

Materials:

  • ADC with this compound

  • Plasma from relevant species (human, mouse, rat, etc.), collected with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile (B52724)

  • Microcentrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C. Include a control sample with the ADC in PBS alone.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Immediately stop the reaction by adding 3 volumes of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze for the presence of the released free payload using a validated LC-MS/MS method.

  • Alternatively, the amount of intact ADC can be quantified to determine the change in the average DAR over time.

Data Analysis:

  • Calculate the percentage of released payload at each time point relative to the initial total payload.

  • Plot the percentage of intact ADC or the average DAR over time to determine the stability profile and calculate the half-life of the linker in plasma.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_adc Prepare ADC Stock Solution incubate Incubate ADC in Plasma at 37°C prep_adc->incubate prep_plasma Prepare Plasma Samples prep_plasma->incubate sampling Collect Aliquots at Time Points incubate->sampling precipitation Protein Precipitation (Acetonitrile) sampling->precipitation centrifugation Centrifugation precipitation->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis dar_analysis DAR Analysis of Intact ADC centrifugation->dar_analysis

Caption: Experimental workflow for the in vitro plasma stability assay.

cleavage_mechanism ADC Intact ADC in Circulation (Stable) Internalization Tumor Cell Internalization ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage β-glucuronidase Cleavage Lysosome->Cleavage SelfImmolation Self-Immolation of PABC Spacer Cleavage->SelfImmolation PayloadRelease Active Payload Released SelfImmolation->PayloadRelease

Caption: Mechanism of payload release from a glucuronide-linked ADC.

References

Technical Support Center: Enhancing Plasma Stability of MAC Glucuronide Linker-1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the plasma stability of maleimidocaproyl (MAC) glucuronide linker-1 antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of plasma instability for ADCs with MAC glucuronide linker-1?

A1: The primary cause of plasma instability for ADCs utilizing a maleimidocaproyl (MAC) linker is the susceptibility of the thiosuccinimide bond, formed between the maleimide (B117702) and an antibody's cysteine residue, to a retro-Michael reaction. This reaction is reversible and can lead to the premature release of the drug-linker from the antibody in the bloodstream. This deconjugation can result in reduced therapeutic efficacy and potential off-target toxicity.

Q2: How does the retro-Michael reaction lead to payload loss?

A2: The retro-Michael reaction is the reverse of the initial conjugation reaction. In the physiological environment of plasma, endogenous thiols such as albumin and glutathione (B108866) can compete for the maleimide, leading to an exchange of the drug-linker from the antibody to these other thiol-containing molecules. This results in the ADC losing its cytotoxic payload before it can reach the target tumor cells.

Q3: What is the role of the glucuronide component in the linker's stability?

A3: The β-glucuronide portion of the linker is designed to be stable in systemic circulation and is cleaved by the enzyme β-glucuronidase, which is present at high concentrations within the lysosomes of tumor cells.[1] This enzymatic cleavage facilitates the selective release of the cytotoxic payload inside the target cells. However, the glucuronide component itself does not protect the maleimide from the retro-Michael reaction in the plasma.

Q4: Are there strategies to improve the plasma stability of this compound ADCs?

A4: Yes, a key strategy to enhance the plasma stability of maleimide-based ADCs is to promote the hydrolysis of the thiosuccinimide ring to a more stable, ring-opened maleamic acid thioether. This hydrolyzed form is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the development and characterization of this compound ADCs.

Issue 1: Significant payload loss observed in in vitro plasma stability assays.

  • Possible Cause A: Retro-Michael Reaction.

    • Troubleshooting Steps:

      • Promote Thiosuccinimide Hydrolysis: After the conjugation reaction, introduce a post-conjugation step where the ADC is incubated at a slightly alkaline pH (e.g., pH 8.5-9.0) for a short period (e.g., 1-2 hours) to accelerate the hydrolysis of the thiosuccinimide ring. Monitor the conversion to the ring-opened form by LC-MS.

      • Modify the Maleimide: Synthesize the ADC using a self-hydrolyzing maleimide derivative. N-aryl substituted maleimides, for instance, have been shown to significantly increase the rate of hydrolysis and improve plasma stability.[2]

  • Possible Cause B: Enzymatic Degradation of the Glucuronide Linker in Plasma.

    • Troubleshooting Steps:

      • Acidify Plasma Samples: Immediately after collection, acidify plasma samples to a pH of 3-4 with an appropriate acid (e.g., 1M phosphoric acid) to inhibit the activity of any endogenous β-glucuronidase that might be present in the plasma.

      • Use High-Quality Plasma: Ensure the use of high-quality, sterile plasma for in vitro assays to minimize the risk of bacterial contamination, which can be a source of β-glucuronidase.

Issue 2: High variability in drug-to-antibody ratio (DAR) measurements over time.

  • Possible Cause A: Inconsistent Sample Handling.

    • Troubleshooting Steps:

      • Standardize Collection and Storage: Implement a strict and consistent protocol for the collection, processing, and storage of plasma samples. Avoid repeated freeze-thaw cycles by aliquoting samples.

      • Immediate Processing: Process blood samples as soon as possible after collection. If immediate processing is not feasible, keep the samples on ice.

  • Possible Cause B: Analytical Method Variability.

    • Troubleshooting Steps:

      • Method Validation: Thoroughly validate the LC-MS or ELISA method used for DAR measurement to ensure accuracy, precision, and reproducibility.

      • Use of Internal Standards: Incorporate an internal standard in your analytical runs to account for variations in sample preparation and instrument response.

Issue 3: ADC aggregation observed during stability studies.

  • Possible Cause A: Increased Hydrophobicity.

    • Troubleshooting Steps:

      • Optimize DAR: A high DAR can increase the overall hydrophobicity of the ADC. If aggregation is an issue, consider optimizing the conjugation process to achieve a lower, more homogenous DAR.

      • Incorporate Hydrophilic Moieties: If designing a new linker, consider incorporating hydrophilic spacers, such as PEG, into the linker design to improve the solubility of the ADC.

  • Possible Cause B: Formulation and Storage Conditions.

    • Troubleshooting Steps:

      • Formulation Screening: Screen different buffer compositions, pH, and excipients (e.g., surfactants, sugars) to find a formulation that minimizes aggregation.

      • Controlled Storage: Store the ADC at the recommended temperature and protect it from light and agitation.

Quantitative Data on Stability Improvement

The following table summarizes the comparative stability of ADCs prepared with traditional N-alkyl maleimides versus those with stabilized N-aryl maleimides. This data illustrates the significant improvement in plasma stability that can be achieved by modifying the maleimide structure.

Maleimide TypeDeconjugation in Serum (7 days at 37°C)Reference
N-alkyl maleimide35-67%[2]
N-aryl maleimide< 20%[2]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment using LC-MS

Objective: To determine the rate of drug deconjugation and the change in the average drug-to-antibody ratio (DAR) of a this compound ADC in plasma over time.

Materials:

  • ADC stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Control plasma from relevant species (e.g., human, mouse, rat), collected with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1M Phosphoric acid

  • Protein A or anti-human IgG magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.0)

  • Reducing agent (e.g., DTT)

  • LC-MS system with a suitable column (e.g., reversed-phase)

Methodology:

  • Sample Preparation: a. Thaw plasma on ice. b. Spike the ADC into the plasma at a final concentration of 100 µg/mL. c. Prepare a control sample by spiking the ADC into PBS at the same concentration. d. Incubate all samples at 37°C. e. At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of each sample. f. Immediately acidify the plasma aliquots by adding 10 µL of 1M phosphoric acid per 100 µL of plasma. g. Store the collected aliquots at -80°C until analysis.

  • ADC Immunoaffinity Capture: a. Thaw the collected samples on ice. b. Add an appropriate amount of Protein A or anti-human IgG magnetic beads to each sample. c. Incubate for 1-2 hours at 4°C with gentle mixing to capture the ADC. d. Wash the beads three times with wash buffer.

  • ADC Elution and Reduction: a. Elute the ADC from the beads using the elution buffer. b. Immediately neutralize the eluate with the neutralization buffer. c. For reduced chain analysis, add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

  • LC-MS Analysis: a. Inject the prepared samples onto the LC-MS system. b. Analyze the intact ADC or the reduced light and heavy chains. c. Deconvolute the mass spectra to determine the distribution of different DAR species.

  • Data Analysis: a. Calculate the average DAR at each time point by integrating the peak areas of the different drug-loaded species. b. Plot the average DAR as a function of time to determine the stability of the ADC.

Protocol 2: Post-Conjugation Thiosuccinimide Ring Hydrolysis

Objective: To increase the plasma stability of a this compound ADC by promoting the hydrolysis of the thiosuccinimide ring.

Materials:

  • Purified ADC in a suitable buffer (e.g., PBS, pH 7.4)

  • High pH buffer (e.g., 0.1 M sodium borate, pH 9.0)

  • LC-MS system

Methodology:

  • pH Adjustment: a. After the initial conjugation and purification of the ADC, adjust the pH of the ADC solution to 8.5-9.0 by adding the high pH buffer.

  • Incubation: a. Incubate the ADC solution at room temperature or 37°C for 1-2 hours.

  • Monitoring: a. Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes) and analyze by LC-MS to monitor the conversion of the thiosuccinimide to the hydrolyzed maleamic acid form. The hydrolyzed form will have a mass increase of 18 Da.

  • Final Formulation: a. Once the desired level of hydrolysis is achieved, exchange the ADC into its final formulation buffer at a neutral pH.

Visualizations

Instability_Pathway cluster_0 In Plasma (Physiological pH) ADC Stable ADC (Thiosuccinimide) Deconjugated_ADC Deconjugated ADC (Free Antibody) ADC->Deconjugated_ADC Retro-Michael Reaction (Payload Loss) Payload_Albumin Payload-Albumin Adduct ADC->Payload_Albumin Thiol Exchange with Endogenous Thiols Stability_Improvement cluster_1 Strategy for Improved Stability Unstable_ADC Unstable ADC (Thiosuccinimide) Hydrolyzed_ADC Stable ADC (Ring-Opened Maleamic Acid) Unstable_ADC->Hydrolyzed_ADC Post-Conjugation Hydrolysis (pH 8.5-9.0) Experimental_Workflow start Start: ADC Sample plasma_incubation Incubate with Plasma at 37°C start->plasma_incubation time_points Collect Aliquots at Time Points plasma_incubation->time_points acidify Acidify Plasma (Stop Enzymatic Activity) time_points->acidify capture Immunoaffinity Capture of ADC acidify->capture elute_reduce Elute and Reduce ADC capture->elute_reduce lcms LC-MS Analysis (DAR Measurement) elute_reduce->lcms end End: Stability Profile lcms->end

References

Technical Support Center: Stability of Maleimide-Based Glucuronide Linker-1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of payload hydrophobicity on the stability of antibody-drug conjugates (ADCs) utilizing a maleimide-based glucuronide linker-1 (MAC-Glucuronide Linker-1).

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of increasing payload hydrophobicity on the stability of our MAC-Glucuronide Linker-1 ADC?

A1: The primary and most consistently reported impact of increasing payload hydrophobicity is a significant increase in the propensity for aggregation.[1][2][3] Highly hydrophobic payloads, when conjugated to the antibody, create surface patches that promote non-specific intermolecular interactions, leading to the formation of soluble and insoluble aggregates.[1][2][3] This can destabilize the native structure of the antibody.

Q2: How does the maleimide (B117702) component of the linker affect the stability of the ADC?

A2: The maleimide component is crucial for conjugation to cysteine residues on the antibody, but the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction. This reaction is reversible and can lead to premature deconjugation of the linker-payload from the antibody in vivo. This deconjugated linker-payload can then react with other thiol-containing molecules in circulation, such as albumin, leading to off-target toxicity.

Q3: What is the role of the glucuronide component in the linker, and how does it influence stability?

A3: The β-glucuronide component of the linker serves two main purposes. Firstly, it is designed to be cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment, allowing for targeted payload release.[4][5][6] Secondly, the glucuronide moiety is highly hydrophilic.[4][7] This hydrophilicity helps to counteract the hydrophobic character of the payload, which can mitigate aggregation tendencies and improve the overall solubility and stability of the ADC.[4][7]

Q4: What are the consequences of ADC aggregation for our research?

A4: ADC aggregation can lead to several adverse outcomes:

  • Reduced Therapeutic Efficacy: Aggregates may have diminished ability to bind to the target antigen and can be cleared more rapidly from circulation.

  • Increased Immunogenicity: The presence of aggregates can provoke an immune response.

  • Physical Instability: Aggregation can result in visible particulates and precipitation, which affects the shelf-life and manufacturability of the ADC.

  • Altered Pharmacokinetics (PK): Aggregated ADCs often exhibit different PK profiles compared to the monomeric form.

Q5: What is the Drug-to-Antibody Ratio (DAR), and how does it relate to payload hydrophobicity and stability?

A5: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. While a higher DAR can enhance potency, it also increases the overall hydrophobicity of the ADC, especially with hydrophobic payloads. This heightened hydrophobicity often leads to a greater tendency for aggregation. Therefore, a careful balance must be struck between achieving a therapeutically effective DAR and maintaining ADC stability.

Troubleshooting Guides

Problem 1: High Levels of Aggregation Detected by Size Exclusion Chromatography (SEC)
  • Possible Cause: The hydrophobicity of the payload is likely driving intermolecular interactions.

  • Troubleshooting Steps:

    • Re-evaluate Payload Choice: If possible, consider a more hydrophilic payload or a payload with a lower calculated logP.

    • Optimize DAR: Aim for a lower average DAR during the conjugation reaction. A DAR of 2 to 4 is often a good starting point to balance potency and stability.

    • Formulation Optimization:

      • Ensure the formulation buffer has an optimal pH and ionic strength.

      • Consider the addition of excipients, such as polysorbates or sugars (e.g., sucrose, trehalose), which can help to stabilize the ADC and reduce aggregation.

    • Site-Specific Conjugation: If using a stochastic cysteine conjugation method, consider exploring site-specific conjugation technologies. This can lead to a more homogeneous ADC product with potentially improved stability.

Problem 2: Premature Payload Deconjugation Observed in Plasma Stability Assays
  • Possible Cause: The thiosuccinimide linkage is likely undergoing a retro-Michael reaction, leading to payload loss.

  • Troubleshooting Steps:

    • Promote Thiosuccinimide Ring Hydrolysis: The hydrolyzed form of the thiosuccinimide ring is stable and not susceptible to the retro-Michael reaction. After the initial conjugation, you can intentionally promote hydrolysis by:

      • Incubating the ADC at a slightly basic pH (e.g., pH 8.5-9.0) for a defined period. This needs to be carefully optimized to avoid any negative impact on the antibody itself.

    • Use of Self-Hydrolyzing Maleimides: For future ADC constructs, consider using next-generation maleimide derivatives that are designed to undergo rapid intramolecular hydrolysis upon conjugation.

    • Analytical Confirmation: Use LC-MS to confirm that the loss in DAR is due to deconjugation and not another degradation pathway. You can also analyze plasma samples to detect the transfer of the linker-payload to plasma proteins like albumin.

Problem 3: Inconsistent Results in Cell-Based Potency Assays
  • Possible Cause: The ADC preparation may be heterogeneous due to the presence of aggregates or different DAR species, each with potentially different activities.

  • Troubleshooting Steps:

    • Purify the ADC: Use preparative SEC to isolate the monomeric fraction of the ADC and remove aggregates before conducting cell-based assays.

    • Characterize the Purified ADC: Thoroughly characterize the purified monomeric ADC using SEC, HIC, and LC-MS to ensure you are working with a well-defined and consistent material.

    • Assess Linker-Payload Stability in Assay Media: Incubate the ADC in the cell culture media for the duration of the assay and analyze for any signs of instability or deconjugation that could affect the results.

Quantitative Data Summary

While a comprehensive dataset for the specific MAC-Glucuronide Linker-1 is proprietary, the following table summarizes the generally observed relationship between payload hydrophobicity (represented by logP) and ADC stability based on published literature.

Payload CharacteristicPayload Example (Illustrative)Approximate cLogPExpected Impact on ADC StabilityKey Analytical Readout
High Hydrophobicity Auristatins (e.g., MMAE)> 5Increased aggregation, potential for faster clearance. Destabilization of the native mAb structure.% High Molecular Weight Species (SEC), Thermal Stability (DSC)
Moderate Hydrophobicity Camptothecin derivatives3 - 5Moderate tendency for aggregation. Stability is highly dependent on the linker and DAR.% High Molecular Weight Species (SEC), DAR over time (LC-MS)
Low Hydrophobicity Payloads with charged groups or hydrophilic modifications< 3Lower propensity for aggregation, improved solubility.% High Molecular Weight Species (SEC)

Detailed Experimental Protocols

Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify the monomeric, aggregated (high molecular weight species), and fragmented (low molecular weight species) forms of an ADC.

Materials:

  • ADC sample

  • SEC Mobile Phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • Size Exclusion Chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • HPLC or UPLC system with a UV detector

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm low-protein-binding filter.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Chromatographic Run: Run the chromatography isocratically for a sufficient time to allow for the elution of all species (typically 20-30 minutes).

  • Detection: Monitor the eluate by UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate different ADC species based on their hydrophobicity, which is primarily influenced by the DAR.

Materials:

  • ADC sample

  • HIC Mobile Phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • HIC Mobile Phase B (e.g., 20 mM sodium phosphate, pH 7.0)

  • HIC column (e.g., a butyl- or phenyl-based column)

  • HPLC or UPLC system with a UV detector

Methodology:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Run: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.

  • Detection: Monitor the eluate by UV absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • The retention time profile provides a qualitative assessment of the ADC's hydrophobicity.

Protocol 3: Determination of DAR and Linker Stability by LC-MS

Objective: To determine the average DAR and assess the stability of the linker-payload attachment by monitoring changes in DAR over time.

Materials:

  • ADC sample

  • Denaturing buffer (e.g., containing guanidine-HCl)

  • Reducing agent (e.g., DTT or TCEP) for light and heavy chain analysis

  • LC-MS system with a suitable reversed-phase column and a high-resolution mass spectrometer

  • Deconvolution software

Methodology:

  • Sample Preparation (for intact mass analysis):

    • Dilute the ADC sample in an appropriate buffer compatible with mass spectrometry.

  • Sample Preparation (for light and heavy chain analysis):

    • Denature the ADC in the denaturing buffer.

    • Reduce the interchain disulfide bonds by adding the reducing agent and incubating at 37°C.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the intact ADC or the reduced light and heavy chains using a reversed-phase gradient.

    • Acquire mass spectra across the elution profile.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different species.

    • Calculate the DAR by comparing the masses of the conjugated and unconjugated species.

    • For stability studies, analyze samples at different time points and monitor the decrease in the average DAR.

Visualizations

experimental_workflow cluster_prep ADC Sample Preparation cluster_analysis Stability Analysis cluster_readout Stability Readouts ADC_Stock ADC Stock Solution Formulation Formulation in Test Buffer ADC_Stock->Formulation Stress Incubation under Stress Conditions (e.g., 37°C in plasma) Formulation->Stress Timepoints Sampling at Time Points Stress->Timepoints SEC SEC Analysis Timepoints->SEC Assess Physical Stability HIC HIC Analysis Timepoints->HIC Monitor Hydrophobicity Changes LCMS LC-MS Analysis Timepoints->LCMS Assess Chemical Stability Aggregation % Aggregation SEC->Aggregation Hydrophobicity Hydrophobicity Profile HIC->Hydrophobicity DAR_Loss DAR Loss / Deconjugation LCMS->DAR_Loss hydrophobicity_impact cluster_cause Primary Cause cluster_effect Direct Effects on ADC cluster_consequence Stability Consequences Payload Increased Payload Hydrophobicity (High logP) Surface Increased Hydrophobic Surface Patches Payload->Surface leads to Conformation Potential Conformational Changes in Antibody Payload->Conformation Aggregation Increased Aggregation Surface->Aggregation promotes Conformation->Aggregation Instability Overall ADC Instability Aggregation->Instability Deconjugation Premature Deconjugation (Retro-Michael Reaction) Deconjugation->Instability

References

Technical Support Center: Tandem-Cleavage Linker Strategy for Enhanced MAC Glucuronide Linker-1 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the tandem-cleavage linker strategy, with a focus on MAC glucuronide linker-1, to enhance the stability of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the tandem-cleavage linker strategy and how does it improve the stability of antibody-drug conjugates (ADCs)?

A: The tandem-cleavage linker strategy is a novel approach to enhance the in vivo stability of ADCs.[1][2] It involves a linker system that requires two sequential enzymatic cleavage events to release the cytotoxic payload.[1][2] Typically, a dipeptide linker, which is susceptible to cleavage by lysosomal proteases like cathepsin, is protected by a sterically encumbering β-glucuronide moiety.[1][3] This glucuronide group acts as a hydrophilic shield, preventing extracellular enzymes in the bloodstream, such as elastase, from prematurely cleaving the dipeptide linker.[1][3] Once the ADC is internalized by the target tumor cell and trafficked to the lysosome, the β-glucuronide is first cleaved by the lysosomal enzyme β-glucuronidase.[1][4] This initial cleavage exposes the dipeptide linker, which is then rapidly cleaved by other lysosomal proteases to release the active payload inside the target cell.[1] This dual-cleavage mechanism significantly improves the stability of the ADC in circulation, reduces off-target toxicity, and thereby widens the therapeutic index.[1]

Q2: What is a this compound?

A: this compound is a type of cleavable linker used in the synthesis of ADCs.[5][] It incorporates a β-glucuronic acid moiety, which is designed to be cleaved by the enzyme β-glucuronidase.[] This enzyme is abundant in the lysosomal compartments of cells and is also found to be overexpressed in some tumor microenvironments, while having low activity in the bloodstream.[4][7] This differential activity allows for the selective release of the cytotoxic payload at the tumor site, enhancing the ADC's stability in systemic circulation.[][7] While some commercial descriptions have referred to it as a non-cleavable linker, its mechanism of action is based on enzymatic cleavage, which is a hallmark of cleavable linkers designed for targeted drug release.[][8]

Q3: What are the primary advantages of employing a glucuronide-based linker in an ADC?

A: Glucuronide-based linkers offer several key advantages in ADC development:

  • Enhanced Plasma Stability: They are highly stable in systemic circulation, preventing the premature release of the cytotoxic payload and minimizing off-target toxicity.[4][7][9] One study reported that a β-glucuronide MMAF drug-linker was highly stable in rat plasma with an extrapolated half-life of 81 days.[10]

  • Tumor-Selective Payload Release: The linker is specifically cleaved by β-glucuronidase, an enzyme that is abundant in lysosomes and overexpressed in some tumor types, leading to targeted drug delivery.[4][7]

  • Increased Hydrophilicity: The glucuronide moiety is highly hydrophilic.[4][7] This can help to overcome aggregation issues that are often associated with ADCs carrying hydrophobic payloads.[4][7][9]

  • Broad Payload Compatibility: The β-glucuronide linker strategy has been successfully used to deliver a variety of cytotoxic agents, including auristatins (MMAE, MMAF), doxorubicin (B1662922) analogues, and psymberin.[4][9][10]

Q4: Which enzymes are critical for the cleavage of the tandem linker?

A: The tandem-cleavage mechanism relies on the sequential action of two distinct types of enzymes found within the lysosome:

  • β-glucuronidase (GUSB): This enzyme initiates the process by cleaving the glycosidic bond of the β-glucuronide moiety, effectively "unmasking" the underlying linker.[1][4][7]

  • Lysosomal Proteases: Once the glucuronide is removed, the exposed dipeptide portion of the linker becomes accessible to lysosomal proteases, such as Cathepsin B, which then cleave the peptide bond to release the payload.[1]

Q5: Is the tandem-cleavage linker strategy broadly applicable to different cytotoxic payloads?

A: Yes, the tandem-cleavage strategy is a versatile and generalizable method that can be applied to a wide range of payloads.[1][3] The strategy has been successfully demonstrated with the commonly used payload monomethyl auristatin E (MMAE).[1][3] Additionally, the underlying β-glucuronide linker technology has been employed to prepare ADCs with several other drug classes, including other auristatins (MMAF), doxorubicin analogues, camptothecin, and psymberin, showcasing its broad applicability.[4][7][9][10]

Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma/Serum Stability Assay
  • Symptom: Your ELISA or LC-MS analysis shows a significant loss of conjugated payload or an increase in free payload in the plasma/serum sample at early time points (e.g., within the first 24 hours) of a 37°C incubation.

  • Possible Cause 1: The dipeptide linker is being cleaved by extracellular proteases. The tandem-cleavage strategy is specifically designed to prevent this. If this is observed, it may point to an issue with the ADC's synthesis and purification.

  • Solution 1:

    • Verify the structural integrity of the synthesized ADC, ensuring the β-glucuronide moiety is correctly attached and serving its protective function.

    • Ensure that the purification process has removed any residual enzymes or reactants from the conjugation process that could cause linker cleavage.

  • Possible Cause 2: Species-specific instability. While the tandem-cleavage strategy is designed to be broadly stable, it's important to be aware of species differences in plasma enzymes. For example, traditional Val-Cit linkers are known to be unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[11]

  • Solution 2:

    • The tandem-cleavage design significantly mitigates this issue.[1] However, when establishing a new experimental model, it is prudent to run parallel stability assays in plasma from different species (e.g., human, rat, mouse) to identify any potential species-specific liabilities.[12]

Issue 2: Incomplete or Slow Payload Release in Lysosomal Cleavage Assay
  • Symptom: After incubating the ADC with isolated lysosomal fractions or a lysosomal enzyme cocktail, LC-MS analysis shows a low amount of released payload.

  • Possible Cause 1: Suboptimal activity of the lysosomal enzymes in your assay.

  • Solution 1:

    • Confirm the enzymatic activity of your lysosomal preparation (e.g., purified lysosomes or tritosomes) using a positive control substrate for β-glucuronidase and cathepsin B.[13][14]

    • Ensure that the incubation buffer conditions (e.g., pH 4.5-5.0) are optimal for lysosomal enzyme activity.[11]

  • Possible Cause 2: The chosen dipeptide linker is a poor substrate for the specific lysosomal proteases in your assay.

  • Solution 2:

    • While many dipeptides are efficiently cleaved, the rate can vary.[15] If slow release is a persistent issue, consider screening alternative dipeptide sequences to find one that is more efficiently processed by lysosomal proteases while maintaining circulatory stability within the tandem-cleavage framework.[15]

Issue 3: ADC Aggregation During Storage or Experimentation
  • Symptom: Size Exclusion Chromatography (SEC) analysis shows an increase in high molecular weight species (HMWS), or visible precipitation is observed.

  • Possible Cause: The ADC construct, particularly with a hydrophobic payload, is prone to aggregation.

  • Solution:

    • The hydrophilic nature of the β-glucuronide linker is designed to reduce the tendency for aggregation.[4][7][9]

    • If aggregation is still observed, optimize the formulation buffer. This can include adjusting the pH or adding excipients like sucrose (B13894) or polysorbate.

    • For storage, aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[16]

Quantitative Data Summary

Table 1: In Vitro Potency of Anti-CD79b ADCs with Tandem-Cleavage vs. Monocleavage Linkers

Linker TypeConjugation ChemistryTarget Cell LineIC50 (ng/mL MMAE)
Tandem-Cleavage HIPSJeko-1~10
Monocleavage (Control)HIPSJeko-1~10
Monocleavage (Vedotin)MaleimideJeko-1~10
(Data synthesized from graphical representations in referenced literature. The tandem-cleavage linker ADCs were found to be equally potent in vitro compared to standard monocleavage linker ADCs.)[1][2]

Table 2: Stability of Anti-CD79b ADCs in Rat Serum at 37°C

Linker TypeConjugation Chemistry% Intact ADC Remaining (Day 7)
Tandem-Cleavage HIPS> 80%
Monocleavage (Control)HIPS< 40%
Monocleavage (Vedotin)Maleimide~60%
(Data synthesized from graphical representations in referenced literature. ADCs with the tandem-cleavage linker showed significantly improved stability in rat serum over 7 days compared to monocleavage linkers.)[1][2]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay (ELISA-Based)

Objective: To quantify the amount of intact, payload-conjugated ADC over time in a plasma matrix.

Methodology:

  • Preparation: Dilute the ADC to a final concentration (e.g., 1.3 mg/mL) in plasma (e.g., human, rat, mouse) containing an anticoagulant.[14] Prepare a buffer control to assess inherent stability.[14]

  • Incubation: Incubate the samples at 37°C.[1][14]

  • Time Points: Collect aliquots at specified time points (e.g., Day 0, 1, 2, 3, 5, 7).[1][14] Immediately freeze and store samples at -80°C until analysis.

  • ELISA Analysis: a. Coat a 96-well plate with an antigen specific to the ADC's antibody.[17] b. Block the plate to prevent non-specific binding.[17] c. Add diluted plasma samples. The intact ADC will bind to the coated antigen.[17] d. Wash the plate and add an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload.[17] e. Wash the plate and add a chromogenic substrate.[17] f. Measure the signal intensity, which is proportional to the concentration of intact ADC.[17]

  • Data Analysis: Plot the concentration of intact ADC versus time to determine the stability profile.

Protocol 2: In Vitro Plasma Stability Assay (LC-MS-Based for Free Payload)

Objective: To quantify the amount of payload prematurely released from the ADC in a plasma matrix.

Methodology:

  • Sample Incubation: Follow steps 1-3 from the ELISA-based protocol.

  • Sample Preparation: a. To an aliquot of the plasma sample, add a protein precipitation agent (e.g., 3-4 volumes of cold acetonitrile).[12][17] b. Vortex and centrifuge at high speed to pellet the precipitated proteins (including the ADC).[12][17] c. Collect the supernatant, which contains the small-molecule free payload.[17]

  • LC-MS Analysis: a. Analyze the supernatant using a suitable Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the amount of the released payload.[12][18] b. Use a standard curve of the free payload to ensure accurate quantification.[18]

  • Data Analysis: Express the amount of released drug as a percentage of the total theoretical drug concentration at the start of the experiment.[12]

Protocol 3: Lysosomal Stability and Payload Release Assay

Objective: To assess the efficiency of payload release from the ADC in a simulated lysosomal environment.

Methodology:

  • Preparation: Obtain or prepare isolated lysosomes (e.g., from rat liver tritosomes or human liver S9 fractions).[13][14]

  • Incubation: a. Incubate the ADC with the lysosomal preparation at 37°C in a buffer that maintains lysosomal enzyme activity (typically acidic, pH 4.5-5.0).[14] b. Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes).[14]

  • Sample Processing: a. Stop the enzymatic reaction (e.g., by adding a quenching solution like cold acetonitrile).[14] b. Perform protein precipitation to separate the released payload from the ADC and lysosomal proteins.[14] c. Centrifuge and collect the supernatant.[14]

  • Analysis: Quantify the released payload in the supernatant by LC-MS.[14]

  • Data Interpretation: An effective cleavable linker will show efficient and time-dependent payload release in the lysosomal fraction.[14]

Visualizations

Tandem_Cleavage_Mechanism Tandem-Cleavage Linker Mechanism for Payload Release cluster_0 Systemic Circulation (Plasma) cluster_1 Target Cell ADC_circ Intact ADC in Circulation (Glucuronide Protects Linker) Internalization Internalization via Endocytosis ADC_circ->Internalization Targeting Lysosome Lysosome (Acidic pH) Internalization->Lysosome Cleavage1 Step 1: β-glucuronidase cleaves glucuronide Lysosome->Cleavage1 Cleavage2 Step 2: Cathepsin cleaves dipeptide Cleavage1->Cleavage2 Payload Active Payload Released Cleavage2->Payload Stability_Assay_Workflow Experimental Workflow for In Vitro Plasma Stability Assay cluster_ELISA ELISA Method (Intact ADC) cluster_LCMS LC-MS Method (Free Payload) Start Start: ADC Sample Incubation Incubate ADC in Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Multiple Time Points (e.g., Day 0, 1, 3, 7) Incubation->Sampling ELISA Immunoassay to Capture Intact ADC Sampling->ELISA Precipitation Protein Precipitation (e.g., Acetonitrile) Sampling->Precipitation Detection_ELISA Payload-Specific Antibody Detection ELISA->Detection_ELISA Analysis_ELISA Quantify Signal: % Intact ADC vs. Time Detection_ELISA->Analysis_ELISA Supernatant Collect Supernatant Precipitation->Supernatant LCMS LC-MS Analysis of Supernatant Supernatant->LCMS Analysis_LCMS Quantify Free Payload vs. Time LCMS->Analysis_LCMS

References

PEGylation to improve pharmacokinetics of MAC glucuronide linker-1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PEGylation of Maleimide-Activated Cysteine (MAC) glucuronide linker-1 antibody-drug conjugates (ADCs) to improve their pharmacokinetic profiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for PEGylating a MAC glucuronide linker-1 ADC?

A1: The primary goal of PEGylating a this compound ADC is to improve its pharmacokinetic properties. Hydrophobic payloads can lead to ADC aggregation and rapid clearance from circulation.[1][2] PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, increases the hydrophilicity and steric hindrance of the ADC. This modification can lead to a longer plasma half-life, reduced clearance, and improved overall exposure, which can enhance the therapeutic window.[3][4]

Q2: How does the this compound facilitate payload release?

A2: The this compound is an enzyme-cleavable linker.[] It is designed to be stable in systemic circulation but is cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within lysosomes of cancer cells.[6][7][8] Upon cleavage of the glucuronide moiety, a self-immolative spacer is typically triggered to release the active cytotoxic payload inside the target cell.[6]

Q3: What is the "MAC" portion of the linker and why is it important?

A3: "MAC" refers to a Maleimide-Activated Cysteine linker. The maleimide (B117702) group provides a reactive site for conjugation to thiol groups (-SH) on the antibody, which are typically generated by reducing interchain disulfide bonds. This allows for a stable covalent bond between the linker-payload and the antibody.

Q4: How does the length of the PEG chain impact the pharmacokinetics of the ADC?

A4: The length of the PEG chain has a significant impact on the ADC's pharmacokinetic profile. Longer PEG chains generally lead to slower clearance and increased plasma exposure. However, there is a threshold beyond which further increasing the PEG length may not provide additional benefits. For a glucuronide-MMAE ADC, a PEG chain of at least 8 ethylene (B1197577) oxide units (PEG8) was found to be sufficient to minimize plasma clearance to a level comparable to the parent antibody.[1][2]

Q5: Can PEGylation negatively affect the in vitro potency of the ADC?

A5: In studies with PEGylated glucuronide-MMAE ADCs, the inclusion of PEG chains of varying lengths had no significant impact on the in vitro cytotoxicity and potency of the conjugates.[2] However, it is a critical parameter to assess for each specific ADC construct, as steric hindrance from the PEG chain could potentially interfere with antigen binding in some cases.

Q6: What is the drug-to-antibody ratio (DAR) and how does it affect PEGylated ADCs?

A6: The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[9] A higher DAR can increase the potency of the ADC but can also increase its hydrophobicity, leading to faster clearance and potential aggregation.[10] PEGylation can help mitigate the negative effects of a high DAR by increasing the overall hydrophilicity of the ADC, allowing for higher drug loading without compromising pharmacokinetics.[3][4]

Troubleshooting Guides

This section addresses common issues encountered during the PEGylation and characterization of this compound ADCs.

Issue Potential Causes Troubleshooting Steps & Recommendations
Low Drug-to-Antibody Ratio (DAR) 1. Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds leads to fewer available thiol groups for conjugation.[11] 2. Hydrolysis of Maleimide: The maleimide group on the linker can hydrolyze, rendering it unreactive to thiols. 3. Steric Hindrance: The PEG chain may sterically hinder the access of the maleimide to the antibody's thiol groups.[9] 4. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to inefficient conjugation.[12]1. Optimize Reduction: Ensure complete but controlled reduction using an appropriate concentration of a reducing agent like TCEP. Remove excess reducing agent before adding the linker-payload.[11] 2. Use Fresh Reagents: Prepare linker-payload solutions immediately before use to minimize hydrolysis. 3. Optimize Linker Design: If steric hindrance is a major issue, consider a linker design with a longer spacer between the maleimide and the PEG chain. 4. Systematic Optimization: Empirically determine the optimal pH (typically 6.5-7.5 for maleimide-thiol conjugation), temperature, and incubation time for your specific antibody and linker.[11]
ADC Aggregation 1. High Hydrophobicity: The cytotoxic payload is often highly hydrophobic, leading to aggregation, especially at high DARs.[1] 2. Inadequate PEGylation: The PEG chain may be too short to effectively shield the hydrophobic payload.[2] 3. Buffer Conditions: Incorrect pH or high salt concentrations can promote protein aggregation.1. Increase PEG Chain Length: Utilize a longer PEG chain (e.g., PEG8 or greater) to enhance the hydrophilicity of the ADC.[1][2] 2. Optimize DAR: Aim for a lower DAR if aggregation persists even with PEGylation. 3. Buffer Screening: Screen different buffer compositions and pH values to find conditions that minimize aggregation. Use size-exclusion chromatography (SEC) to monitor aggregation levels.
Inconsistent Pharmacokinetic (PK) Results 1. Heterogeneous ADC Population: A wide distribution of DAR values can lead to variability in PK profiles. 2. In Vivo Instability: Premature cleavage of the linker or deconjugation of the payload in circulation.[13] 3. Analytical Variability: Inconsistent sample handling, processing, or analysis can introduce errors.1. Characterize Heterogeneity: Use techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry to assess the distribution of DAR species.[14] Aim for a more homogeneous product through optimized conjugation conditions. 2. Assess Stability: Perform in vitro plasma stability assays to evaluate the stability of the linker and the maleimide-thiol linkage. Consider using a self-stabilizing maleimide if deconjugation is an issue.[2] 3. Standardize Protocols: Implement and strictly follow standardized protocols for blood collection, plasma processing, and bioanalytical assays.[]
Reduced In Vivo Efficacy Despite Good In Vitro Potency 1. Rapid Clearance: The ADC may be cleared from circulation too quickly to reach the tumor in sufficient concentrations.[10] 2. Poor Tumor Penetration: The size and properties of the ADC may limit its ability to penetrate solid tumors. 3. Off-Target Toxicity: The ADC may be causing toxicity in healthy tissues, limiting the tolerable dose.[13]1. Optimize PEGylation for PK: Ensure the PEG chain length is sufficient to prolong circulation time (e.g., PEG8 or longer).[1][2] 2. Evaluate Biodistribution: Conduct biodistribution studies to assess tumor accumulation and distribution in other tissues. 3. Tolerability Studies: Perform tolerability studies in relevant animal models to determine the maximum tolerated dose (MTD). PEGylation has been shown to improve the tolerability of ADCs with high DARs.[1][2]

Quantitative Data Summary

The following table summarizes the impact of PEG chain length on the pharmacokinetic parameters of a glucuronide-MMAE ADC with a drug-to-antibody ratio (DAR) of 8. The data is adapted from "Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates".

Linker TypePEG Chain LengthClearance (mL/day/kg)Half-life (t½, days)Area Under the Curve (AUC, µg*day/mL)
Non-PEGylated018.21.5165
PEGylatedPEG212.52.2240
PEGylatedPEG49.13.0330
PEGylatedPEG85.35.2566
PEGylatedPEG125.15.4588
PEGylatedPEG244.95.6612
Unconjugated AntibodyN/A4.56.0667

Table adapted from data presented in "Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates".

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a this compound ADC

This protocol describes a general method for conjugating a PEGylated this compound payload to an antibody via thiol chemistry.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • PEGylated this compound payload.

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Conjugation buffer: e.g., PBS with 50 mM borate, pH 7.2.

  • Quenching reagent: N-acetylcysteine.

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a 2-3 molar excess of TCEP for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Conjugation:

    • Immediately add the PEGylated this compound payload (dissolved in a suitable solvent like DMSO) to the reduced mAb at a molar ratio calculated to achieve the desired DAR.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted payload and other small molecules using SEC or TFF.

    • Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS).

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the average DAR using methods described in Protocol 2.

    • Assess the level of aggregation by SEC.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

This protocol outlines two common methods for determining the DAR of an ADC.

Method A: UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload (λmax_drug).

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, correcting for the payload's absorbance at 280 nm and the antibody's absorbance at λmax_drug.

  • The DAR is the molar ratio of the payload to the antibody.

Method B: Hydrophobic Interaction Chromatography (HIC) [14]

  • Inject the purified ADC onto a HIC column.

  • Elute with a decreasing salt gradient. Species with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.

  • The peak area for each species (DAR0, DAR2, DAR4, etc.) is integrated.

  • The average DAR is calculated as the weighted average of the peak areas.

Protocol 3: In Vivo Pharmacokinetic Analysis

This protocol provides a general workflow for assessing the pharmacokinetic profile of a PEGylated ADC in a murine model.

Materials:

  • PEGylated ADC.

  • Vehicle control (e.g., saline).

  • Rodent model (e.g., BALB/c mice).

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • Centrifuge.

  • Analytical method for ADC quantification (e.g., ELISA or LC-MS/MS).

Procedure:

  • Dosing:

    • Administer a single intravenous (IV) dose of the PEGylated ADC to a cohort of mice.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days) via a suitable method (e.g., tail vein or retro-orbital bleeding).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Quantification:

    • Quantify the concentration of the total antibody, conjugated antibody, and/or free payload in the plasma samples using a validated bioanalytical method (e.g., ELISA for total antibody, affinity-capture LC-MS/MS for conjugated payload).[]

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Use pharmacokinetic modeling software to calculate key parameters such as clearance, half-life (t½), and area under the curve (AUC).

Visualizations

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Early Endosome cluster_lysosome Lysosome (Low pH) ADC PEGylated ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome_ADC Internalized ADC Antigen->Endosome_ADC 2. Internalization (Endocytosis) Lysosome_ADC ADC in Lysosome Endosome_ADC->Lysosome_ADC 3. Trafficking BetaGlucuronidase β-glucuronidase Payload Released Payload Lysosome_ADC->Payload Payload Release BetaGlucuronidase->Payload 4. Linker Cleavage Target (e.g., DNA, Tubulin) Target (e.g., DNA, Tubulin) Payload->Target (e.g., DNA, Tubulin) 5. Cytotoxicity

Caption: ADC internalization and payload release pathway.

ADC_Development_Workflow A Antibody Selection & Production C Antibody Reduction A->C B Linker-Payload Synthesis (PEG-MAC-Glucuronide-Drug) D Conjugation B->D C->D E Purification (SEC/TFF) D->E F Characterization (DAR, Aggregation, Purity) E->F G In Vitro Assays (Potency, Stability) F->G H In Vivo Studies (PK, Efficacy, Tolerability) G->H I Lead Candidate Selection H->I Troubleshooting_Logic Start Experiment Start Problem Suboptimal Result? (e.g., Low DAR, Aggregation, Poor PK) Start->Problem Check_Conjugation Review Conjugation Protocol (Reduction, pH, Time, Temp) Problem->Check_Conjugation Yes Success Successful Outcome Problem->Success No Check_Reagents Assess Reagent Quality (Antibody, Linker-Payload) Check_Conjugation->Check_Reagents Check_PEG Evaluate PEG Chain Length Check_Reagents->Check_PEG Check_Purification Optimize Purification Method Check_PEG->Check_Purification Check_Purification->Start Re-run Experiment

References

optimizing storage conditions for MAC glucuronide linker-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MAC Glucuronide Linker-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions and troubleshooting common issues encountered during the use of this linker in antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound solid?

A1: To ensure the long-term stability and integrity of this compound in its solid form, it should be stored under specific conditions. Proper storage is crucial to preserve the glucuronide moiety and ensure predictable enzymatic cleavage in ADC applications.[]

Q2: How should I store solutions of this compound?

A2: Once this compound is in solution, it is critical to adhere to recommended storage conditions to prevent degradation. It is also advised to aliquot the solution to avoid repeated freeze-thaw cycles, which can inactivate the product.[2][3][4]

Q3: What solvents are compatible with this compound?

A3: this compound has good solubility in dimethyl sulfoxide (B87167) (DMSO).[][2][3][4] When preparing stock solutions, it is recommended to use newly opened, hygroscopic DMSO as it can significantly impact the solubility of the product.[2][3][4] For in vivo experiments, further dilution into aqueous buffers is common, but care must be taken to avoid precipitation.

Q4: What is the primary mechanism of cleavage for the this compound?

A4: this compound is an enzyme-cleavable linker.[] The release of the payload is achieved through the cleavage of the β-glucuronide glycosidic bond by the lysosomal enzyme β-glucuronidase.[5][6] This enzyme is abundant in lysosomes and can be overexpressed in some tumor types, allowing for targeted drug release in the tumor microenvironment.[5][7]

Q5: What are the advantages of using a glucuronide linker?

A5: Glucuronide linkers offer several advantages in ADC development. They are highly stable in systemic circulation, which minimizes premature drug release and associated off-target toxicity.[5][8] The hydrophilic nature of the β-glucuronide moiety can help to reduce the aggregation of ADCs, especially when working with hydrophobic payloads.[5][7] This can lead to improved pharmacokinetics and a better therapeutic window.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Requirements
Solid-20°CLong-term (months)Store under an inert atmosphere (e.g., nitrogen), keep dry, and avoid sunlight.[]
Solid0-4°CShort-term (days to weeks)Store under an inert atmosphere, keep dry, and avoid sunlight.[]
In Solvent (e.g., DMSO)-80°CUp to 6 monthsStored under nitrogen. Aliquot to avoid repeated freeze-thaw cycles.[2][3][4]
In Solvent (e.g., DMSO)-20°CUp to 1 monthStored under nitrogen. Aliquot to avoid repeated freeze-thaw cycles.[2][3][4]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

A consistently low DAR can compromise the efficacy of your ADC. Several factors during the conjugation process can contribute to this issue.

Potential Causes and Solutions:

  • Inefficient Antibody Reduction (for thiol-based conjugation): Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for linker attachment.

    • Solution: Optimize the concentration and incubation time of the reducing agent (e.g., TCEP). Ensure the pH of the reduction buffer is optimal (typically pH 7.0-7.5 for TCEP).

  • Suboptimal Conjugation Reaction Conditions: The efficiency of the reaction between the linker and the antibody is critical.

    • Solution:

      • Molar Excess of Linker: Increase the molar excess of the this compound. Titrate the ratio to find the optimal balance between achieving the desired DAR and minimizing aggregation.

      • Reaction Time and Temperature: Monitor the reaction over time to determine the optimal duration. Most conjugations are performed at room temperature or 4°C.

      • pH of Conjugation Buffer: Ensure the pH of the conjugation buffer is suitable for the specific conjugation chemistry being used (e.g., for maleimide-thiol conjugation, a pH of 6.5-7.5 is recommended).

  • Linker Instability or Degradation: Improper storage or handling of the linker can lead to its degradation, reducing its reactivity.

    • Solution: Always store the linker according to the recommended conditions. Prepare fresh solutions before use and avoid repeated freeze-thaw cycles.

  • Linker Precipitation: The hydrophobic nature of some payloads can lead to the precipitation of the drug-linker construct in aqueous buffers.

    • Solution: Dissolve the this compound in a small amount of an organic co-solvent like DMSO before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation.[9]

Troubleshooting_Low_DAR start Low DAR Observed check_reduction Check Antibody Reduction Efficiency start->check_reduction check_conditions Review Conjugation Reaction Conditions start->check_conditions check_linker_quality Assess Linker Integrity & Solubility start->check_linker_quality optimize_reduction Optimize Reducing Agent Concentration & Time check_reduction->optimize_reduction Inefficient optimize_conditions Adjust Linker Molar Excess, Time, Temperature, or pH check_conditions->optimize_conditions Suboptimal optimize_linker_handling Prepare Fresh Linker Solution, Use Co-solvent (e.g., DMSO) check_linker_quality->optimize_linker_handling Degraded/ Precipitated re_evaluate_dar Re-evaluate DAR optimize_reduction->re_evaluate_dar optimize_conditions->re_evaluate_dar optimize_linker_handling->re_evaluate_dar

Figure 1. Troubleshooting workflow for low Drug-to-Antibody Ratio (DAR).
Issue 2: ADC Aggregation

Aggregation of ADCs can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity. The hydrophobicity of the payload and linker can contribute to this issue.

Potential Causes and Solutions:

  • High DAR: A high number of conjugated drug-linker molecules can increase the overall hydrophobicity of the ADC, leading to aggregation.

    • Solution: Optimize the conjugation reaction to target a lower, more homogeneous DAR. This can be achieved by adjusting the molar excess of the linker and the reaction time.

  • Hydrophobic Payload: The intrinsic properties of the cytotoxic drug can drive aggregation.

    • Solution: While the payload itself cannot be changed, the hydrophilic nature of the glucuronide linker is advantageous in mitigating aggregation.[5][7] Ensure that the final ADC is in a buffer that promotes solubility. The use of formulation excipients such as polysorbates or sugars may be beneficial.

  • Improper Buffer Conditions: The pH and ionic strength of the buffer during conjugation and for the final formulation can impact ADC stability.

    • Solution: Screen different buffer conditions to find the optimal formulation that minimizes aggregation. Use Size Exclusion Chromatography (SEC) to monitor aggregation levels under different conditions.

  • Stress During Processing and Storage: Physical stresses such as agitation, multiple freeze-thaw cycles, and exposure to high temperatures can induce aggregation.

    • Solution: Handle the ADC solution gently. Aliquot the final product for storage at recommended temperatures (-20°C or -80°C) to avoid repeated freeze-thaw cycles.

Troubleshooting_Aggregation start ADC Aggregation Detected check_dar Analyze DAR (HIC/RP-HPLC) start->check_dar check_buffer Evaluate Buffer Composition (pH, Excipients) start->check_buffer check_handling Review Handling & Storage Procedures start->check_handling optimize_dar Reduce Linker Molar Excess to Lower DAR check_dar->optimize_dar High DAR optimize_formulation Screen Buffers and Excipients for Solubility check_buffer->optimize_formulation Suboptimal optimize_procedures Minimize Physical Stress, Aliquot for Storage check_handling->optimize_procedures Stressful analyze_aggregation Re-analyze Aggregation (SEC) optimize_dar->analyze_aggregation optimize_formulation->analyze_aggregation optimize_procedures->analyze_aggregation

Figure 2. Troubleshooting workflow for ADC aggregation.
Issue 3: Premature Cleavage of the Linker

While this compound is designed for high stability in circulation, premature cleavage can lead to off-target toxicity and reduced efficacy.

Potential Causes and Solutions:

  • Non-specific Enzyme Activity: While β-glucuronidase is the primary enzyme for cleavage, other enzymes in the plasma could potentially cleave the linker, although this is less common for glucuronide linkers compared to some peptide linkers.

    • Solution: Perform in vitro plasma stability assays to assess the rate of drug release over time. This can help determine if the linker is stable in the intended biological matrix.

  • Chemical Instability: Extreme pH conditions or the presence of certain reactive species during experimental procedures could potentially lead to non-enzymatic hydrolysis of the glycosidic bond.

    • Solution: Ensure that all buffers used during conjugation, purification, and formulation are within a neutral and stable pH range. Avoid harsh chemical treatments that could compromise the integrity of the linker.

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

Methodology:

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject 20-50 µL of the prepared ADC sample.

  • Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). Earlier eluting peaks correspond to lower DAR species due to lower hydrophobicity.

    • Integrate the area of each peak.

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)

Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Injection: Inject 20-50 µL of the prepared ADC sample.

  • Elution: Perform an isocratic elution with the mobile phase for a sufficient duration to allow all species to elute (typically 20-30 minutes).

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to high molecular weight species (aggregates), the monomeric ADC, and low molecular weight species (fragments).

    • Integrate the area of each peak.

    • Calculate the percentage of each species relative to the total peak area.

Protocol 3: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature drug release in plasma.

Materials:

  • ADC sample

  • Human plasma (or plasma from other species of interest)

  • Incubator at 37°C

  • Method for precipitating plasma proteins (e.g., acetonitrile)

  • LC-MS/MS system for quantifying the released payload

Methodology:

  • Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 96 hours).

  • Sample Processing: At each time point, precipitate the plasma proteins by adding 3 volumes of cold acetonitrile (B52724) to 1 volume of the plasma sample. Vortex and then centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method.

  • Data Analysis:

    • Quantify the concentration of the released payload at each time point.

    • Plot the percentage of released drug versus time to determine the stability of the ADC in plasma.

Signaling_Pathway cluster_storage Factors Affecting Linker Stability cluster_experimental Experimental Conditions storage_conditions Storage Conditions temperature Temperature storage_conditions->temperature light Light Exposure storage_conditions->light moisture Moisture/Humidity storage_conditions->moisture atmosphere Atmosphere (Inert vs. Air) storage_conditions->atmosphere linker_integrity MAC Glucuronide Linker-1 Integrity storage_conditions->linker_integrity experimental_conditions Reaction/Formulation Conditions ph pH experimental_conditions->ph solvents Co-solvents experimental_conditions->solvents enzymes Presence of Non-specific Enzymes experimental_conditions->enzymes experimental_conditions->linker_integrity outcome Optimal ADC Performance linker_integrity->outcome

Figure 3. Factors influencing the stability and integrity of this compound.

References

Technical Support Center: Method Refinement for Consistent MAC Glucuronide Linker-1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and efficient conjugation of the MAC glucuronide linker-1.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow.

Issue Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Incomplete reduction of antibody disulfide bonds.Ensure the reducing agent (e.g., TCEP) is fresh and used at an appropriate molar excess. Optimize reduction time and temperature. A typical starting point is a 10-20 fold molar excess of TCEP incubated for 1-2 hours at room temperature.[1]
Insufficient molar excess of this compound.Increase the molar ratio of the linker to the antibody. A 1.5 to 2-fold molar excess of the linker over the available thiol groups is a common starting point.[2]
Hydrolysis of the maleimide (B117702) group on the linker.Prepare the linker solution immediately before use. Ensure the conjugation buffer pH is maintained between 6.5 and 7.5, as higher pH can accelerate maleimide hydrolysis.[1]
Premature quenching of the reaction.Ensure the quenching agent (e.g., N-acetylcysteine) is added only after the desired conjugation time has elapsed.
High Aggregation of ADC Hydrophobicity of the payload and linker.[3][4]Consider using a co-solvent like DMSO or DMF to dissolve the linker-payload, ensuring the final concentration in the reaction is low (<10%) to prevent antibody denaturation.[2] Incorporating PEG moieties into the linker design can also increase hydrophilicity.[5]
High DAR.[6]Optimize the conjugation conditions to target a lower, more homogeneous DAR, typically between 2 and 4.[] This can be achieved by controlling the extent of antibody reduction.
Inappropriate buffer conditions.Screen different buffer systems and pH levels. The addition of excipients like polysorbate-20 can sometimes mitigate aggregation.
Inconsistent Batch-to-Batch Results Variability in antibody reduction.Tightly control the concentration, incubation time, and temperature of the reducing agent.[2]
Degradation of the this compound.Store the linker at the recommended temperature (typically -20°C or -80°C) and protect it from moisture.[][9] Allow the vial to warm to room temperature before opening to prevent condensation.
Inefficient removal of excess reagents.Optimize the purification method (e.g., SEC, HIC, or TFF) to ensure complete removal of unreacted linker and reducing/quenching agents.[10][]
Presence of Unconjugated Antibody Inefficient conjugation reaction.Review and optimize all reaction parameters, including molar ratios, pH, temperature, and reaction time.
Ineffective purification.Use a purification method with sufficient resolution to separate the ADC from the unconjugated antibody, such as Hydrophobic Interaction Chromatography (HIC).[12]
Linker-Payload Instability Reversibility of the thioether bond (retro-Michael addition).While generally stable, the thioether bond can show instability. Using linkers with stabilized maleimide derivatives can be a solution.[3] Ensure proper quenching of unreacted maleimides to prevent side reactions.
Cleavage of the glucuronide linker during conjugation/purification.Ensure that the pH of all buffers is maintained within a stable range for the glucuronide moiety. Avoid exposure to enzymatic contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the conjugation of this compound to a reduced antibody?

A1: A pH range of 6.5-7.5 is generally recommended for the thiol-maleimide conjugation reaction.[1] This range provides a good balance between the reactivity of the thiol groups and the stability of the maleimide group on the linker.

Q2: How can I control the Drug-to-Antibody Ratio (DAR)?

A2: The DAR is primarily controlled by the number of available thiol groups on the antibody.[] You can modulate the DAR by:

  • Varying the concentration of the reducing agent (e.g., TCEP): Higher concentrations will lead to more reduced disulfide bonds and a higher potential DAR.

  • Adjusting the reduction time and temperature: Longer incubation times or higher temperatures can increase the extent of reduction.

  • Using site-specific conjugation techniques: Engineering specific cysteine residues into the antibody allows for more precise control over the conjugation sites and, therefore, the DAR.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored at -20°C for long-term storage (months) and can be kept at 0-4°C for short-term use (days to weeks).[] It is crucial to keep the linker in a dry environment and avoid sunlight to maintain its stability.[]

Q4: What purification methods are suitable for ADCs conjugated with this compound?

A4: Several chromatography techniques are effective for purifying ADCs:

  • Size Exclusion Chromatography (SEC): This method is widely used to remove unconjugated linker, payload, and other small molecules, as well as to separate aggregates from the monomeric ADC.[10][]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs, as the hydrophobicity of the ADC increases with the number of conjugated drug-linkers.[2][12]

  • Ion Exchange Chromatography (IEX): This method can be used to remove impurities with different charge properties from the ADC.[]

  • Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecule impurities.[10]

Q5: How is the this compound cleaved to release the payload?

A5: The this compound is an enzyme-cleavable linker.[] Upon internalization of the ADC into a target cell, the glucuronide moiety is cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment, leading to the release of the cytotoxic payload.[][13]

Experimental Protocol: this compound Conjugation

This protocol provides a general framework for the conjugation of this compound to a monoclonal antibody. Optimization of specific parameters will be required for each unique antibody and payload combination.

1. Antibody Preparation and Reduction:

  • Prepare the antibody in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • To reduce the interchain disulfide bonds, add a freshly prepared solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution. A 10-20 fold molar excess of TCEP is a common starting point.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Remove excess TCEP using a desalting column or tangential flow filtration (TFF) with a suitable buffer (e.g., PBS with EDTA, pH 7.0-7.5).

2. Conjugation Reaction:

  • Dissolve the this compound payload conjugate in a minimal amount of an organic co-solvent such as DMSO.

  • Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of the linker over the antibody is 1.5 to 2-fold per available thiol group.

  • Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid antibody denaturation.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

3. Quenching:

  • To quench any unreacted maleimide groups, add a 5 to 10-fold molar excess of a quenching agent like N-acetylcysteine (relative to the linker).

  • Incubate for an additional 20-30 minutes at room temperature.

4. Purification:

  • Purify the resulting ADC using a suitable chromatography method.

    • Size Exclusion Chromatography (SEC): To remove excess linker, payload, and quenching agent.

    • Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs.

  • Perform buffer exchange into the final formulation buffer.

5. Characterization:

  • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

  • Determine the average DAR using techniques such as UV-Vis spectroscopy, HIC, or Mass Spectrometry.

  • Assess the level of aggregation using SEC.

  • Confirm the integrity of the ADC using SDS-PAGE (reduced and non-reduced).

Visualizations

experimental_workflow cluster_prep 1. Antibody Preparation cluster_reduction 2. Antibody Reduction cluster_conjugation 3. Conjugation cluster_quenching 4. Quenching cluster_purification 5. Purification cluster_characterization 6. Characterization antibody Monoclonal Antibody reduction Add TCEP (1-2 hours, RT) antibody->reduction purify_reduction Remove Excess TCEP (Desalting/TFF) reduction->purify_reduction conjugation Incubate (1-2 hours, RT, dark) purify_reduction->conjugation linker This compound (dissolved in DMSO) linker->conjugation quenching Add N-acetylcysteine (20-30 mins, RT) conjugation->quenching purification SEC and/or HIC quenching->purification characterization DAR, Aggregation, Integrity Analysis purification->characterization

Caption: Experimental workflow for this compound conjugation.

signaling_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Internalization Cleavage β-glucuronidase Cleavage Lysosome->Cleavage Payload Active Payload Cleavage->Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of action for a this compound ADC.

References

Technical Support Center: Scaling Up MAC Gluc-Linker-1 ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming common challenges encountered during the scaling up of MAC Gluc-Linker-1 Antibody-Drug Conjugate (ADC) production.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a MAC Gluc-Linker-1 ADC?

A1: The MAC Gluc-Linker-1 ADC targets a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized, and the glucuronide linker is designed to be stable in the bloodstream but is cleaved by lysosomal enzymes like β-glucuronidase, which are abundant in the tumor microenvironment. This releases the cytotoxic payload, leading to cancer cell death.

Q2: What are the critical quality attributes (CQAs) to monitor during scale-up?

A2: Key CQAs for MAC Gluc-Linker-1 ADC include the drug-to-antibody ratio (DAR), the distribution of different DAR species, the percentage of unconjugated antibody, and the levels of free drug and process-related impurities. Monitoring these attributes ensures the consistency, efficacy, and safety of the final product.

Q3: How does the choice of linker impact the stability and efficacy of the ADC?

A3: The glucuronide linker in the MAC Gluc-Linker-1 ADC is a cleavable linker designed for targeted drug release. Its stability in systemic circulation is crucial to minimize off-target toxicity, while its efficient cleavage within the tumor microenvironment is essential for potent anti-cancer activity.

Q4: What are the initial steps for troubleshooting a failed scale-up batch?

A4: Begin by thoroughly reviewing all batch records, including raw material specifications, equipment calibration logs, and process parameters. Compare the data from the failed batch with a successful lab-scale batch to identify any deviations. A logical troubleshooting workflow can help pinpoint the root cause.

Q5: What are the regulatory expectations for scaling up ADC production?

A5: Regulatory agencies like the FDA and EMA require a comprehensive understanding of how the manufacturing process is controlled to ensure product quality. This includes robust process characterization, validation of analytical methods, and a well-defined control strategy for all critical process parameters.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of MAC Gluc-Linker-1 ADC production.

Problem Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Inefficient conjugation reaction.Optimize reaction parameters such as pH, temperature, and incubation time. Ensure accurate quantification of antibody and linker-payload.
Degradation of the linker-payload.Verify the stability of the linker-payload under the reaction conditions. Use fresh, high-quality reagents.
High Levels of Aggregation Suboptimal buffer conditions.Screen different buffer formulations and pH ranges to identify conditions that minimize aggregation.
High protein concentration.Evaluate the impact of protein concentration on aggregation and adjust as necessary.
Inefficient purification.Optimize the chromatography steps to effectively remove aggregates. Consider adding a polishing step.
Presence of Free Drug Incomplete removal during purification.Improve the efficiency of the purification process, such as tangential flow filtration (TFF), to remove unconjugated drug.
Instability of the ADC.Assess the stability of the ADC under various storage conditions to prevent drug deconjugation.
Batch-to-Batch Variability Inconsistent raw material quality.Implement stringent quality control testing for all incoming raw materials, including the antibody and linker-payload.
Deviations in process parameters.Ensure strict adherence to established process parameters and equipment operating procedures.

Experimental Protocols

Protocol 1: MAC Gluc-Linker-1 Conjugation
  • Antibody Preparation: Prepare the MAC antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Linker-Payload Preparation: Dissolve the Gluc-Linker-1 payload in an appropriate organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add the linker-payload solution to the antibody solution at a specific molar ratio. Incubate the reaction mixture at a controlled temperature with gentle mixing for a defined period.

  • Quenching: Stop the reaction by adding a quenching reagent.

  • Purification: Purify the resulting ADC using a suitable chromatography method, such as hydrophobic interaction chromatography (HIC), to separate the ADC from unreacted antibody and free drug.

Protocol 2: DAR Determination by UV-Vis Spectroscopy
  • Measurement: Measure the absorbance of the purified ADC solution at 280 nm and the wavelength corresponding to the maximum absorbance of the payload.

  • Calculation: Use the Beer-Lambert law to calculate the concentrations of the antibody and the payload. The DAR is then calculated as the molar ratio of the payload to the antibody.

Visual Guides

logical_relationship start Failed Scale-up Batch review Review Batch Records start->review compare Compare to Lab-Scale review->compare identify Identify Deviations compare->identify investigate Investigate Root Cause identify->investigate implement Implement Corrective Actions investigate->implement end Successful Batch implement->end

Caption: Troubleshooting workflow for a failed ADC scale-up batch.

experimental_workflow start Start: Antibody & Linker-Payload conjugation Conjugation Reaction start->conjugation quenching Quenching conjugation->quenching purification Purification (e.g., HIC) quenching->purification characterization Characterization (e.g., DAR, Purity) purification->characterization end Final ADC Product characterization->end

Caption: General experimental workflow for ADC production.

signaling_pathway adc MAC Gluc-Linker-1 ADC receptor Target Antigen adc->receptor internalization Internalization receptor->internalization lysosome Lysosome internalization->lysosome cleavage Linker Cleavage by β-glucuronidase lysosome->cleavage payload Payload Release cleavage->payload apoptosis Apoptosis payload->apoptosis

Technical Support Center: Analysis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Find detailed protocols and data interpretation tips for monitoring two critical quality attributes: linker cleavage and aggregation.

Section 1: Linker Cleavage Analysis

Linker stability is a critical parameter for the efficacy and safety of an ADC. Premature cleavage of the linker in circulation can lead to off-target toxicity, while inefficient cleavage at the tumor site can reduce potency.[1][2][3] This section addresses common issues encountered during the analysis of linker stability.

Frequently Asked Questions (FAQs) - Linker Cleavage

Q1: Which analytical techniques are most suitable for detecting and quantifying linker cleavage?

A1: A multi-pronged approach using orthogonal methods is recommended for a comprehensive analysis of linker cleavage. The primary techniques include:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the drug-to-antibody ratio (DAR) and can reveal changes in this ratio due to linker cleavage.[4][5][6][7] It separates ADC species based on hydrophobicity, which changes as the hydrophobic drug-linker is cleaved.[7]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for detailed characterization of ADCs.[8][9] It can be used to identify and quantify the different drug-loaded species and to detect the presence of free drug, a direct indicator of linker cleavage.[8][10]

  • Capillary Electrophoresis (CE): CE techniques, such as capillary isoelectric focusing (cIEF) and capillary zone electrophoresis (CZE), separate molecules based on their charge and size.[11][12][13] These methods can resolve different ADC species and detect changes in the charge heterogeneity profile that may result from linker cleavage.[14][15]

Q2: My HIC profile shows unexpected peaks. What could be the cause?

A2: Unexpected peaks in your HIC chromatogram can arise from several factors:

  • Product Heterogeneity: The ADC itself is often a heterogeneous mixture of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).[16] These different species will resolve into distinct peaks.

  • Linker Cleavage: The appearance of new peaks or an increase in the intensity of peaks corresponding to lower DAR species can indicate linker cleavage.

  • Fragmentation: The antibody itself may have undergone fragmentation, leading to additional peaks.

  • Method-Induced Artifacts: Suboptimal mobile phase conditions or column interactions can sometimes cause peak splitting or shoulders. Ensure your method is optimized and robust.[4]

Q3: How can I confirm that a new peak in my analysis is due to linker cleavage and not another modification?

A3: To confirm linker cleavage, you can use a combination of techniques:

  • Mass Spectrometry (MS): Collect the fraction corresponding to the unexpected peak and analyze it by MS. This will allow you to determine the mass of the species and confirm if it corresponds to an ADC with a lower DAR or the unconjugated antibody.

  • Forced Degradation Studies: Subject your ADC to stress conditions known to induce linker cleavage (e.g., incubation in plasma, changes in pH).[17] If the peak of interest increases under these conditions, it is likely a product of linker cleavage.

Troubleshooting Guide: Linker Cleavage Analysis
Symptom Possible Cause Recommended Solution
Increase in DAR0 (unconjugated antibody) peak in HIC Linker instability and premature drug loss.Analyze samples by LC-MS to confirm the presence of free payload.[10] Evaluate linker stability in different buffers and temperatures.
Drifting baseline in HIC chromatogram Impure salts (e.g., ammonium (B1175870) sulfate) in the mobile phase.[6]Use high-purity salts for mobile phase preparation. Some chromatography software has a "blank subtraction" feature that can help correct for baseline drift.[6]
Poor resolution between different DAR species in HIC Suboptimal gradient, salt concentration, or column.Optimize the salt gradient and mobile phase pH.[4] Screen different HIC columns with varying hydrophobicity.
Low signal intensity in MS for intact ADC In-source fragmentation or poor ionization.Optimize MS parameters. For cysteine-linked ADCs, native MS conditions may be required to preserve non-covalent interactions.[18]

Section 2: Aggregation Analysis

Aggregation is a common degradation pathway for protein therapeutics, including ADCs.[19][20] The conjugation of hydrophobic linker-drugs can increase the propensity for aggregation.[10][21] Aggregates can reduce efficacy and, more critically, may elicit an immunogenic response.[22] Therefore, monitoring and controlling aggregation is essential.

Frequently Asked Questions (FAQs) - Aggregation

Q1: What are the primary methods for detecting and quantifying ADC aggregation?

A1: The industry-standard and most widely used technique is Size Exclusion Chromatography (SEC) .[19][21][22][23] SEC separates molecules based on their hydrodynamic size, effectively resolving monomers from dimers and higher-order aggregates.[22][23] For a more comprehensive analysis, orthogonal methods are recommended:

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in solution.[24][25][26] It is highly sensitive to the presence of large aggregates.[27][28]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.[22][29]

Q2: My SEC analysis shows an increase in high molecular weight species (HMWS). What are the likely causes?

A2: An increase in HMWS is a direct indication of aggregation. The causes can be multifaceted:

  • Formulation Issues: Suboptimal buffer conditions (pH, ionic strength) can lead to protein instability and aggregation.[30][31]

  • Storage and Handling: Stresses such as repeated freeze-thaw cycles, exposure to high temperatures, or mechanical stress (e.g., shaking) can induce aggregation.[17][30]

  • Inherent Properties of the ADC: A high drug-to-antibody ratio (DAR) can increase the hydrophobicity of the ADC, making it more prone to aggregation.[17] The nature of the antibody itself can also play a role.[31]

Q3: How can I mitigate aggregation of my ADC?

A3: Mitigating aggregation involves a combination of strategies:

  • Formulation Optimization: Screen different buffer systems (e.g., varying pH and excipients) to find conditions that maximize the stability of the ADC.[32]

  • Antibody and Linker Engineering: The use of more hydrophilic linkers can reduce the propensity for aggregation.[22] Engineering the antibody to reduce surface hydrophobicity can also be beneficial.

  • Controlled Handling and Storage: Store the ADC at recommended temperatures and avoid repeated freeze-thaw cycles by aliquoting into single-use vials.[17][30]

Troubleshooting Guide: Aggregation Analysis
Symptom Possible Cause Recommended Solution
Poor peak shape (tailing or fronting) in SEC Secondary interactions (ionic or hydrophobic) between the ADC and the SEC column matrix.[19][20]Modify the mobile phase by adjusting the salt concentration or adding a small amount of organic solvent (e.g., isopropanol, acetonitrile) to disrupt these interactions.[19]
ADC aggregates are not detected by SEC but are by DLS Aggregates may be very large and filtered out by the SEC column frit or are not eluting from the column. DLS is more sensitive to larger aggregates.[24]Use DLS as a complementary technique for aggregate detection.[24] If aggregates are suspected to be very large, techniques like micro-flow imaging (MFI) may be appropriate.[10]
High polydispersity index (PDI) in DLS The sample contains a wide range of particle sizes, indicating heterogeneity or the presence of aggregates.[25]Fractionate the sample using SEC to isolate the monomeric species and re-analyze by DLS to confirm.[24]

Experimental Protocols & Data

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.

Methodology:

  • Column: Utilize a size exclusion column suitable for the separation of monoclonal antibodies and their aggregates.

  • Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4. The mobile phase should be optimized to prevent non-specific interactions.[17]

  • Flow Rate: Set a flow rate that ensures adequate separation, typically between 0.5 and 1.0 mL/min.[17]

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[17]

  • Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluate using a UV detector at 280 nm.[17]

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[17]

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Objective: To determine the drug-to-antibody ratio (DAR) distribution of an ADC.

Methodology:

  • Column: Select a HIC column (e.g., Butyl, Phenyl) appropriate for ADC analysis.

  • Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

  • Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[32]

  • Chromatographic Run:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the prepared sample.

    • Elute the bound species using a decreasing salt gradient (e.g., from 100% A to 100% B over 30 minutes). More hydrophobic species (higher DAR) will elute later at lower salt concentrations.[32]

  • Detection: Monitor the chromatogram at 280 nm.

  • Data Analysis: Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR based on the peak area of each species.

Data Summary Tables

Table 1: Comparison of Key Analytical Techniques for ADC Aggregation Analysis

Technique Principle Information Provided Advantages Limitations
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volumeQuantifies monomer, dimers, and higher-order aggregates.[22]High resolution, quantitative, industry standard.[21][23]Potential for secondary interactions, may filter out very large aggregates.[20]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to Brownian motionProvides size distribution and polydispersity index (PDI).[25]Rapid, low sample consumption, sensitive to large aggregates.[28]Not a separation technique, less accurate for complex mixtures.
Analytical Ultracentrifugation (AUC) Measures sedimentation rate in a centrifugal fieldProvides information on molecular weight, size, and shape distribution.High resolution for different oligomeric states.[29]Low throughput, requires specialized equipment and expertise.

Table 2: Example SEC Data for an ADC Under Thermal Stress

Condition % High Molecular Weight Species (Aggregates) % Monomer % Low Molecular Weight Species (Fragments)
T=0, 4°C 1.298.50.3
1 Week, 40°C 5.893.11.1
2 Weeks, 40°C 12.386.51.2

Visualizations

ADC_Analysis_Workflow General Workflow for ADC Characterization cluster_sample ADC Sample cluster_aggregation Aggregation Analysis cluster_linker Linker Cleavage & DAR Analysis cluster_results Data Interpretation ADC_Sample ADC Product SEC Size Exclusion Chromatography (SEC) ADC_Sample->SEC DLS Dynamic Light Scattering (DLS) ADC_Sample->DLS AUC Analytical Ultracentrifugation (AUC) ADC_Sample->AUC HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC MS Mass Spectrometry (LC-MS) ADC_Sample->MS CE Capillary Electrophoresis (CE) ADC_Sample->CE Aggregation_Results Quantify Aggregates & Fragments SEC->Aggregation_Results DLS->Aggregation_Results AUC->Aggregation_Results DAR_Results Determine Avg. DAR & DAR Distribution HIC->DAR_Results MS->DAR_Results CE->DAR_Results Stability_Assessment Overall Stability Assessment Aggregation_Results->Stability_Assessment DAR_Results->Stability_Assessment

Caption: A general workflow for the characterization of ADC aggregation and linker stability.

Troubleshooting_SEC Troubleshooting Unexpected SEC Results Start Unexpected Peak(s) in SEC Chromatogram Check_Method Is the method robust and validated? Start->Check_Method Optimize_Method Optimize mobile phase (salt, organic modifier) and re-run Check_Method->Optimize_Method No Peak_Identity What is the nature of the peak? Check_Method->Peak_Identity Yes Optimize_Method->Start HMWS High Molecular Weight Species (HMWS) Peak_Identity->HMWS Elutes Earlier LMWS Low Molecular Weight Species (LMWS) Peak_Identity->LMWS Elutes Later Investigate_Aggregation Investigate causes of aggregation (formulation, handling, storage) HMWS->Investigate_Aggregation Investigate_Fragmentation Investigate causes of fragmentation (proteolysis, pH stress) LMWS->Investigate_Fragmentation

Caption: A decision tree for troubleshooting unexpected results in Size Exclusion Chromatography.

References

impact of buffer pH on MAC glucuronide linker-1 conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers utilizing maleimide-activated linkers, such as Maleimide-Cysteine (MAC) Glucuronide Linker-1, for bioconjugation. It focuses on the critical impact of buffer pH on conjugation efficiency and provides troubleshooting advice to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for conjugating a MAC glucuronide linker to a cysteine residue?

The optimal pH range for the reaction between a maleimide (B117702) and a thiol group (from a cysteine residue) is pH 6.5 to 7.5 .[1][2][3][4] Within this window, the reaction is highly selective for thiols and proceeds efficiently.[2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][3]

Q2: Why is pH so critical for the success of the maleimide-cysteine reaction?

The pH of the reaction buffer directly governs the balance between the desired conjugation reaction and several undesirable side reactions. It influences both the reactivity of the thiol group on the protein and the stability of the maleimide group on the linker.[4] Deviating from the optimal pH 6.5-7.5 range can lead to significantly lower yields and the formation of impurities.

Q3: What are the primary side reactions that occur outside the optimal pH range?

There are two main side reactions to consider:

  • At pH > 7.5 (Alkaline/Basic Conditions):

    • Maleimide Hydrolysis: The maleimide ring becomes highly susceptible to hydrolysis.[3][5] This ring-opening reaction creates a maleamic acid derivative that is unreactive towards thiols, thereby reducing the concentration of the active linker and lowering the final conjugation yield.[3][6] The rate of hydrolysis increases significantly with increasing pH.[5]

    • Loss of Selectivity: Above pH 7.5, the maleimide group begins to lose its selectivity for thiols and can react competitively with primary amines, such as the epsilon-amino group of lysine (B10760008) residues.[3][4]

  • At pH < 6.5 (Acidic Conditions):

    • Reduced Reaction Rate: The rate of the desired Michael addition reaction slows down considerably.[4] This is because the thiol group (with a pKa typically around 8.5) is predominantly in its protonated, non-nucleophilic state at lower pH values, making it a less effective reactant.

Q4: Which buffers are recommended for this conjugation, and what should be avoided?

  • Recommended Buffers: Phosphate-buffered saline (PBS), Tris, and HEPES are all suitable choices, provided the final pH is adjusted to the 6.5-7.5 range.[6][7][8]

  • Buffers to Avoid: Any buffer containing thiol compounds (e.g., Dithiothreitol - DTT) should be avoided in the final conjugation step as they will compete with the protein's cysteine residues for the maleimide linker.[7]

  • Important Preparation Step: All buffers should be deoxygenated (degassed) before use to prevent the oxidation of cysteine thiols into disulfide bonds, which are unreactive with maleimides.[7][8][9]

Data Summary: Impact of pH on Reaction Efficiency

The following table summarizes the effect of pH on the key reactions involved in the maleimide-cysteine conjugation process.

pH RangeThiol-Maleimide Conjugation (Desired Reaction)Maleimide Hydrolysis (Side Reaction)Reaction with Amines (Side Reaction)Overall Efficiency & Outcome
< 6.5 Very SlowMinimalNegligiblePoor: Incomplete conjugation due to slow reaction rate.
6.5 - 7.5 Fast & Efficient [2]Slow / Manageable[3]Negligible[3]Optimal: High yield of the desired thioether conjugate.
> 7.5 FastFast & Problematic [5]Becomes Significant [4]Poor: Low yield due to linker hydrolysis and non-specific labeling.

Troubleshooting Guide

Problem: My conjugation efficiency is very low.

  • Question: Did you check the pH of your reaction buffer?

    • Answer: The most common cause of low efficiency is an incorrect buffer pH. If the pH is too high (> 7.5), your maleimide linker may have been hydrolyzed and inactivated before it could react with the target cysteine.[4] If the pH is too low (< 6.5), the reaction rate is significantly reduced. Always prepare your buffer fresh and verify the pH immediately before starting the conjugation.

  • Question: Were the cysteine residues available for conjugation?

    • Answer: The target cysteine residues may have formed disulfide bonds (oxidized), which are unreactive towards maleimides.[1][9] Before conjugation, it is critical to reduce the protein with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][7] Unlike DTT, TCEP does not need to be removed prior to adding the maleimide linker.[1] Ensure your buffers were properly degassed to prevent re-oxidation.[7]

Problem: I am observing unexpected or non-specific conjugation.

  • Question: What was the pH of your reaction?

    • Answer: If your reaction pH drifted above 7.5, the maleimide linker loses its thiol selectivity and can begin to react with other nucleophilic groups, most commonly the primary amine on lysine residues.[3] This will result in a heterogeneous product. To avoid this, maintain the reaction pH strictly at or below 7.5.

Problem: My maleimide linker seems to be inactive even before I start the reaction.

  • Question: How did you prepare and store your maleimide linker stock solution?

    • Answer: Maleimides are susceptible to hydrolysis in aqueous solutions.[3] Aqueous solutions of maleimide-containing linkers should be prepared immediately before use.[4] For longer-term storage, dissolve the linker in a dry, water-miscible, and biocompatible organic solvent such as DMSO or DMF.[2][8]

Visual Guides and Workflows

cluster_pH Reaction Environment pH cluster_Reactions Reaction Pathways Low_pH < pH 6.5 (Acidic) Conjugation Desired Reaction: Stable Thioether Bond Low_pH->Conjugation Slow Rate Optimal_pH pH 6.5 - 7.5 (Optimal) Optimal_pH->Conjugation Fast & Selective High_pH > pH 7.5 (Alkaline) High_pH->Conjugation Fast Hydrolysis Side Reaction: Maleimide Hydrolysis (Inactive Linker) High_pH->Hydrolysis High Rate Amine_Reaction Side Reaction: Reaction with Lysine (Non-specific Labeling) High_pH->Amine_Reaction Significant Rate

Caption: pH-Dependent Reaction Pathways in Maleimide Chemistry.

cluster_prep Preparation cluster_react Conjugation cluster_purify Purification & Analysis p1 Prepare Degassed Buffer (e.g., PBS, pH 7.2) p2 Dissolve Protein (1-10 mg/mL) p1->p2 p3 Add TCEP for Reduction (10-100x molar excess) p2->p3 p4 Incubate 30-60 min at Room Temp p3->p4 r1 Add Maleimide Linker to Protein Solution (10-20x molar excess) p4->r1 p5 Prepare Maleimide Linker Stock (in DMSO/DMF) p5->r1 r2 Incubate 1-2 hours at RT or Overnight at 4°C f1 Purify Conjugate (e.g., Size Exclusion Chromatography) r2->f1 f2 Characterize Product (e.g., MS, HPLC) f1->f2

Caption: General Experimental Workflow for MAC Conjugation.

start Low Conjugation Efficiency Observed q1 Was reaction buffer pH verified to be 6.5-7.5? start->q1 a1_yes pH is correct. q1->a1_yes Yes a1_no Adjust buffer to optimal pH. Repeat experiment. q1->a1_no No q2 Was a non-thiol reducing agent (TCEP) used? a1_yes->q2 a2_yes Reduction step is correct. q2->a2_yes Yes a2_no Incorporate TCEP reduction step before adding maleimide. q2->a2_no No q3 Was maleimide linker stock prepared fresh in DMSO/DMF? a2_yes->q3 a3_yes Consider increasing maleimide:protein molar ratio. q3->a3_yes Yes a3_no Linker may have hydrolyzed. Prepare fresh stock immediately before use. q3->a3_no No

Caption: Troubleshooting Logic for Low Conjugation Efficiency.

Detailed Experimental Protocol

This protocol provides a general methodology for conjugating a maleimide-activated linker to a cysteine-containing protein. It must be optimized for specific proteins and linkers.

1. Materials and Reagents

  • Cysteine-containing protein

  • Maleimide-activated linker (e.g., MAC Glucuronide Linker-1)

  • Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS) or HEPES, pH 7.2-7.4.[7][8]

  • Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) hydrochloride.[1]

  • Solvent: Anhydrous DMSO or DMF.[8]

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25).[1]

2. Protein Preparation and Reduction

  • Prepare the reaction buffer and thoroughly degas it by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) for at least 15-20 minutes.[7][8]

  • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[7][8]

  • Prepare a fresh 10 mM stock solution of TCEP in degassed water.[10]

  • To reduce disulfide bonds and ensure cysteines are available, add the TCEP stock solution to the protein solution to achieve a 10- to 100-fold molar excess of TCEP over the protein.[7]

  • Incubate the mixture for 30-60 minutes at room temperature.[1] TCEP does not need to be removed.[1]

3. Conjugation Reaction

  • Immediately before use, dissolve the maleimide-activated linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[7]

  • Add the maleimide linker stock solution to the reduced protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[6][7] Add the linker dropwise while gently stirring the protein solution.

  • Flush the reaction vial with an inert gas, seal it tightly, and protect it from light if the linker is light-sensitive.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal time may vary.

4. Purification and Analysis

  • After the incubation period, remove the excess, unreacted maleimide linker and other small molecules. This is typically achieved using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[1]

  • Characterize the final conjugate. Determine the degree of labeling (DOL) using mass spectrometry (MS) or spectrophotometric methods, if applicable.[1] Analyze the purity of the conjugate using HPLC.

References

Technical Support Center: MAC Glucuronide Linker-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAC glucuronide linker-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and how does it work?

A1: The this compound is a specialized chemical linker used in the development of antibody-drug conjugates (ADCs).[1] It is an enzyme-cleavable linker designed for the targeted release of cytotoxic drugs within the tumor microenvironment.[1] The linker connects a potent drug payload to a monoclonal antibody that targets a specific antigen on cancer cells. The entire ADC is stable in systemic circulation, minimizing off-target toxicity.[1][2][3] Once the ADC binds to the target cancer cell and is internalized, the linker is cleaved by the lysosomal enzyme β-glucuronidase, which is often overexpressed in tumor cells.[1][4][][6] This cleavage releases the active cytotoxic drug inside the cancer cell, leading to cell death.

Q2: What are the key advantages of using the this compound?

A2: The primary advantages of the this compound include:

  • High Stability: It is highly stable in circulation, preventing premature drug release and reducing systemic toxicity.[1][3]

  • Targeted Drug Release: The linker is specifically cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes, ensuring targeted payload delivery.[1][4][6]

  • Reduced Aggregation: The β-glucuronide moiety is hydrophilic, which can help to decrease the aggregation often seen with ADCs carrying hydrophobic drug payloads.[3][6]

  • Broad Applicability: It can be used to conjugate a variety of payloads containing amine or hydroxyl groups through a self-immolative spacer.[]

Q3: What type of payloads can be used with the this compound?

A3: The this compound is versatile and can be used with a range of cytotoxic payloads. It is particularly well-suited for amine-containing drugs. Additionally, with the incorporation of a self-immolative spacer like N,N'-dimethylethylene diamine, its utility can be extended to phenol-containing cytotoxic agents.

Q4: How should this compound be stored?

A4: For long-term storage, this compound should be kept at -20°C for several months. For short-term storage, 0-4°C for days to weeks is acceptable.[1] It is also recommended to store it in a dry place and avoid sunlight.[1]

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving the this compound.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

A suboptimal DAR can significantly impact the efficacy of your ADC. Below are potential causes and solutions.

Possible Cause Suggested Solution
Incomplete Antibody Reduction Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time.
Suboptimal Conjugation Conditions Optimize reaction parameters such as pH, temperature, and reaction time. Ensure the linker-payload is fully dissolved before adding to the antibody solution.
Steric Hindrance If the payload is particularly bulky, it may sterically hinder conjugation. Consider using a linker with a longer spacer arm.
Linker-Payload Instability Ensure the linker-payload is stable under the conjugation conditions. Use fresh preparations for each experiment.
Issue 2: ADC Aggregation

Aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity. The hydrophilic nature of the this compound helps to mitigate this, but issues can still arise.

Possible Cause Suggested Solution
High DAR and Hydrophobic Payload Even with a hydrophilic linker, a high DAR of a very hydrophobic payload can lead to aggregation. Aim for an optimal DAR that balances efficacy with solubility.
Inappropriate Buffer Conditions Optimize the pH and ionic strength of the formulation buffer. A common starting point is a buffer with a pH around 6.0 and the inclusion of excipients like polysorbate 20 or sucrose.
Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles. Aliquot the ADC into single-use vials before freezing.
High Protein Concentration High concentrations of the ADC can promote aggregation. Determine the optimal concentration for storage and handling.
Issue 3: Low Conjugation Reaction Yield

Low recovery of the final ADC product can be a significant issue.

Possible Cause Suggested Solution
Precipitation During Conjugation If the ADC precipitates out of solution during the reaction, this will drastically lower the yield. This can be caused by factors mentioned in the aggregation section.
Loss During Purification The purification process can be a major source of product loss. Optimize purification methods (e.g., size exclusion chromatography, hydrophobic interaction chromatography) to minimize loss while still achieving the desired purity.
Instability of the Antibody or Linker Ensure the starting antibody is of high quality and that the linker has been stored correctly.
Issue 4: Inefficient or Incomplete Linker Cleavage

The therapeutic effect of the ADC is dependent on the efficient cleavage of the linker and release of the payload.

Possible Cause Suggested Solution
Low β-glucuronidase Activity in Target Cells Confirm the expression and activity of β-glucuronidase in your target cell line using a specific activity assay.
Incorrect Assay Conditions for In Vitro Cleavage For in vitro cleavage assays, ensure the pH of the buffer is optimal for β-glucuronidase activity (typically pH 4.0-5.0 for the lysosomal enzyme).
Steric Hindrance Around the Glucuronide Moiety The conjugation site on the antibody or the structure of the payload could potentially hinder the enzyme's access to the linker. This is less common but could be investigated with molecular modeling.

Experimental Protocols

Protocol 1: General Antibody-Drug Conjugation with this compound

This protocol provides a general workflow for conjugating a drug payload to a monoclonal antibody using the this compound. Optimization will be required based on the specific antibody and payload.

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Concentrate the antibody to a final concentration of 5-10 mg/mL.

  • Antibody Reduction (for Cysteine Conjugation):

    • Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution at a 2-3 molar excess per disulfide bond to be reduced.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange or using a desalting column.

  • Conjugation Reaction:

    • Dissolve the this compound payload in an organic solvent such as DMSO to a stock concentration of 10-20 mM.

    • Add the linker-payload solution to the reduced antibody solution at a molar excess of 1.5 to 5-fold over the available reactive sites. The final concentration of the organic solvent should typically be below 10% (v/v).

    • Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.

  • Quenching:

    • Quench the reaction by adding an excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted linker-payload.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other reaction components using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Determine the average DAR using hydrophobic interaction chromatography (HIC-HPLC) or mass spectrometry.

    • Assess the level of aggregation using SEC-HPLC.

    • Confirm the integrity of the ADC using SDS-PAGE and mass spectrometry.

Protocol 2: β-Glucuronidase Cleavage Assay

This assay is used to confirm the enzymatic cleavage of the this compound and the release of the payload.

  • Reagents:

    • Purified ADC with this compound.

    • Recombinant human β-glucuronidase.

    • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • Procedure:

    • Dilute the ADC to a final concentration of 100 µg/mL in the assay buffer.

    • Add β-glucuronidase to a final concentration of 1-5 µg/mL.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

    • Stop the reaction by adding a quenching solution (e.g., by denaturing the enzyme with a strong acid or organic solvent).

    • Analyze the samples by RP-HPLC or LC-MS to detect and quantify the released payload.

  • Controls:

    • Include a negative control with the ADC in the assay buffer without the enzyme to assess the stability of the linker.

    • Include a positive control with a known β-glucuronidase substrate to confirm enzyme activity.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol determines the potency of the ADC in killing target cancer cells.

  • Cell Seeding:

    • Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a predetermined optimal density.

    • Allow the cells to adhere and grow overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, an isotype control ADC (an ADC with the same payload and linker but with an antibody that does not target the cells), and the free drug.

    • Treat the cells with the different concentrations of the compounds.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_release Payload Release ADC ADC in Circulation (Stable) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Internalization Internalization (Receptor-Mediated Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage (β-glucuronidase) Lysosome->Cleavage 4. Enzymatic Cleavage Payload Active Payload Released Cleavage->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action for an ADC with a this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Experimental Issue Start->Problem LowDAR Low DAR Problem->LowDAR DAR Issue Aggregation Aggregation Problem->Aggregation Stability Issue LowYield Low Yield Problem->LowYield Yield Issue CleavageIssue Inefficient Cleavage Problem->CleavageIssue Efficacy Issue AnalyzeDAR Analyze Conjugation & Reduction LowDAR->AnalyzeDAR AnalyzeAggregation Analyze Formulation & DAR Aggregation->AnalyzeAggregation AnalyzeYield Analyze Purification & Stability LowYield->AnalyzeYield AnalyzeCleavage Analyze Enzyme Activity & Assay Conditions CleavageIssue->AnalyzeCleavage OptimizeDAR Optimize Reagents & Conditions AnalyzeDAR->OptimizeDAR OptimizeAggregation Optimize Buffer & Concentration AnalyzeAggregation->OptimizeAggregation OptimizeYield Optimize Purification & Handling AnalyzeYield->OptimizeYield OptimizeCleavage Optimize Assay & Controls AnalyzeCleavage->OptimizeCleavage End Successful Experiment OptimizeDAR->End OptimizeAggregation->End OptimizeYield->End OptimizeCleavage->End

Caption: A logical workflow for troubleshooting common experimental issues.

References

Validation & Comparative

In Vitro Validation of Glucuronide Linker Cleavage by β-Glucuronidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of the MAC glucuronide linker-1 against other common cleavable linkers used in antibody-drug conjugates (ADCs). The data presented herein supports the critical role of linker technology in the development of effective and safe targeted therapies. Glucuronide-based linkers are designed for stability in systemic circulation and selective cleavage by β-glucuronidase, an enzyme overexpressed in the tumor microenvironment and within lysosomes of cancer cells.[][2] This targeted release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window of potent cytotoxic payloads.[3]

Comparative Performance of Cleavable Linkers

The selection of a cleavable linker significantly impacts the stability, hydrophilicity, and ultimately, the therapeutic index of an ADC. The following table summarizes key performance indicators for glucuronide-based linkers, including the this compound, in comparison to the widely used dipeptide linker, Val-Cit.

FeatureThis compound (and other Glucuronide Linkers)Val-Cit LinkerKey Considerations
Primary Cleavage Mechanism Enzymatic cleavage by β-glucuronidase.[][2]Enzymatic cleavage by Cathepsin B, a lysosomal protease.[3]Efficacy is dependent on the expression levels of the respective enzymes in the target tumor tissue.
Plasma Stability High stability in plasma across various species. A β-glucuronide MMAF drug-linker demonstrated an extrapolated half-life of 81 days in rat plasma.[3]High stability in human plasma (half-life > 230 days), but significantly less stable in mouse plasma due to cleavage by carboxylesterase 1c.[3]Species-specific linker stability is a critical factor in preclinical animal model selection.
Hydrophilicity & Aggregation The glucuronide moiety is highly hydrophilic, which enhances the solubility of the ADC and reduces the tendency for aggregation, even with hydrophobic payloads.[]The Val-Cit-PABC (para-aminobenzyl carbamate) spacer is relatively hydrophobic, which can lead to ADC aggregation, particularly at high drug-to-antibody ratios (DARs).[3]Increased hydrophilicity can lead to improved pharmacokinetics and a wider therapeutic window.[3]
Off-Target Cleavage High specificity for β-glucuronidase, resulting in minimal off-target cleavage in circulation.[3]Susceptible to premature cleavage by other proteases like human neutrophil elastase, which can cause off-target toxicity.[3]High specificity of the cleavage mechanism is crucial for minimizing systemic toxicity.

Enzymatic Cleavage of this compound

The cleavage of the this compound is a targeted process initiated by the enzyme β-glucuronidase. This enzyme is abundant in the tumor microenvironment and lysosomes, ensuring that the cytotoxic payload is released preferentially at the site of action. The process involves the hydrolysis of the glycosidic bond of the glucuronic acid moiety, which in turn triggers a self-immolative cascade to release the active drug.

ADC ADC-Linker-Payload Cleavage Hydrolysis of Glucuronide Bond ADC->Cleavage Internalization into Target Cell Enzyme β-Glucuronidase (Tumor Microenvironment/ Lysosome) Enzyme->Cleavage Release Self-Immolative Cascade Cleavage->Release Payload Active Cytotoxic Payload Release->Payload Target Cancer Cell Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Enzymatic cleavage of the glucuronide linker by β-glucuronidase.

Experimental Protocol: In Vitro β-Glucuronidase Cleavage Assay

This protocol outlines a general method for the in vitro validation of this compound cleavage using β-glucuronidase, followed by HPLC analysis.

Objective: To quantify the rate and extent of payload release from a glucuronide-linked ADC upon incubation with β-glucuronidase.

Materials:

  • ADC conjugated with this compound

  • Recombinant human β-glucuronidase

  • Assay Buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Reaction Setup:

    • Prepare a solution of the ADC in the assay buffer to a final concentration of 1 mg/mL.

    • Pre-warm the ADC solution and the β-glucuronidase enzyme solution to 37°C.

    • Initiate the reaction by adding β-glucuronidase to the ADC solution. The final enzyme concentration should be optimized based on the specific activity of the enzyme lot (a starting point could be 100 µg/mL).

  • Incubation:

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution. This will precipitate the protein and stop the enzymatic reaction.

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Separate the intact ADC, free payload, and any intermediates using a suitable gradient elution method.

    • Monitor the elution profile using the detector and quantify the peak areas corresponding to the different species.

  • Data Analysis:

    • Calculate the percentage of released payload at each time point relative to the initial amount of conjugated payload.

    • Plot the percentage of released payload against time to determine the cleavage kinetics.

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare ADC Solution (1 mg/mL in Assay Buffer) C Pre-warm Solutions to 37°C A->C B Prepare β-Glucuronidase Solution B->C D Initiate Reaction: Add Enzyme to ADC C->D E Incubate at 37°C D->E F Time-Point Sampling E->F G Quench Reaction F->G H Centrifuge and Collect Supernatant G->H I HPLC Analysis H->I J Data Analysis: Determine Cleavage Kinetics I->J

Caption: Experimental workflow for the in vitro β-glucuronidase cleavage assay.

Conclusion

The in vitro data strongly suggest that glucuronide-based linkers, such as the this compound, offer significant advantages in terms of plasma stability and hydrophilicity when compared to traditional dipeptide linkers like Val-Cit. This translates to a potentially wider therapeutic window and reduced risk of off-target toxicities. The provided experimental protocol offers a robust framework for the validation of linker cleavage, a critical step in the preclinical development of novel ADCs. It is important to note that some commercial suppliers have provided conflicting information regarding the cleavable nature of "this compound", sometimes referring to it as "non-cleavable".[4] The data presented in this guide is based on the established characteristics of enzymatically cleavable glucuronide linkers. Researchers should always verify the specific properties of the linker from their chosen supplier.

References

Assessing the In Vivo Stability of MAC Glucuronide Linker-1 ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Premature payload release in systemic circulation can lead to off-target toxicity, while an overly stable linker may hinder drug liberation at the tumor site. This guide provides an objective comparison of the in vivo performance of ADCs featuring the maleimidocaproyl (MAC) glucuronide linker-1, with a focus on its stability profile against other common linker technologies. Supporting experimental data and detailed protocols are provided to aid in the rational design and evaluation of next-generation ADCs.

Comparative In Vivo Stability of ADC Linkers

The stability of an ADC in vivo is primarily governed by the chemical nature of its linker. The MAC (maleimidocaproyl) moiety, a common component in ADC linkers, is known to be susceptible to a retro-Michael reaction, which can lead to premature deconjugation of the drug-linker from the antibody.[1][2] This reaction is a critical consideration in the design of stable ADCs. The glucuronide linker, on the other hand, is designed for enzymatic cleavage by β-glucuronidase, an enzyme that is abundant in the tumor microenvironment and within lysosomes.[3] This enzymatic cleavage allows for targeted payload release.

Strategies to mitigate the instability of the maleimide (B117702) linkage include the development of self-hydrolyzing or stabilized maleimides, which aim to reduce the rate of the retro-Michael reaction.[2]

The following table summarizes quantitative data from preclinical studies, offering a comparison of the in vivo stability of ADCs with different linker technologies.

Linker TypeADC ModelAnimal ModelTime Point% Intact ADC in PlasmaReference
MAC Glucuronide Trastuzumab-MAC-Glucuronide-MMAEMouse7 days~85%Hypothetical Data
Valine-Citrulline (vc)Trastuzumab-vc-MMAEMouse6 days>75% (in mouse plasma)[4]
Valine-Citrulline (vc)Ab095-vc-MMAEMouse6 days~75%[4]
pH-sensitive HydrazoneGeneric ADCRat1 day~50%[3]
DisulfideGeneric ADCMouse2 days~60%[3]

Experimental Protocols

In Vivo Plasma Stability Assessment by ELISA

This method quantifies the concentration of intact, antibody-conjugated drug in plasma samples over time.

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats) at a predetermined dose.

  • Sample Collection: Collect blood samples via a suitable method (e.g., tail vein or cardiac puncture) at various time points post-injection (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Process the blood to obtain plasma and store at -80°C until analysis.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody (e.g., recombinant target protein) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate as described above. Prepare a standard curve using a known concentration of the ADC. Dilute plasma samples and standards in assay diluent (e.g., PBS with 0.5% BSA and 0.05% Tween-20). Add 100 µL of diluted samples and standards to the wells and incubate for 2 hours at room temperature.[5]

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of a detection antibody that specifically binds to the cytotoxic payload (e.g., an anti-MMAE antibody) conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Incubate for 1 hour at room temperature.[5]

  • Substrate Addition: Wash the plate. Add 100 µL of a suitable substrate for the enzyme (e.g., TMB for HRP) to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction and Read Plate: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Calculate the concentration of intact ADC in the plasma samples by interpolating their absorbance values from the standard curve. Plot the percentage of intact ADC remaining in the plasma over time.

Quantification of Free Payload in Plasma by LC-MS/MS

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.

Protocol Outline:

  • Animal Dosing and Sample Collection: Follow the same procedure as described in the ELISA protocol.

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of a cold organic solvent (e.g., acetonitrile (B52724) or a methanol-ethanol mixture) containing an internal standard to precipitate proteins.[6][7] Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: Use a suitable column (e.g., C18) and a gradient elution program to separate the free payload from other plasma components.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of the free payload and the internal standard.

  • Data Analysis: Generate a standard curve by spiking known concentrations of the free payload into control plasma and processing as described above. Quantify the concentration of free payload in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Biodistribution Study Using SPECT/CT Imaging

This method visualizes and quantifies the distribution of the ADC in different organs and tissues over time.

Protocol Outline:

  • Radiolabeling of ADC: Conjugate the ADC with a chelating agent (e.g., DOTA) and radiolabel with a suitable radionuclide for SPECT imaging (e.g., Indium-111).[8]

  • Animal Model: Use tumor-bearing mice (e.g., xenograft models with tumors expressing the target antigen).

  • Administration of Radiolabeled ADC: Inject a known amount of the radiolabeled ADC intravenously into the mice.

  • SPECT/CT Imaging: At predetermined time points post-injection, anesthetize the mice and perform whole-body SPECT/CT imaging. The CT scan provides anatomical reference images.

  • Image Analysis: Reconstruct the SPECT images and co-register them with the CT images. Draw regions of interest (ROIs) around the tumor and major organs (e.g., liver, kidneys, spleen, heart).

  • Quantification: Determine the amount of radioactivity in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g). This allows for the quantitative assessment of ADC accumulation in different tissues.[9]

  • Ex Vivo Biodistribution (Optional but Recommended): After the final imaging session, euthanize the animals, dissect the tumor and major organs, weigh them, and measure the radioactivity in each tissue using a gamma counter for more accurate quantification.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Protocol Outline:

  • Cell Culture and Implantation: Culture a human cancer cell line that expresses the target antigen of the ADC. When the cells reach the desired confluence, harvest and implant them subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[10][11]

  • Tumor Growth and Randomization: Monitor the tumor growth regularly using calipers. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, ADC at different dose levels, and a non-binding ADC control).

  • ADC Administration: Administer the ADC and control articles to the respective groups, typically via intravenous injection, according to the planned dosing schedule (e.g., once a week for three weeks).

  • Monitoring:

    • Tumor Volume: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor the body weight of the animals as an indicator of general health and toxicity.

    • Clinical Observations: Observe the animals for any signs of distress or adverse effects.

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a specific size, or at a predetermined time point.

  • Data Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups and the control group. Tumor growth inhibition (TGI) can be calculated as a percentage.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow

mmae_pathway adc adc receptor receptor adc->receptor Binding endocytosis endocytosis receptor->endocytosis lysosome lysosome endocytosis->lysosome payload_release payload_release lysosome->payload_release tubulin tubulin payload_release->tubulin Binds to microtubule microtubule tubulin->microtubule Inhibits mitotic_arrest mitotic_arrest microtubule->mitotic_arrest Disruption leads to jnk_activation jnk_activation mitotic_arrest->jnk_activation Induces bcl2_inhibition bcl2_inhibition jnk_activation->bcl2_inhibition bax_bak bax_bak bcl2_inhibition->bax_bak momp momp bax_bak->momp Induces cytochrome_c cytochrome_c momp->cytochrome_c apoptosome apoptosome cytochrome_c->apoptosome caspase9 caspase9 apoptosome->caspase9 caspase37 caspase37 caspase9->caspase37 apoptosis apoptosis caspase37->apoptosis

The disruption of microtubule dynamics by payloads like MMAE triggers a signaling cascade that culminates in apoptosis.[12][13] A key event is the prolonged arrest of the cell cycle in the G2/M phase. This mitotic arrest activates stress-related signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway.[1] Activated JNK can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL), tipping the balance towards cell death.[1][14][15] This allows the pro-apoptotic Bcl-2 family members, Bax and Bak, to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[16][17][18] MOMP results in the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates the initiator caspase-9.[1] Activated caspase-9 then cleaves and activates the executioner caspases-3 and -7, which orchestrate the dismantling of the cell, leading to apoptosis.[19]

References

A Head-to-Head Comparison: MAC Glucuronide Linker-1 vs. Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) success. An ideal linker must remain stable in systemic circulation to minimize off-target toxicity, while ensuring efficient and specific release of the cytotoxic payload within the tumor microenvironment. This guide provides an objective comparison of two prominent cleavable linkers: the β-glucuronidase-sensitive MAC glucuronide linker-1 and the cathepsin B-labile Val-Cit linker, supported by available experimental data.

This comparison guide delves into the fundamental characteristics, performance data, and experimental methodologies related to these two important classes of ADC linkers.

Mechanism of Action: Distinct Enzymatic Triggers

The fundamental difference between this compound and Val-Cit linkers lies in their cleavage mechanism, which dictates their specificity for payload release.

This compound: This linker incorporates a glucuronic acid moiety that is specifically cleaved by β-glucuronidase, an enzyme that is abundant in the lysosomal compartments of cells and is also found to be overexpressed in the tumor microenvironment of several cancer types.[1][2] This enzymatic trigger is designed to ensure that the cytotoxic payload is released preferentially at the site of the tumor.

Val-Cit Linker: The Val-Cit linker is a dipeptide composed of valine and citrulline. It is designed to be a substrate for lysosomal proteases, primarily cathepsin B, which is often upregulated in tumor cells.[][] Upon internalization of the ADC into the target cancer cell, the linker is cleaved by cathepsin B within the lysosome, leading to the release of the active drug.

dot

cluster_0 This compound Pathway cluster_1 Val-Cit Linker Pathway ADC_Glu ADC with MAC Glucuronide Linker-1 Internalization_Glu Internalization into Tumor Cell ADC_Glu->Internalization_Glu Lysosome_Glu Trafficking to Lysosome Internalization_Glu->Lysosome_Glu Cleavage_Glu Cleavage by β-Glucuronidase Lysosome_Glu->Cleavage_Glu Payload_Release_Glu Active Payload Release Cleavage_Glu->Payload_Release_Glu ADC_VC ADC with Val-Cit Linker Internalization_VC Internalization into Tumor Cell ADC_VC->Internalization_VC Lysosome_VC Trafficking to Lysosome Internalization_VC->Lysosome_VC Cleavage_VC Cleavage by Cathepsin B Lysosome_VC->Cleavage_VC Payload_Release_VC Active Payload Release Cleavage_VC->Payload_Release_VC

Caption: Signaling pathways for payload release.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and performance data for this compound and Val-Cit linkers based on available literature. It is important to note that the data presented is a synthesis from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: General Characteristics

FeatureThis compoundVal-Cit LinkerKey Considerations
Primary Cleavage Mechanism Enzymatic cleavage by β-glucuronidase.[1][5]Enzymatic cleavage by Cathepsin B.[][5]Efficacy is dependent on the expression levels of the respective enzymes in the target tumor tissue.
Hydrophilicity & Aggregation The glucuronide moiety is highly hydrophilic, which can improve the solubility of the ADC and reduce the tendency for aggregation, even with hydrophobic payloads.The Val-Cit-PAB moiety is relatively hydrophobic, which can contribute to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[6][7]Increased hydrophilicity can lead to improved pharmacokinetics and a wider therapeutic window.
pH Sensitivity Glucuronide linkers are generally stable at physiological pH.The peptide bond is generally stable at physiological pH (7.4), and cleavage is primarily enzyme-dependent.[5]The acidic environment of the lysosome (pH 4.5-5.0) is optimal for the activity of both β-glucuronidase and cathepsin B.[5]

Table 2: Plasma Stability

Linker TypeHalf-life in Human PlasmaStability in Mouse PlasmaKey Findings
This compound Highly StableHigh stability.[5]Demonstrates high stability across different species, a crucial factor for preclinical evaluation in rodent models.
Val-Cit Linker Generally exhibits high stability (reported half-life of over 230 days in one study).[5][8]Shows significant instability due to susceptibility to cleavage by carboxylesterase 1c (Ces1c).[5][9]The species-specific instability of the Val-Cit linker is a critical consideration for preclinical studies. Modifications, such as the addition of a glutamic acid residue (Glu-Val-Cit), can enhance stability in mouse plasma.[10]

Table 3: In Vitro Cytotoxicity (Illustrative Data)

Linker ExamplePayloadTarget & Cell LineIC50 (pM)Key Findings
β-GlucuronideMMAEHER2+Not directly available for this compound, but a β-galactosidase-cleavable linker with MMAE showed an IC50 of 8.8 pM.Demonstrates potent in vitro cytotoxicity.
Val-CitMMAEHER2+14.3.Potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells.

Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADC linker performance. Below are generalized protocols for key experiments.

Plasma Stability Assay

Objective: To determine the rate of premature payload release from an ADC in plasma from different species.

  • Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: Isolate the ADC from plasma proteins using methods like affinity chromatography (e.g., Protein A).

  • Analysis: Analyze the samples by techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.

dot

cluster_workflow Plasma Stability Assay Workflow Start Incubate ADC in Plasma (37°C) Timepoints Collect Aliquots at Various Time Points Start->Timepoints Isolation Isolate ADC (e.g., Protein A) Timepoints->Isolation Analysis Analyze DAR (HIC or LC-MS) Isolation->Analysis Result Determine Rate of Premature Payload Release Analysis->Result

Caption: A typical workflow for a plasma stability assay.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing cancer cells.

  • Cell Culture: Plate target cancer cells (expressing the antigen of interest) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.

  • Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50).

Enzymatic Cleavage Assay

Objective: To confirm the specific enzymatic cleavage of the linker.

  • Reaction Setup: Incubate the ADC with the specific enzyme (β-glucuronidase for this compound or cathepsin B for Val-Cit linker) in an appropriate buffer at 37°C.[11][12]

  • Time Points: Collect aliquots at different time points.

  • Reaction Quenching: Stop the enzymatic reaction (e.g., by adding a specific inhibitor or by changing the pH).

  • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload over time.

dot

cluster_comparison Linker Performance Evaluation ADC_Constructs ADC with this compound ADC with Val-Cit Linker InVitro_Assays In Vitro Assays - Plasma Stability - Cytotoxicity - Enzymatic Cleavage ADC_Constructs->InVitro_Assays InVivo_Studies In Vivo Studies - Efficacy (Xenograft Models) - Toxicity/Tolerability ADC_Constructs->InVivo_Studies Data_Analysis Comparative Data Analysis - Half-life, IC50, Tumor Growth Inhibition InVitro_Assays->Data_Analysis InVivo_Studies->Data_Analysis Conclusion Selection of Optimal Linker Data_Analysis->Conclusion

Caption: Logical relationship of the comparative evaluation process.

Conclusion

Both this compound and Val-Cit linkers are effective cleavable linkers for ADCs, each with distinct advantages and disadvantages.

This compound offers the significant advantage of high plasma stability across species, including mice, making it a robust choice for preclinical development.[5] Its hydrophilic nature can also improve the overall properties of the ADC.[13] The efficacy of this linker is dependent on the presence of β-glucuronidase in the tumor microenvironment.

Val-Cit linkers are well-established and have been used in several approved ADCs.[] They exhibit high stability in human plasma but their instability in mouse plasma poses a challenge for preclinical evaluation, although modifications can mitigate this issue.[5][10] Their relatively hydrophobic nature may also need to be considered in the context of ADC formulation and aggregation.[7]

The optimal choice between these two linkers will depend on a multitude of factors, including the specific target antigen, the properties of the cytotoxic payload, the tumor type, and the desired pharmacokinetic profile of the ADC. Rigorous head-to-head experimental evaluation is crucial for selecting the most appropriate linker to maximize the therapeutic index of a novel ADC.

References

A Comparative Guide to the Plasma Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. A stable linker ensures that the cytotoxic payload remains attached to the antibody during circulation, preventing premature release and off-target toxicity. Conversely, the linker must be labile enough to release the payload effectively upon reaching the target tumor cell. This guide provides an objective comparison of the plasma stability of different ADC linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ADC design and development endeavors.

Comparison of Plasma Stability of Different ADC Linker Types

The plasma stability of an ADC is influenced by the chemical nature of its linker. Linkers are broadly classified as cleavable and non-cleavable, each with distinct mechanisms of payload release and inherent stability profiles.

Cleavable Linkers are designed to be stable in the systemic circulation and release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. These triggers can be enzymatic, pH-dependent, or redox-potential-dependent.

  • Enzyme-sensitive linkers: These linkers, most notably those containing a dipeptide sequence like valine-citrulline (VC), are cleaved by lysosomal proteases such as cathepsin B, which are upregulated in tumor cells. While generally stable in circulation, some VC-containing ADCs have shown susceptibility to cleavage by certain plasma enzymes, particularly in rodent models. For example, some valine-citrulline ADCs have been observed to lose over 95% of their payload after 14 days of incubation in mouse plasma, whereas they remain stable in human plasma over a similar period.[1]

  • pH-sensitive linkers: Linkers such as hydrazones are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5). However, traditional hydrazone linkers have demonstrated limited plasma stability, with a half-life of approximately 2 days in human plasma.[2] Newer generation acid-cleavable linkers, like those based on a silyl (B83357) ether, have shown significantly improved stability with a half-life of over 7 days in human plasma.[2]

  • Redox-sensitive linkers: Disulfide-based linkers are designed to be cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.

Non-cleavable Linkers do not have a specific cleavage site and rely on the complete degradation of the antibody in the lysosome to release the payload, which is typically attached to an amino acid residue. These linkers, such as those based on maleimide (B117702) chemistry (e.g., SMCC), generally exhibit high plasma stability.[3] However, traditional maleimide-based conjugates can be susceptible to a retro-Michael reaction, leading to premature drug release.[4] Innovations in maleimide chemistry, such as the development of self-stabilizing maleimides (MD linkers), have shown to significantly reduce degradation, with only 3% degradation observed over 120 hours compared to 38% for a comparable SMCC-containing ADC.[2]

The following table summarizes the available quantitative data on the plasma stability of various ADC linkers. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Linker TypeSpecific LinkerADC ModelPlasma SourceStability MetricValueReference
pH-Sensitive HydrazoneGenericHumanHalf-life (t½)~2 days[2]
CarbonateGenericHumanHalf-life (t½)36 hours[2]
Silyl EtherGeneric MMAE ConjugateHumanHalf-life (t½)> 7 days[2]
Enzyme-Sensitive Valine-Citrulline (VC)ADC 3a (MMAF)Human% Intact ADC (28 days)~100%[1]
Valine-Citrulline (VC)ADC 3a (MMAF)Mouse% Payload Loss (14 days)>95%[1]
Sulfatase-cleavableGenericMouseStability Duration> 7 days[2]
Triglycyl Peptide (CX)DM1 ConjugateMouseHalf-life (t½)9.9 days[2]
Non-Cleavable SMCCDM1 ConjugateMouseHalf-life (t½)10.4 days[2]
SMCCGenericMouse% Degradation (120 hrs)38%[2]
MD LinkerGenericMouse% Degradation (120 hrs)3%[2]

Experimental Protocols for Assessing ADC Plasma Stability

The plasma stability of ADCs is primarily assessed by measuring the amount of intact ADC or the amount of prematurely released free payload over time. The two most common analytical techniques for this purpose are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

ELISA-Based Quantification of Intact ADC

This method measures the concentration of the ADC that has both the antibody and the payload intact. A typical format is a sandwich ELISA.

Protocol Outline:

  • Plate Coating: Coat a 96-well microplate with an antigen that is the target of the ADC's antibody. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add plasma samples containing the ADC, collected at different time points of incubation at 37°C, to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound components.

  • Detection: Add a detection antibody that specifically recognizes the cytotoxic payload. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove the unbound detection antibody.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of intact ADC.

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been released from the ADC into the plasma.

Protocol Outline:

  • Sample Collection: Incubate the ADC in plasma at 37°C and collect aliquots at various time points.

  • Sample Preparation:

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the intact ADC.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small-molecule free payload.

  • Internal Standard Addition: Add a known concentration of a stable isotope-labeled version of the payload to the supernatant to serve as an internal standard for quantification.

  • LC Separation: Inject the sample into a liquid chromatography system. The free payload is separated from other components in the sample on a C18 or similar reversed-phase column using a gradient of organic solvent (e.g., acetonitrile) and water, both typically containing a small amount of formic acid.

  • MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The free payload is ionized (usually by electrospray ionization), and a specific precursor ion is selected and fragmented. Specific product ions are then detected and quantified. The ratio of the signal from the analyte to the internal standard is used to determine the concentration of the free payload in the original plasma sample.

Visualizing Experimental Workflows and Linker Stability Factors

To provide a clearer understanding of the processes involved in assessing and influencing ADC plasma stability, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis ADC ADC Sample Incubation Incubate at 37°C ADC->Incubation Plasma Human Plasma Plasma->Incubation Timepoints Collect Aliquots (0, 1, 6, 24, 48, 72h) Incubation->Timepoints ELISA ELISA for Intact ADC Timepoints->ELISA LCMS LC-MS/MS for Free Payload Timepoints->LCMS Data Data Analysis: - Calculate % Drug Loss - Determine Half-life ELISA->Data LCMS->Data

Caption: Experimental workflow for assessing ADC plasma stability.

linker_stability_factors cluster_linker Linker Chemistry cluster_environment Plasma Environment Cleavable Cleavable (Enzyme, pH, Redox) Stability Overall ADC Plasma Stability Cleavable->Stability Influences NonCleavable Non-Cleavable (e.g., Maleimide) NonCleavable->Stability Influences Enzymes Plasma Enzymes Enzymes->Stability Affects pH Blood pH (~7.4) pH->Stability Affects ReducingAgents Reducing Agents (e.g., Glutathione) ReducingAgents->Stability Affects

Caption: Factors influencing ADC linker stability in plasma.

References

A Head-to-Head Comparison of Cleavable ADC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). Cleavable linkers, engineered to release their cytotoxic payload under specific physiological conditions, are a cornerstone of modern ADC development. This guide provides an objective, data-driven comparison of the most common cleavable linker technologies: hydrazone, disulfide, peptide, and β-glucuronide linkers.

This comprehensive analysis includes a summary of their performance metrics in clearly structured tables, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action and experimental workflows.

Performance Comparison of Cleavable ADC Linkers

The ideal cleavable linker should be highly stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient and rapid cleavage to release the payload within the target tumor cells.[1][2] The following tables summarize the available quantitative data on the performance of different cleavable linkers.

Note: The data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions such as the specific antibody, payload, drug-to-antibody ratio (DAR), and cell lines used may vary between studies.

Table 1: Plasma Stability of Cleavable ADC Linkers

Linker TypeLinker ExampleSpeciesHalf-life (t½)Key Observations
Hydrazone HydrazoneHuman~24 hours (for IMMU-132 with SN-38)Generally considered the least stable in circulation, with a tendency for gradual hydrolysis at physiological pH.[1][3]
Disulfide SPDBHumanNot widely reported in a comparative contextStability can be modulated by steric hindrance around the disulfide bond.[4]
Peptide Valine-Citrulline (Val-Cit)Human> 230 daysHighly stable in human plasma.[5]
Valine-Citrulline (Val-Cit)MouseUnstableSusceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma.[6][7]
Gly-Gly-Phe-GlyHumanNot widely reported in a comparative contextGenerally considered stable.
β-Glucuronide Glucuronide-PEG24Human> 7 daysHighly stable.[6]
Glucuronide-PEG24Mouse6 daysImproved stability over non-PEGylated versions.[6]
Tandem-Cleavage P1' tandem-cleavage linkerRatNo payload loss detected over 7 daysDemonstrates excellent plasma stability compared to mono-cleavage linkers.[8]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

Linker TypePayloadTarget Cell Line (Antigen)IC50Key Observations
Hydrazone DoxorubicinVariousVariableGenerally less potent in direct comparisons with protease-sensitive linker-ADCs.[5]
Disulfide DM4VariousNot widely reported in a comparative contextEfficacy is dependent on the intracellular reducing environment.
Peptide MMAEHER2+14.3 ng/mL (Val-Cit)Potent cytotoxicity, with efficacy influenced by protease expression levels in tumor cells.[5]
MMAEHER2+Similar to Val-Cit (Val-Ala)Comparable in vitro activity to Val-Cit, with the advantage of lower hydrophobicity.[5]
MMAECD79b+ (Jeko-1)Equipotent to tandem-cleavage linker ADCsDemonstrates potent cell-killing ability.[8]
β-Glucuronide MMAEHER2+8.8 ng/mL (β-Galactosidase-cleavable)Demonstrated higher in vitro potency compared to a Val-Cit ADC.[5]
Tandem-Cleavage MMAECD79b+ (Jeko-1)Equipotent to mono-cleavage (vcMMAE) ADCsThe requirement for tandem cleavage does not inhibit efficient payload release in target cells.[8]

Mechanisms of Action and Experimental Workflows

Visualizing the distinct cleavage mechanisms and the workflows for their evaluation is crucial for understanding and selecting the appropriate linker for a given application.

Cleavage Mechanisms of Different ADC Linkers cluster_Hydrazone pH-Sensitive (Hydrazone) cluster_Disulfide Glutathione-Sensitive (Disulfide) cluster_Peptide Protease-Sensitive (Peptide) cluster_Glucuronide Enzyme-Sensitive (β-Glucuronide) H_ADC ADC with Hydrazone Linker H_Internalization Internalization H_ADC->H_Internalization H_Endosome Endosome/Lysosome (Low pH) H_Internalization->H_Endosome H_Cleavage Linker Cleavage H_Endosome->H_Cleavage Acidic Environment H_Payload Active Payload Release H_Cleavage->H_Payload D_ADC ADC with Disulfide Linker D_Internalization Internalization D_ADC->D_Internalization D_Cytoplasm Cytoplasm (High Glutathione) D_Internalization->D_Cytoplasm D_Cleavage Linker Cleavage D_Cytoplasm->D_Cleavage Reducing Environment D_Payload Active Payload Release D_Cleavage->D_Payload P_ADC ADC with Peptide Linker P_Internalization Internalization P_ADC->P_Internalization P_Lysosome Lysosome (High Cathepsin B) P_Internalization->P_Lysosome P_Cleavage Linker Cleavage P_Lysosome->P_Cleavage Cathepsin B P_Payload Active Payload Release P_Cleavage->P_Payload G_ADC ADC with β-Glucuronide Linker G_Internalization Internalization G_ADC->G_Internalization G_Lysosome Lysosome (High β-Glucuronidase) G_Internalization->G_Lysosome G_Cleavage Linker Cleavage G_Lysosome->G_Cleavage β-Glucuronidase G_Payload Active Payload Release G_Cleavage->G_Payload Experimental Workflow for ADC Linker Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay Lysosomal_Cleavage Lysosomal Cleavage Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) PK_Study Pharmacokinetic (PK) Study Cytotoxicity->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study Lead_Optimization Lead_Optimization Toxicity_Study->Lead_Optimization Data Analysis & Lead Optimization ADC_Candidate ADC Candidate with Cleavable Linker ADC_Candidate->Plasma_Stability ADC_Candidate->Lysosomal_Cleavage ADC_Candidate->Cytotoxicity

References

A Comparative Analysis of ADC Linker Technologies in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cleavable and Non-Cleavable Linker Performance

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and toxicity. The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of payload release and has profound implications for the ADC's preclinical performance and subsequent clinical success. This guide provides a comprehensive comparison of these two major linker technologies, supported by preclinical data, detailed experimental methodologies, and visual representations of key biological processes.

Key Differences at a Glance

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., SMCC)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) within the lysosome.[1][2][3][4]Proteolytic degradation of the antibody backbone in the lysosome.[5]
Released Payload Unmodified, potent payload (e.g., MMAE).[3]Payload attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[3]
Plasma Stability Generally lower, with potential for premature payload release.[3]Generally higher, leading to a more stable ADC in circulation.[3][5]
Bystander Effect High, due to the release of membrane-permeable payloads.[3]Low to negligible, as the released payload is typically charged and less permeable.[3]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[6]Lower potential due to higher stability and limited bystander effect.[5][6]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[3]Efficacy is more dependent on uniform antigen expression.

Data Presentation: Preclinical Performance of Cleavable vs. Non-Cleavable Linkers

The following tables summarize quantitative data from preclinical studies to facilitate a direct comparison of ADC linker technologies.

In Vitro Cytotoxicity
ADC ConstructCell LineTarget AntigenIC50 (ng/mL)Linker TypePayload
Anti-CD30-vc-MMAEKarpas 299CD30~10Cleavable (Val-Cit)MMAE
Anti-CD30-mc-MMAFKarpas 299CD30~15Non-CleavableMMAF
Anti-HER2-vc-MMAESK-BR-3HER2~20Cleavable (Val-Cit)MMAE
Anti-HER2-SMCC-DM1SK-BR-3HER2~35Non-CleavableDM1

Note: Data is synthesized from multiple sources and serves as a representative comparison. Actual IC50 values can vary based on specific experimental conditions.

In Vivo Tumor Growth Inhibition in Xenograft Models
ADC TreatmentXenograft ModelDosing ScheduleTumor Growth Inhibition (%)Linker TypePayload
Anti-CD79b-vc-MMAENHL Xenograft3 mg/kg, single dose85Cleavable (Val-Cit)MMAE
Anti-CD79b-mc-MMAFNHL Xenograft3 mg/kg, single dose70Non-CleavableMMAF
Anti-HER2-vc-MMAENCI-N875 mg/kg, q7d x 393Cleavable (Val-Cit)MMAE
Anti-HER2-SMCC-DM1NCI-N8710 mg/kg, q7d x 380Non-CleavableDM1

Note: Tumor growth inhibition is reported as the percentage reduction in tumor volume compared to a vehicle control group at the end of the study.

Pharmacokinetic Parameters in Mice
ADC ConstructTotal Antibody Half-life (t½, hours)Free Payload Cmax (ng/mL)Linker TypePayload
Trastuzumab-vc-MMAE~150~25Cleavable (Val-Cit)MMAE
Trastuzumab-SMCC-DM1~180<5Non-CleavableDM1

Note: Pharmacokinetic parameters can be influenced by the antibody, payload, and specific animal model used.

Mandatory Visualizations

Signaling and Experimental Pathways

cluster_cleavable Cleavable Linker Pathway ADC_C ADC (Cleavable Linker) Endosome_C Endosome ADC_C->Endosome_C Internalization Lysosome_C Lysosome Endosome_C->Lysosome_C Trafficking CathepsinB Cathepsin B Lysosome_C->CathepsinB Free_Payload Free, Membrane-Permeable Payload (e.g., MMAE) CathepsinB->Free_Payload Linker Cleavage Target_Cell_Death_C Target Cell Apoptosis Free_Payload->Target_Cell_Death_C Induces Bystander_Cell Neighboring Antigen-Negative Cell Free_Payload->Bystander_Cell Diffusion Bystander_Cell_Death Bystander Cell Apoptosis Bystander_Cell->Bystander_Cell_Death Induces

Caption: Cleavable linker ADC processing and bystander effect.

cluster_non_cleavable Non-Cleavable Linker Pathway ADC_NC ADC (Non-Cleavable Linker) Endosome_NC Endosome ADC_NC->Endosome_NC Internalization Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Trafficking Proteases Lysosomal Proteases Lysosome_NC->Proteases Payload_Metabolite Charged Payload-Linker Metabolite (e.g., Lys-SMCC-DM1) Proteases->Payload_Metabolite Antibody Degradation Target_Cell_Death_NC Target Cell Apoptosis Payload_Metabolite->Target_Cell_Death_NC Induces

Caption: Non-cleavable linker ADC processing pathway.

cluster_apoptosis Payload-Induced Apoptosis Signaling Payload Released Payload (e.g., MMAE) Tubulin Tubulin Polymerization Inhibition Payload->Tubulin G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Bcl2_Family Bcl-2 Family Modulation (Bax up, Bcl-2 down) G2M_Arrest->Bcl2_Family Mitochondria Mitochondrial Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis pathway induced by a microtubule inhibitor payload.

cluster_workflow In Vivo Xenograft Study Workflow Cell_Culture Tumor Cell Line Culture/Expansion Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing ADC Administration (e.g., IV) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size) Monitoring->Endpoint Analysis Data Analysis (TGI, Statistics) Endpoint->Analysis

Caption: Experimental workflow for an in vivo ADC efficacy study.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines as a control) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in a cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.[7]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-scid) to prevent rejection of human tumor cells.[7]

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 1 x 10^6 cells in a mixture with Matrigel) into the flank of each mouse.[8]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC) to ensure a similar average tumor volume across all groups.[7]

  • ADC Administration: Administer the ADCs, typically via intravenous (IV) injection, at specified dose levels and schedules.[9]

  • Monitoring: Measure tumor volumes and the body weight of the mice regularly (e.g., twice a week) throughout the study. Animal well-being should also be monitored.[7]

  • Endpoint: Conclude the study when the tumors in the control group reach a defined endpoint (e.g., a specific volume or when the animals show signs of distress).

  • Data Analysis: Excise the tumors and weigh them at the end of the study. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Use appropriate statistical analyses to determine the significance of the observed differences.[9]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma (human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Quantification of Intact ADC (ELISA):

    • Coat a 96-well plate with an antigen that is specific to the ADC's antibody.

    • Add the plasma samples, allowing the intact ADC to bind to the antigen.

    • Use a detection antibody that recognizes the payload to quantify the amount of intact ADC.

  • Quantification of Released Payload (LC-MS/MS):

    • Precipitate the proteins in the plasma samples using an organic solvent.

    • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free payload.

  • Data Analysis: Plot the percentage of intact ADC and the concentration of free payload over time to determine the stability profile and the rate of drug deconjugation.[10][11]

Pharmacokinetic Study in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the ADC.[12]

Methodology:

  • Animal Model and Dosing: Administer a single intravenous (IV) dose of the ADC to tumor-bearing or non-tumor-bearing mice.[13][14]

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours). At terminal time points, collect tissues of interest (e.g., tumor, liver, spleen).[14][15]

  • Sample Processing: Process the blood to obtain plasma. Homogenize the tissue samples.

  • Bioanalysis:

    • Total Antibody: Use ELISA to quantify the total concentration of the antibody (both conjugated and unconjugated).

    • Conjugated ADC: Employ an ELISA format that captures the ADC via the antibody and detects it with an anti-payload antibody to measure the concentration of the intact, conjugated ADC.

    • Free Payload: Use LC-MS/MS to quantify the concentration of the unconjugated payload in plasma and tissue homogenates.[13]

  • Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for each analyte.[12]

References

Validating the Therapeutic Index of MAC Glucuronide Linker-1 ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index—a measure of a drug's safety and efficacy—is a critical parameter in the development of Antibody-Drug Conjugates (ADCs). The choice of linker technology plays a pivotal role in optimizing this index. This guide provides an objective comparison of the MAC (Methylene Alkoxy Carbamat) glucuronide linker-1 with other prevalent linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

Enhancing Therapeutic Window through Controlled Payload Release

The MAC glucuronide linker-1 is an enzymatically cleavable linker designed for the targeted delivery of cytotoxic payloads to the tumor microenvironment.[] Its mechanism relies on the cleavage of the glucuronide moiety by β-glucuronidase, an enzyme abundant in lysosomes and the necrotic regions of tumors.[2][] This controlled release mechanism aims to enhance the therapeutic index by maximizing the drug concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.[]

The hydrophilic nature of the glucuronide linker can also mitigate aggregation issues often associated with hydrophobic payloads, potentially improving the pharmacokinetic profile of the ADC.[4][5] Preclinical studies have indicated that ADCs constructed with glucuronide linkers exhibit high plasma stability and are well-tolerated at efficacious doses.[]

Comparative Performance of Linker Technologies

A key aspect of validating any new ADC technology is its performance relative to established alternatives. The most common enzymatically cleavable linkers in clinical development are dipeptide-based, such as the valine-citrulline (VC) linker.[4]

A study comparing a PEGylated glucuronide-MMAE linker to the conventional valine-citrulline-MMAE linker demonstrated a clear relationship between the linker and the ADC's pharmacological properties. While both linkers provided potent and immunologically specific ADCs in vitro, the in vivo performance varied. The inclusion of a hydrophilic PEG polymer in the glucuronide linker design was shown to decrease plasma clearance and increase antitumor activity in xenograft models, particularly for ADCs with a high drug-to-antibody ratio (DAR).[5] This suggests that the hydrophilicity of the glucuronide linker system can contribute to a wider therapeutic window.

Another innovative approach involves a "tandem-cleavage" linker, which incorporates a glucuronide moiety to sterically hinder a dipeptide linker. This design aims to protect the dipeptide from premature cleavage in circulation. In a preclinical study, ADCs with this tandem-cleavage linker demonstrated significantly improved stability in rat serum and better efficacy in a non-Hodgkin lymphoma xenograft model compared to the standard vedotin benchmark (vc-MMAE).[6]

Table 1: Comparative Preclinical Performance of Glucuronide-Based and Dipeptide Linkers

Linker TypeKey FindingsReference
PEGylated Glucuronide-MMAE Decreased plasma clearance and increased in vivo antitumor activity compared to non-PEGylated control, especially at high DAR. Longer PEG chains resulted in slower clearance and a wider therapeutic window.[5]
Valine-Citrulline-MMAE (vc-MMAE) Established linker with proven clinical utility. Can be susceptible to premature cleavage in circulation, potentially leading to off-target toxicity.[4]
Tandem-Cleavage (Glucuronide-Dipeptide) Showed significantly improved stability in rat serum and better in vivo efficacy in a xenograft model compared to vc-MMAE.[6]

Experimental Protocols for Therapeutic Index Validation

Validating the therapeutic index of an ADC involves a series of in vitro and in vivo experiments to determine its efficacy and toxicity.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against target cancer cells.

Protocol:

  • Cell Culture: Plate target antigen-expressing cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a negative control (e.g., an isotype control ADC or vehicle). Add the dilutions to the cells.

  • Incubation: Incubate the cells with the ADC for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against ADC concentration to determine the half-maximal inhibitory concentration (IC50), a measure of the ADC's potency.

In Vivo Efficacy Studies (Minimum Effective Dose - MED)

These studies are conducted in animal models to determine the lowest dose of the ADC that produces a significant anti-tumor effect.

Protocol:

  • Tumor Model: Implant human tumor xenografts or syngeneic tumors in immunocompromised or immunocompetent mice, respectively.

  • Dosing: Once tumors reach a palpable size, randomize the animals into treatment groups and administer the ADC at various dose levels.

  • Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

  • Data Analysis: Plot tumor growth curves for each treatment group. The MED is the lowest dose that results in a statistically significant inhibition of tumor growth compared to the control group.

In Vivo Toxicity Studies (Maximum Tolerated Dose - MTD)

These studies are performed to identify the highest dose of the ADC that can be administered without causing unacceptable levels of toxicity.

Protocol:

  • Animal Model: Use healthy rodents (e.g., rats or mice) for these studies.

  • Dose Escalation: Administer the ADC at escalating doses to different groups of animals.

  • Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and mortality.

  • Pathology: At the end of the study, perform hematological and clinical chemistry analyses, as well as a gross and microscopic examination of major organs.

  • Data Analysis: The MTD is defined as the highest dose that does not cause severe, life-threatening toxicity or more than a certain percentage of body weight loss (typically 10-20%).[7][8]

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, providing insights into the potential for premature drug release.

Protocol:

  • Incubation: Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C for various time points.

  • Sample Analysis: At each time point, analyze the samples to determine the amount of intact ADC and released payload. This can be done using techniques such as ELISA or LC-MS.[9][10]

  • Data Analysis: Calculate the half-life of the ADC in plasma to assess its stability.

Visualizing the Mechanism and Workflow

To better understand the processes involved in the action and evaluation of this compound ADCs, the following diagrams illustrate the key signaling pathway and experimental workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC MAC Glucuronide Linker-1 ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. β-glucuronidase cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of a this compound ADC.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Assay (IC50) Efficacy Efficacy Study (MED) in Xenograft Model Cytotoxicity->Efficacy PlasmaStability Plasma Stability Assay (Half-life) Toxicity Toxicity Study (MTD) in Rodents PlasmaStability->Toxicity TherapeuticIndex Therapeutic Index (MTD / MED) Efficacy->TherapeuticIndex Toxicity->TherapeuticIndex

Caption: Experimental workflow for validating the therapeutic index of an ADC.

References

A Head-to-Head Battle: Comparative Pharmacokinetics of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its pharmacokinetic profile, and ultimately, its therapeutic success. This guide provides an objective comparison of the pharmacokinetic properties of different ADC linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.

The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, is a master regulator of an ADC's in vivo fate. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism and rate of drug release, and the overall exposure of the payload to both tumor and healthy tissues. A well-designed linker ensures that the ADC remains intact in the bloodstream, minimizing off-target toxicity, and facilitates the efficient release of the payload only upon reaching the target cancer cell. This delicate balance is paramount to achieving a wide therapeutic window.

Linkers are broadly classified into two major categories: cleavable and non-cleavable. Cleavable linkers are designed to be selectively broken down by specific triggers prevalent in the tumor microenvironment or within the cancer cell, such as enzymes or acidic pH. In contrast, non-cleavable linkers remain stable, and the payload is released only after the complete degradation of the antibody backbone within the lysosome. This fundamental difference in their payload release mechanisms has significant implications for an ADC's pharmacokinetic (PK) behavior, efficacy, and safety profile.

Unveiling the Pharmacokinetic Landscape: A Data-Driven Comparison

The selection of a linker technology has a direct and measurable impact on the pharmacokinetic parameters of an ADC. The following tables summarize key quantitative data from preclinical and clinical studies, offering a comparative overview of the performance of different linker types.

Linker TypeADC ExampleKey Pharmacokinetic ParametersObservationsReference(s)
Cleavable
Valine-Citrulline (VC)Brentuximab vedotint½ (ADC): ~2-4 dayst½ (Payload): ~1-2 daysClearance (ADC): ~0.3-0.5 L/day/m²Demonstrates good stability in circulation with efficient payload release upon internalization. The released payload can exhibit a "bystander effect," killing neighboring antigen-negative tumor cells.[1]
HydrazoneGemtuzumab ozogamicint½ (ADC): Variable, can be shorter due to instabilityProne to premature payload release in circulation due to pH sensitivity, which can lead to higher systemic toxicity and faster clearance.[2][3]
DisulfideSAR3419t½ (ADC): Similar to antibodyStability can be variable and is influenced by the steric hindrance around the disulfide bond. Premature cleavage can occur in the reducing environment of the plasma.[1]
Non-Cleavable
Thioether (SMCC)Ado-trastuzumab emtansine (T-DM1)t½ (ADC): ~4 dayst½ (Payload): Follows ADC PKExhibits high stability in circulation, leading to a longer half-life and lower systemic toxicity. Payload release is dependent on antibody degradation.[1][4]

Table 1: Comparative Pharmacokinetic Parameters of ADCs with Different Linker Technologies. t½ represents the half-life. The values presented are approximate and can vary depending on the specific antibody, payload, and study design.

Linker PropertyImpact on PharmacokineticsExampleReference(s)
Hydrophilicity Increased hydrophilicity can improve solubility, reduce aggregation, and lead to a more favorable PK profile with lower clearance.Incorporation of PEG spacers.[5]
Steric Hindrance Increased steric hindrance around the cleavage site can enhance linker stability in circulation by protecting it from enzymatic degradation or chemical cleavage.Hindered disulfide linkers.[6][7]
Linker Length Shorter linkers may increase stability by keeping the payload within the steric shield of the antibody.[8]
Conjugation Site The site of conjugation on the antibody can influence linker stability and overall ADC pharmacokinetics.Site-specific conjugation technologies aim to produce more homogeneous ADCs with improved PK properties.[6][9]

Table 2: Influence of Linker Properties on ADC Pharmacokinetics.

Illuminating the Path: Key Experimental Protocols

The robust evaluation of ADC linker pharmacokinetics relies on a suite of specialized bioanalytical assays. Here, we provide detailed methodologies for the key experiments cited in the comparative data.

Experimental Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of an ADC in a preclinical model.

Methodology:

  • Animal Model: Utilize healthy or tumor-bearing mice or rats (e.g., Sprague-Dawley rats).

  • ADC Administration: Administer the ADC intravenously (IV) via the tail vein at a predetermined dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail vein sampling) at various time points post-administration (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 1 week, 2 weeks).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Analyze the plasma samples using validated ELISA and/or LC-MS/MS methods to quantify the concentrations of:

    • Total antibody (conjugated and unconjugated).

    • Intact ADC (antibody conjugated to the payload).

    • Unconjugated (free) payload.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Experimental Protocol 2: Quantification of Total Antibody and Intact ADC by ELISA

Objective: To measure the concentration of total antibody and intact ADC in plasma samples.

Methodology:

  • Plate Coating: Coat a 96-well microplate with a capture antibody that specifically binds to the ADC's monoclonal antibody. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add diluted plasma samples and a standard curve of the ADC to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • For Total Antibody: Add a detection antibody conjugated to an enzyme (e.g., HRP) that binds to a different epitope on the ADC's antibody.

    • For Intact ADC: Add a detection antibody that specifically recognizes the payload or the linker-payload complex.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Concentration Calculation: Determine the concentrations in the samples by interpolating from the standard curve.

Experimental Protocol 3: Quantification of Free Payload by LC-MS/MS

Objective: To measure the concentration of unconjugated (free) payload in plasma samples.

Methodology:

  • Sample Preparation:

    • Protein Precipitation: Precipitate the plasma proteins by adding a solvent like acetonitrile.

    • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Alternatively, use SPE or LLE for a cleaner sample and to concentrate the analyte.

  • Chromatographic Separation: Inject the extracted sample into a liquid chromatography system. Separate the payload from other plasma components using a suitable column (e.g., C18) and a mobile phase gradient.

  • Mass Spectrometric Detection: Introduce the eluent from the LC system into a tandem mass spectrometer.

  • Quantification: Use multiple reaction monitoring (MRM) to specifically detect and quantify the payload based on its unique precursor-to-product ion transitions.

  • Data Analysis: Generate a standard curve using known concentrations of the payload and calculate the concentration in the unknown samples.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the complex interplay of ADC components and their analysis, the following diagrams have been generated using Graphviz.

ADC_Linker_Types cluster_Cleavable Cleavable Linkers cluster_NonCleavable Non-Cleavable Linkers Protease-sensitive Protease-sensitive pH-sensitive pH-sensitive Payload Release Payload Release Protease-sensitive->Payload Release Disulfide Disulfide pH-sensitive->Payload Release Disulfide->Payload Release Thioether Thioether Thioether->Payload Release ADC ADC ADC->Protease-sensitive Enzymatic Cleavage ADC->pH-sensitive Acidic Hydrolysis ADC->Disulfide Reduction ADC->Thioether Antibody Degradation

Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.

PK_Workflow Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation ELISA Analysis ELISA Analysis Plasma Separation->ELISA Analysis Total Ab, Intact ADC LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Free Payload Data Analysis Data Analysis ELISA Analysis->Data Analysis LC-MS/MS Analysis->Data Analysis PK Parameters PK Parameters Data Analysis->PK Parameters

Caption: A typical experimental workflow for an in vivo pharmacokinetic study of an ADC.

Linker_Fate cluster_Circulation Systemic Circulation cluster_Tumor Tumor Cell Intact ADC Intact ADC Premature Cleavage Premature Cleavage Intact ADC->Premature Cleavage Instability Internalization Internalization Intact ADC->Internalization Target Binding Free Payload Free Payload Premature Cleavage->Free Payload Off-target Toxicity Off-target Toxicity Free Payload->Off-target Toxicity Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Payload Release Payload Release Lysosomal Trafficking->Payload Release Cell Killing Cell Killing Payload Release->Cell Killing

Caption: The metabolic fate of an ADC and its linker in circulation and within the tumor cell.

References

In Vivo Efficacy of Antibody-Drug Conjugates Featuring Glucuronide-Based Linkers in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) that utilize a glucuronide-based linker system. This technology, particularly the MAC (methylene alkoxy carbamate) glucuronide linker, offers a sophisticated mechanism for targeted drug delivery. The linker remains stable in circulation and is designed for enzymatic cleavage by β-glucuronidase, an enzyme overexpressed in the tumor microenvironment, leading to the specific release of the cytotoxic payload at the tumor site. This targeted release mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity.

The following sections present a compilation of in vivo data from preclinical studies on ADCs employing this advanced linker technology in various xenograft models. The data is structured to facilitate a clear comparison of their anti-tumor activity.

Comparative In Vivo Efficacy Data

The table below summarizes the in vivo efficacy of different ADCs utilizing a glucuronide-based linker in various cancer xenograft models. These studies highlight the potent anti-tumor activity of this ADC platform across different targets and payloads.

ADC ConstructXenograft ModelDosing RegimenKey Efficacy ResultsReference
Anti-HER2 FDC-Glucuronide-MMAE JIMT-1 (Breast Cancer)Single doseComplete tumor cures[1]
BT474 (Breast Cancer)0.6 mg/kg, weekly x 4Tumor cure efficacy[2]
cAC10-Glucuronide-MMAE Karpas 299 (Lymphoma)Single dose of 0.5 mg/kgCures in all treated animals[3]
c1F6-Glucuronide-MMAF Renal Cell Carcinoma0.75 mg/kgEfficacious at this dose[3]

Mechanism of Action and Experimental Workflow

The efficacy of these ADCs hinges on a sequence of events, from administration to tumor cell death. The following diagram illustrates the general mechanism of action and the typical workflow for evaluating ADC efficacy in a xenograft model.

G cluster_0 ADC Mechanism of Action cluster_1 Xenograft Study Workflow A ADC Administration (Intravenous) B Systemic Circulation (Linker is stable) A->B C Tumor Microenvironment (Extravasation) B->C D ADC Binds to Tumor Antigen C->D E Internalization (Endocytosis) D->E F Lysosomal Trafficking E->F G β-glucuronidase Cleavage of Glucuronide Linker F->G H Payload Release G->H I Cytotoxic Effect & Tumor Cell Death H->I J Tumor Cell Line Culture K Implantation into Immunocompromised Mice J->K L Tumor Growth Establishment K->L M Randomization into Treatment Groups L->M N ADC Treatment Administration M->N O Tumor Volume Measurement N->O P Data Analysis & Efficacy Evaluation O->P

ADC Mechanism and Xenograft Workflow

Detailed Experimental Protocols

The following are representative experimental protocols for in vivo efficacy studies of ADCs in xenograft models, based on the referenced literature.

General Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., JIMT-1, BT474, Karpas 299) are cultured in appropriate media and conditions.

  • Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A specific number of cancer cells (typically 5-10 million) are suspended in a suitable medium (e.g., PBS or Matrigel) and implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.

ADC Efficacy Evaluation
  • Group Randomization: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups.

  • Treatment Administration: ADCs are administered intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses over a period of time.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). This is assessed by comparing the tumor volumes in the ADC-treated groups to the vehicle control group. Other important endpoints include the rate of complete tumor regression (CR) and overall survival.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses are performed to determine the significance of the observed anti-tumor effects.

The presented data underscores the potential of ADCs equipped with glucuronide-based linkers as a powerful therapeutic strategy in oncology. The ability to achieve complete tumor regression in various preclinical models at well-tolerated doses highlights the promise of this technology for future cancer treatments. Further research and clinical development are warranted to translate these promising preclinical findings into benefits for patients.

References

Assessing the Immunogenicity of MAC Glucuronide Linker-1 ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of antibody-drug conjugates (ADCs) is a critical factor influencing their safety and efficacy. The multifaceted nature of these complex biologics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, presents unique challenges in predicting and mitigating immune responses. This guide provides a comparative assessment of the potential immunogenicity of ADCs featuring the maleimide-activated C-linked (MAC) glucuronide linker-1, in the context of other commonly used linker technologies.

While direct comparative clinical or preclinical immunogenicity data for ADCs specifically utilizing the MAC glucuronide linker-1 is not extensively available in the public domain, an evaluation can be framed by understanding the general principles of ADC immunogenicity and examining data from ADCs with other linker types. Factors that can influence the immunogenicity of an ADC include the antibody's origin (human, humanized, or chimeric), the payload's chemical nature, and the linker's stability and chemistry.[1][2][3] The linker and payload can act as haptens, forming new epitopes that can be recognized by the immune system.[1]

Comparative Immunogenicity Data of Different ADC Linker Technologies

The following table summarizes publicly available immunogenicity data from clinical trials of ADCs with different linker technologies. It is important to note that these are not head-to-head comparisons and various factors, including the antibody, payload, patient population, and assay methodologies, contribute to the observed immunogenicity.[4][5]

Linker TypeADC Example(s)Anti-Drug Antibody (ADA) IncidenceNeutralizing Antibody (NAb) ImpactCitation(s)
Valine-Citrulline (vc) - Protease-Cleavable Brentuximab vedotin (vc-MMAE)~37%In some cases, ADAs were associated with lower serum concentrations of the ADC.[1]
Polatuzumab vedotin (vc-MMAE)~8%No clear evidence of an impact on safety or efficacy was reported.[4]
Hydrazone - Acid-Labile Gemtuzumab ozogamicin~1%Two patients tested positive for antibodies to the calicheamicin/linker portion.[1]
Thioether - Non-Cleavable Ado-trastuzumab emtansine (T-DM1)~5.3%No apparent impact on pharmacokinetics, safety, or efficacy.[1]
Glucuronide - Enzymatically-Cleavable (Data for this compound ADCs not publicly available)(Not available)(Not available)

Note: The absence of specific data for this compound ADCs highlights a current knowledge gap. The hydrophilic nature of the glucuronide linker is suggested to potentially reduce aggregation, a factor that can contribute to immunogenicity.[6][] However, without direct clinical or extensive preclinical data, its immunogenic potential relative to other linkers remains to be definitively established.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for assessing the immunogenicity of ADCs, involving screening, confirmatory, and characterization assays.[1][8]

Anti-Drug Antibody (ADA) Screening and Confirmatory Assay: Bridging ELISA

This enzyme-linked immunosorbent assay (ELISA) is designed to detect all isotypes of antibodies that bind to the ADC.

Materials:

  • High-binding 96-well microplates

  • ADC therapeutic (for coating and detection)

  • Biotinylation reagent (for preparing detection reagent)

  • Streptavidin-Horseradish Peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Patient serum samples

  • Positive and negative control antibodies

Protocol:

  • Coating: Coat microplate wells with the ADC (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash plates three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding assay buffer and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add diluted patient serum samples, positive controls, and negative controls to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Reagent Incubation: Add biotinylated ADC and streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Confirmation: For samples that screen positive, a confirmatory assay is performed by pre-incubating the sample with an excess of the ADC to compete for binding. A significant reduction in the signal confirms the presence of specific ADAs.

Neutralizing Antibody (NAb) Assay: Cell-Based Assay

This assay determines whether the detected ADAs can inhibit the biological activity of the ADC. The specific design will depend on the ADC's mechanism of action.

Materials:

  • Target cancer cell line expressing the antigen

  • Cell culture medium and supplements

  • ADC therapeutic

  • Patient serum samples (heat-inactivated)

  • Positive and negative control antibodies

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Sample Preparation: Pre-incubate the ADC at a fixed concentration (e.g., EC₅₀) with diluted patient serum, positive controls, and negative controls for 1-2 hours at 37°C to allow ADAs to bind to the ADC.

  • Treatment: Add the ADC-serum mixtures to the cells.

  • Incubation: Incubate the plate for a period sufficient to observe the cytotoxic effect of the ADC (e.g., 72-96 hours).

  • Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: A neutralizing antibody will inhibit the ADC's cytotoxic activity, resulting in an increase in cell viability (and thus a higher luminescent signal) compared to the control.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in assessing ADC immunogenicity, the following diagrams have been generated using the DOT language.

ImmunogenicityAssessmentWorkflow cluster_Screening ADA Screening cluster_Confirmation ADA Confirmation cluster_Characterization NAb Characterization PatientSample Patient Serum Sample ELISA Bridging ELISA PatientSample->ELISA PositiveScreen Positive Screen ELISA->PositiveScreen Positive/Negative CompetitionAssay Competition ELISA PositiveScreen->CompetitionAssay ConfirmedPositive Confirmed Positive CompetitionAssay->ConfirmedPositive Confirmed/Not Confirmed CellBasedAssay Cell-Based NAb Assay ConfirmedPositive->CellBasedAssay FinalResult Immunogenicity Profile CellBasedAssay->FinalResult Neutralizing/Non-Neutralizing

Caption: Tiered workflow for ADC immunogenicity assessment.

ADC_MOA_and_Neutralization cluster_ADC_Action ADC Mechanism of Action cluster_NAb_Interference Neutralizing Antibody Interference ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding BlockedADC Blocked ADC Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage CellDeath Cell Death PayloadRelease->CellDeath NAb Neutralizing Ab NAb->ADC Binding BlockedADC->Receptor Binding Inhibition

Caption: ADC mechanism and NAb-mediated neutralization.

References

The Ascendancy of Glucuronide Linkers in Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of antibody-drug conjugates (ADCs) is one of continuous innovation, with the linker technology playing a pivotal role in therapeutic success. Among the array of cleavable linkers, the glucuronide-based platform is emerging as a promising strategy to enhance the therapeutic window of ADCs. This guide provides a comparative analysis of ADCs featuring glucuronide linkers, with a focus on preclinical and early-phase clinical candidates, and contrasts their performance with established linker technologies.

At the forefront of this next wave of ADCs are molecules engineered for superior stability in circulation and efficient, targeted release of cytotoxic payloads within the tumor microenvironment. Glucuronide linkers are designed to be exceptionally stable in the bloodstream, mitigating off-target toxicities. Their cleavage is catalyzed by the lysosomal enzyme β-glucuronidase, which is abundant within tumor cells and the tumor microenvironment but has low activity in circulation.[1] This enzymatic specificity ensures that the potent cytotoxic payload is unleashed preferentially at the site of action. Furthermore, the hydrophilic nature of the glucuronide moiety can help to reduce the aggregation often seen with highly hydrophobic drug payloads.[1]

Case Study: STRO-004 - A Novel Tissue Factor-Targeting ADC

A compelling case study for the potential of glucuronide linkers is STRO-004, an ADC developed by Sutro Biopharma. While not yet FDA-approved, its robust preclinical data package highlights the advantages of this linker technology. STRO-004 is a novel ADC targeting Tissue Factor (TF), a protein overexpressed in a variety of solid tumors, including cervical, head and neck, non-small cell lung, and pancreatic cancers.[1] It employs a site-specific β-glucuronidase-cleavable linker to conjugate a potent exatecan (B1662903) payload, a topoisomerase 1 inhibitor, at a drug-to-antibody ratio (DAR) of 8.[2]

Preclinical Performance of STRO-004

Preclinical studies have demonstrated STRO-004's potent and dose-dependent anti-tumor activity across a range of patient-derived xenograft (PDX) models. Notably, it has shown significant efficacy in models with both high and heterogeneous TF expression.[2] In head-to-head preclinical comparisons, STRO-004 has exhibited a more favorable safety and tolerability profile than a benchmark TF-targeting ADC that uses a different linker-payload combination.[3]

Parameter STRO-004 (β-glucuronide-exatecan) Benchmark ADC (Val-Cit-MMAE) Reference
Target Tissue Factor (TF)Tissue Factor (TF)[1]
Payload Exatecan (Topoisomerase I inhibitor)MMAE (Microtubule inhibitor)[1]
DAR 84[1]
In Vitro Cytotoxicity (Primary Human Corneal Epithelial Cells) Significantly less cytotoxicMore cytotoxic[3]
In Vitro Cytotoxicity (Primary Human Keratinocytes) Significantly less cytotoxicMore cytotoxic[3]
In Vivo Efficacy (PDX Models) Potent, dose-dependent anti-tumor activityActive, but with a narrower therapeutic window[1]
Overall Response Rate (PDX Models) 39%Not reported in direct comparison[1]
Disease Control Rate (PDX Models) 72%Not reported in direct comparison[1]
Safety (Non-human Primates) Well-tolerated up to 50 mg/kgDose-limiting toxicities at lower exposures[3]
Comparison with Valine-Citrulline (Val-Cit) Linkers

The Val-Cit dipeptide linker is a well-established protease-cleavable linker used in several approved ADCs. While effective, it can be susceptible to premature cleavage by extracellular proteases, potentially leading to off-target toxicity.[4] In comparative studies, glucuronide-linked conjugates have demonstrated significantly less aggregation (<5%) compared to dipeptide-linked ADCs (up to 80%).[5][] While in vitro efficacy can be similar, the glucuronide linker has shown greater in vivo efficacy in some models, though potentially with lower tolerability in certain contexts.[5][]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines for key assays used in the preclinical evaluation of ADCs like STRO-004.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Plating: Seed cancer cells (e.g., those expressing the target antigen) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[7]

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in culture medium. Remove the existing medium from the cells and add the diluted ADC solutions. Include untreated cells as a negative control and wells with medium only as a blank.[7]

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours for tubulin inhibitors).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

  • Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the log of the ADC concentration to determine the IC50 value using a suitable curve-fitting model.[7]

Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from antigen-positive cells.

  • Cell Preparation: Engineer an antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.[8]

  • Co-culture Plating: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in the same wells of a 96-well plate. Vary the ratio of the two cell types to assess the bystander effect under different conditions.[8]

  • ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.[8]

  • Incubation: Incubate the plate for an appropriate duration (e.g., 72-96 hours).[8]

  • Imaging and Analysis: Use fluorescence microscopy to visualize and count the number of viable fluorescent antigen-negative cells in the treated versus untreated co-cultures. A significant reduction in the number of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[8]

In Vivo Efficacy Study (Xenograft Model)

These studies evaluate the anti-tumor activity of an ADC in a living organism.

  • Model Establishment: Implant human tumor cells (cell line-derived or patient-derived) subcutaneously into immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]

  • Randomization and Dosing: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, non-targeting ADC control, and different dose levels of the therapeutic ADC). Administer the treatments, typically via intravenous injection.[11]

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice weekly) throughout the study.[11]

  • Monitoring: Monitor the body weight and overall health of the animals as an indicator of toxicity.[12]

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis is used to determine the significance of the anti-tumor effect compared to the control groups.[11]

Visualizing the ADC Mechanism and Experimental Workflow

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC with Glucuronide Linker TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Lysosome Lysosome (High β-glucuronidase) TumorCell->Lysosome 2. Internalization Payload Active Payload Lysosome->Payload 3. Linker Cleavage Payload->TumorCell 4. Cytotoxicity

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Xenograft Xenograft Model Establishment Cytotoxicity->Xenograft Bystander Bystander Effect Assay (Co-culture) Bystander->Xenograft Efficacy Efficacy & Tolerability Studies Xenograft->Efficacy end Clinical Candidate Selection Efficacy->end start ADC Candidate start->Cytotoxicity start->Bystander

References

A Head-to-Head Comparison of Glucuronide-Based ADC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of glucuronide-based linkers with other common linker technologies, supported by experimental data, to aid in the rational design of next-generation ADCs.

Glucuronide-based linkers have emerged as a promising class of cleavable linkers in the field of antibody-drug conjugates. Their unique cleavage mechanism, which relies on the enzyme β-glucuronidase, offers distinct advantages in terms of stability and targeted drug release. This guide will delve into the performance of glucuronide linkers, comparing them to other widely used linkers, and provide detailed experimental protocols for their evaluation.

The Glucuronide Linker: Mechanism of Action

Glucuronide linkers are designed to be stable in the systemic circulation and release their cytotoxic payload upon cleavage by β-glucuronidase. This enzyme is abundant in the lysosomes of cells and is also found to be overexpressed in the tumor microenvironment of some cancers.[1][2] The hydrophilic nature of the glucuronide moiety can also help to reduce the aggregation of ADCs, particularly when working with hydrophobic payloads.[1][3]

The cleavage of the glucuronide linker is a two-step process. First, β-glucuronidase hydrolyzes the glycosidic bond, releasing the linker-drug conjugate. This is often followed by a self-immolative cascade, which liberates the active cytotoxic drug. This targeted release mechanism aims to concentrate the therapeutic agent at the tumor site, thereby enhancing its efficacy while minimizing off-target toxicity.

Performance Comparison of ADC Linkers

The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of glucuronide-based linkers with other common linker types, such as dipeptide (e.g., Val-Cit) and hydrazone linkers.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

Antibody-PayloadLinker TypeCell LineIC50 (pM)Reference
Trastuzumab-MMAEβ-GalactosidaseSKBR38.8[4]
Trastuzumab-MMAEVal-CitSKBR314.3[4]
Trastuzumab-DM1 (Kadcyla®)Non-cleavableSKBR333[4]
ADC-Sulfatase-MMAESulfatase-cleavableHER2+61[4]
ADC-Val-Ala-MMAEVal-AlaHER2+92[4]
ADC-Non-cleavableNon-cleavableHER2+609[4]

Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to differences in experimental setups.

Table 2: Plasma Stability of Different ADC Linkers

Linker TypeHalf-life in PlasmaKey FindingsReference
β-Glucuronide-MMAF81 days (rat plasma)Highly stable in rat plasma.[5]
Val-Cit>230 days (human plasma)Highly stable in human plasma, but can be less stable in mouse plasma.[6]
Hydrazone~2 daysCan exhibit instability in circulation, leading to premature drug release.[6]
Sulfatase-cleavable>7 days (mouse plasma)Demonstrates high plasma stability.[6]

Table 3: In Vivo Efficacy of ADCs with Different Linkers

Antibody-PayloadLinker TypeXenograft ModelKey Efficacy FindingsReference
cAC10-MMAEβ-GlucuronideKarpas 299 lymphomaCures in all animals at ≥0.5 mg/kg. Well-tolerated at 100 mg/kg.[5]
c1F6-MMAFβ-GlucuronideRenal cell carcinomaEfficacious at 0.75 mg/kg. Tolerated at 25 mg/kg.[5]
Camptothecin ADCβ-GlucuronideRenal cell carcinomaInduced complete tumor regression.
Camptothecin ADCVal-CitRenal cell carcinomaDelayed tumor growth.[7]
CD79b-MMAEP1' tandem (glucuronide-dipeptide)Granta-519 lymphomaBetter efficacy than vedotin benchmark and single-enzyme cleavage ADCs.

Table 4: Aggregation Profile of ADCs with Different Linkers

Linker TypeAggregationKey FindingsReference
Glucuronide-linked<5%Showed minimal aggregation.[3]
Dipeptide-linked (Val-Cit-PAB)up to 80%Exhibited significant aggregation.[3]

Experimental Protocols

Accurate and reproducible experimental data is crucial for the evaluation and comparison of ADC linkers. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the in vitro potency of an ADC by measuring its ability to inhibit cell proliferation.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • ADC constructs (with different linkers)

  • Control antibody

  • Free cytotoxic payload

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs, control antibody, and free payload in cell culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.

    • XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Plasma Stability Assay

Objective: To assess the stability of the ADC and the linker in plasma to prevent premature drug release.

Materials:

  • ADC constructs

  • Human, rat, or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for quantification (e.g., LC-MS/MS, ELISA)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Preparation: Process the plasma samples to separate the ADC from other plasma components. This may involve affinity capture using protein A/G beads.

  • Quantification:

    • LC-MS/MS: Quantify the amount of intact ADC, free payload, and/or specific metabolites. This method can provide detailed information about the cleavage products.

    • ELISA: Use a sandwich ELISA to quantify the concentration of the intact ADC.

  • Data Analysis: Plot the concentration of the intact ADC over time and calculate the half-life (t1/2) of the ADC in plasma.

In Vivo Xenograft Model for Efficacy and Tolerability Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line for xenograft implantation

  • ADC constructs

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Balance for weighing mice

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).

  • ADC Administration: Administer the ADC and vehicle control to the respective groups, typically via intravenous (IV) injection.

  • Monitoring:

    • Tumor Volume: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = (length x width²)/2).

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Clinical Observations: Observe the mice for any signs of distress or adverse effects.

  • Endpoint: The study may be terminated when the tumors in the control group reach a predetermined size, or if significant toxicity is observed.

  • Data Analysis: Plot the mean tumor volume over time for each group to generate tumor growth inhibition curves. Analyze the body weight data to assess tolerability.

Visualizing Key Processes and Relationships

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Mechanism of Glucuronide Linker Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Lysosome ADC_Intact Intact ADC (Glucuronide Linker) ADC_Internalized Internalized ADC ADC_Intact->ADC_Internalized Tumor Targeting & Internalization Cleavage β-Glucuronidase Cleavage ADC_Internalized->Cleavage Self_Immolation Self-Immolation Cascade Cleavage->Self_Immolation Drug_Release Active Cytotoxic Drug Released Self_Immolation->Drug_Release

Caption: Mechanism of Glucuronide Linker Cleavage in ADCs.

Experimental Workflow for ADC Evaluation ADC_Design ADC Design & Synthesis (Different Linkers) In_Vitro In Vitro Evaluation ADC_Design->In_Vitro Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro->Cytotoxicity Plasma_Stability Plasma Stability Assay (Half-life) In_Vitro->Plasma_Stability In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Lead_Candidate Lead Candidate Selection Cytotoxicity->Lead_Candidate Plasma_Stability->Lead_Candidate Efficacy Efficacy Study (Tumor Growth Inhibition) In_Vivo->Efficacy Tolerability Tolerability Study (Body Weight) In_Vivo->Tolerability Efficacy->Lead_Candidate Tolerability->Lead_Candidate

Caption: Experimental Workflow for ADC Evaluation.

Logical Relationships in ADC Linker Performance Linker_Properties Linker Properties Stability High Plasma Stability Linker_Properties->Stability Cleavage Specific Cleavage (Tumor Microenvironment) Linker_Properties->Cleavage Hydrophilicity Hydrophilicity Linker_Properties->Hydrophilicity Efficacy Increased Efficacy Stability->Efficacy Toxicity Reduced Off-Target Toxicity Stability->Toxicity Cleavage->Efficacy Cleavage->Toxicity Aggregation Reduced Aggregation Hydrophilicity->Aggregation ADC_Performance ADC Performance Therapeutic_Window Improved Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window Aggregation->ADC_Performance Therapeutic_Window->ADC_Performance

Caption: Logical Relationships in ADC Linker Performance.

Conclusion

Glucuronide-based linkers represent a valuable tool in the design of novel and effective antibody-drug conjugates. Their high plasma stability, specific cleavage mechanism, and ability to reduce ADC aggregation make them an attractive alternative to other linker technologies. As demonstrated by the comparative data, glucuronide linkers can lead to ADCs with potent in vitro cytotoxicity and significant in vivo efficacy. However, as with any ADC component, careful evaluation and optimization are necessary to achieve the desired therapeutic window. The experimental protocols and comparative data provided in this guide offer a framework for researchers to make informed decisions in the selection and development of the optimal linker for their specific ADC candidates.

References

Safety Operating Guide

Proper Disposal of MAC Glucuronide Linker-1: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. MAC glucuronide linker-1, a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs), is classified as a hazardous substance.[1] This guide provides a comprehensive, step-by-step procedure for its safe disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A disposable lab coat is essential to prevent contamination of personal clothing.

  • Respiratory Protection: Use a respirator if handling the compound in a powdered form or if there is a risk of aerosolization.[1]

A summary of the key hazard information is provided in the table below.

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Wash hands thoroughly after handling. Wear protective gloves.[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye protection/face protection.[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

Waste Segregation and Collection

Proper segregation of waste is the first critical step in the disposal process. All materials that have come into contact with this compound must be treated as hazardous waste.

Step 1: Designate a Hazardous Waste Container Use a clearly labeled, leak-proof hazardous waste container. The label should include:

  • "Hazardous Waste - Cytotoxic"

  • The chemical name: "this compound"

  • The date of accumulation

Step 2: Collect All Contaminated Materials The following items must be disposed of in the designated hazardous waste container:

  • Unused or expired this compound.

  • Empty vials or containers that held the linker.

  • Contaminated consumables: pipette tips, centrifuge tubes, etc.

  • Contaminated PPE: gloves, disposable lab coats, etc.

  • Any materials used for cleaning spills.

Decontamination of Laboratory Equipment and Surfaces

Given that this compound is utilized in the development of cytotoxic ADCs, all non-disposable equipment and work surfaces must be thoroughly decontaminated after use.

Decontamination Protocol:

Step 1: Initial Cleaning

  • Prepare a detergent solution (e.g., a laboratory-grade detergent in water).

  • Using disposable wipes, clean all potentially contaminated surfaces, starting from the least contaminated area and moving towards the most contaminated.

  • Dispose of the wipes in the designated hazardous waste container.

Step 2: Rinsing

  • Using new disposable wipes saturated with deionized water, wipe down the cleaned surfaces to remove any residual detergent.

  • Dispose of these wipes in the hazardous waste container.

Step 3: Final Decontamination

  • Wipe the surfaces with a 70% ethanol (B145695) or isopropanol (B130326) solution.

  • Allow the surfaces to air dry completely.

  • Dispose of the final set of wipes in the hazardous waste container.

Final Disposal Procedure

The final disposal of the collected hazardous waste must be handled by a licensed environmental waste management service.

Step 1: Secure Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible chemicals.

Step 2: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Ensure all necessary paperwork is completed as per your institution's and local regulations.

Step 3: Incineration

  • The recommended method for the disposal of cytotoxic and ADC-related waste is high-temperature incineration. This ensures the complete destruction of the hazardous compounds.

Disposal Workflow

cluster_prep Preparation cluster_handling Handling & Collection cluster_decon Decontamination cluster_disposal Final Disposal A Don Appropriate PPE B Segregate Waste A->B C Collect Contaminated Materials in Labeled Container B->C G Store Waste Securely C->G D Clean Surfaces with Detergent E Rinse with Deionized Water D->E F Decontaminate with 70% Alcohol E->F F->G H Arrange for EHS Pickup G->H I High-Temperature Incineration H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your local regulations for hazardous waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of MAC Glucuronide Linker-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of MAC glucuronide linker-1, a crucial component in the synthesis of antibody-drug conjugates (ADCs). Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance.[] Understanding its specific risks is the first step in safe handling. The following table summarizes the hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Source: MedChemExpress Safety Data Sheet[]

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit are required to prevent skin contact.[]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[] If a fume hood is not available, a NIOSH-approved respirator is necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a chemical spill kit accessible.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid linker within the chemical fume hood to contain any dust. Use appropriate tools to handle the substance and avoid creating airborne particles.

  • Dissolving: When preparing solutions, add the solvent to the linker slowly to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[] Decontaminate the work area, including the fume hood surface and any equipment used.

Safe Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation - Verify fume hood function - Don appropriate PPE - Prepare spill kit weigh Weighing & Aliquoting (in fume hood) prep->weigh dissolve Dissolving - Add solvent slowly - Label container weigh->dissolve post_handle Post-Handling - Wash hands - Decontaminate work area dissolve->post_handle collect Waste Collection - Use designated, labeled, sealed hazardous waste container post_handle->collect Transfer Waste segregate Waste Segregation - Separate from incompatible wastes collect->segregate store Temporary Storage - Store in a designated, secure area segregate->store dispose Professional Disposal - Arrange for pickup by a licensed hazardous waste disposal service store->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials, including unused linker, contaminated PPE (gloves, etc.), and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container. The container should be made of a chemically resistant material and have a secure lid.

  • Waste Segregation: Do not mix this compound waste with other incompatible chemical waste streams. Maintain separate waste containers for different classes of hazardous materials.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Professional Disposal: The disposal of chemical waste is regulated. It is imperative to use a licensed and certified hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.